(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
Description
Properties
Molecular Formula |
C45H74N7O18P3S |
|---|---|
Molecular Weight |
1126.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosa-9,12,15,18-tetraenethioate |
InChI |
InChI=1S/C45H74N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h8-9,11-12,14-15,17-18,31-34,38-40,44,53,56-57H,4-7,10,13,16,19-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b9-8-,12-11-,15-14-,18-17-/t33-,34-,38-,39-,40+,44-/m1/s1 |
InChI Key |
DMYSJGJJPTXMAW-JJKILJMSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Role of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA in Fatty Acid Metabolism
Abstract
This technical guide provides a comprehensive examination of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). We will explore its precise role in the biosynthesis of docosahexaenoic acid (DHA), the enzymatic machinery responsible for its transformation, and its clinical relevance in the context of peroxisomal disorders. Furthermore, this guide details robust analytical methodologies for the extraction and quantification of this and related acyl-CoA species, offering valuable protocols for researchers and drug development professionals.
Introduction: The Significance of Very-Long-Chain Fatty Acids and Peroxisomal Metabolism
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids and precursors to essential signaling molecules.[1] Unlike shorter fatty acids, which are primarily metabolized in the mitochondria, VLCFAs undergo an initial chain-shortening process within peroxisomes.[2] This peroxisomal β-oxidation is not directly coupled to ATP synthesis but is crucial for maintaining lipid homeostasis.[3] Dysregulation of this pathway leads to the accumulation of toxic levels of VLCFAs, a hallmark of severe and often fatal genetic disorders such as Zellweger spectrum disorders and D-bifunctional protein (DBP) deficiency.[1][4]
One of the vital roles of peroxisomal β-oxidation is in the final step of de novo docosahexaenoic acid (DHA, 22:6n-3) synthesis. DHA is a critical omega-3 fatty acid essential for brain development and function, as well as retinal and cardiovascular health. The synthesis of DHA involves the elongation and desaturation of shorter dietary fatty acids, like α-linolenic acid, to tetracosahexaenoic acid (24:6n-3) in the endoplasmic reticulum. This C24 fatty acid is then transported to the peroxisome for a single cycle of β-oxidation to yield DHA.[5][6] It is within this crucial final step that (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA emerges as a key, stereospecific intermediate.
The Biochemical Pathway: DHA Synthesis via Peroxisomal β-Oxidation
The conversion of tetracosahexaenoyl-CoA (C24:6n-3-CoA) to DHA-CoA (C22:6n-3-CoA) in the peroxisome is a four-step process, mirroring the canonical β-oxidation spiral. The intermediate, (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, is formed in the second step and consumed in the third.
The key enzymatic steps are:
-
Oxidation: The pathway is initiated by a straight-chain acyl-CoA oxidase (ACOX1), which introduces a double bond between the α and β carbons of tetracosahexaenoyl-CoA, yielding trans-2-tetracosahexaenoyl-CoA.[6][7]
-
Hydration: The resulting enoyl-CoA is then hydrated by the 2-enoyl-CoA hydratase activity of the D-bifunctional protein (DBP). This stereospecific reaction adds a hydroxyl group to the β-carbon, forming (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA .[8][9]
-
Dehydrogenation: The same D-bifunctional protein then catalyzes the NAD⁺-dependent dehydrogenation of the 3-hydroxyacyl-CoA intermediate. Its (3R)-hydroxyacyl-CoA dehydrogenase activity converts the hydroxyl group into a keto group, producing 3-ketotetracosahexaenoyl-CoA.[8][10]
-
Thiolysis: The final step is the thiolytic cleavage of the 3-ketoacyl-CoA by a peroxisomal thiolase, such as sterol carrier protein X (SCPx), which releases acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA).[6]
This pathway underscores the indispensable role of D-bifunctional protein and its precise stereochemical control in the synthesis of a vital polyunsaturated fatty acid.
Enzymology and Clinical Significance: The Central Role of D-Bifunctional Protein (DBP)
The D-bifunctional protein, encoded by the HSD17B4 gene, is a multifunctional enzyme with three domains: an N-terminal dehydrogenase, a central hydratase, and a C-terminal sterol carrier protein 2-like domain.[11][12] Its hydratase and dehydrogenase domains catalyze the second and third steps of peroxisomal β-oxidation, respectively.
Clinical Relevance: D-Bifunctional Protein Deficiency
Mutations in the HSD17B4 gene can lead to D-bifunctional protein deficiency, a severe autosomal recessive disorder of peroxisomal fatty acid oxidation.[4] The clinical presentation often resembles Zellweger syndrome and includes neonatal hypotonia, seizures, craniofacial dysmorphism, and profound neurological impairment, typically leading to death within the first two years of life.[10][13]
The deficiency is classified into three main types based on the affected enzymatic activities:
-
Type I: Deficiency in both hydratase and dehydrogenase activities.
-
Type II: Isolated hydratase deficiency.
-
Type III: Isolated dehydrogenase deficiency.[8]
In Type III DBP deficiency, the inability to convert (3R)-hydroxyacyl-CoA intermediates, such as (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, to their corresponding 3-ketoacyl-CoAs leads to their accumulation, along with their precursors. This blockage disrupts not only DHA synthesis but also the degradation of other VLCFAs and branched-chain fatty acids, contributing to the severe pathophysiology of the disease.[4][7] Diagnosis relies on biochemical analysis of plasma to detect elevated levels of VLCFAs and bile acid intermediates, followed by enzymatic assays in cultured fibroblasts and genetic sequencing of the HSD17B4 gene.[4]
Analytical Methodologies for (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
The accurate quantification of very-long-chain acyl-CoAs and their hydroxylated intermediates is essential for both basic research and the clinical diagnosis of metabolic disorders. Due to their low abundance and complex biological matrices, highly sensitive and specific methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[14][15]
Experimental Workflow: From Tissue to Data
The following workflow outlines the key stages for the analysis of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA from biological samples.
Detailed Experimental Protocol: Extraction and Quantification
This protocol provides a detailed methodology for the extraction and analysis of long-chain acyl-CoAs, adaptable for intermediates like (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA.
Step 1: Sample Homogenization and Extraction
-
Causality: The initial steps are designed to rapidly halt enzymatic activity and efficiently extract the target analytes while removing interfering proteins. Freeze-clamping the tissue preserves the metabolic state. An acidic buffer (pH ~4.9) is used during homogenization to maintain the stability of the thioester bond in acyl-CoAs.[15] A mixture of acetonitrile and isopropanol serves to precipitate proteins and solubilize the amphipathic acyl-CoA molecules.[16]
-
Protocol:
-
Weigh 50-100 mg of frozen tissue, keeping it frozen on dry ice.
-
In a pre-chilled glass homogenizer, add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing a known quantity of an appropriate internal standard (e.g., ¹³C-labeled or odd-chain acyl-CoA).
-
Add the frozen tissue and homogenize thoroughly on ice.
-
Add 1 mL of 2-propanol to the homogenate and mix, followed by 2 mL of acetonitrile.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation and extraction.
-
Centrifuge at >3000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.[15]
-
Step 2: Solid-Phase Extraction (SPE) for Purification
-
Causality: SPE is employed to selectively isolate and concentrate the acyl-CoAs from the crude extract. Anion-exchange SPE is effective because the phosphate groups of the Coenzyme A moiety are negatively charged, allowing them to bind to the positively charged stationary phase while neutral lipids and other contaminants are washed away.[16]
-
Protocol:
-
Condition an anion-exchange SPE column (e.g., 2-(2-pyridyl)ethyl functionalized silica) with an appropriate acidic organic solvent mixture.[16]
-
Acidify the supernatant from Step 1 with glacial acetic acid.
-
Load the acidified supernatant onto the conditioned SPE column.
-
Wash the column with the conditioning solvent to remove unbound impurities.
-
Elute the acyl-CoAs with a high-salt organic solvent mixture (e.g., methanol/250 mM ammonium formate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
Step 3: LC-MS/MS Analysis
-
Causality: Reverse-phase liquid chromatography separates acyl-CoAs based on the length and unsaturation of their fatty acyl chains. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. Acyl-CoAs are typically analyzed in positive electrospray ionization (ESI) mode, as the adenosine moiety is readily protonated.[14]
-
Protocol:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: Ammonium hydroxide in water (pH ~10.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the acyl-CoAs.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For quantification, a specific transition must be determined for (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. This would involve monitoring the fragmentation of its protonated precursor ion [M+H]⁺ to a characteristic product ion, often corresponding to the adenosine diphosphate moiety.
-
-
Data Presentation
Quantitative results should be presented in a clear, tabular format, comparing levels of the target analyte across different experimental conditions or tissue types.
| Analyte | Control Group (pmol/mg protein) | Treatment Group (pmol/mg protein) | p-value |
| Tetracosahexaenoyl-CoA | 1.5 ± 0.3 | 1.4 ± 0.2 | >0.05 |
| (3R)-3-hydroxytetracosatetraenoyl-CoA | 0.2 ± 0.05 | 2.1 ± 0.4 | <0.01 |
| DHA-CoA | 5.8 ± 0.9 | 1.2 ± 0.3 | <0.01 |
| Table 1: Hypothetical quantitative data demonstrating the accumulation of the 3-hydroxy intermediate in a model of DBP deficiency. |
Conclusion and Future Directions
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a pivotal, stereospecific intermediate in the peroxisomal β-oxidation pathway responsible for the final maturation of docosahexaenoic acid. Its metabolism is entirely dependent on the dehydrogenase activity of the D-bifunctional protein, making it a critical node in VLC-PUFA synthesis. The accumulation of this and related metabolites serves as a key diagnostic marker for D-bifunctional protein deficiency, a devastating peroxisomal disorder.
Future research should focus on elucidating the precise kinetic parameters of DBP with this specific substrate to better model the metabolic flux through this pathway in both healthy and diseased states. Furthermore, the development of high-throughput analytical methods will be crucial for screening potential therapeutic agents aimed at mitigating the effects of peroxisomal β-oxidation defects. Understanding the intricate details of this metabolic step provides a foundation for developing novel diagnostic and therapeutic strategies for a range of metabolic diseases.
References
-
Baes, M., & Van Veldhoven, P. P. (2016). Peroxisomal Disorders: A Review on Cerebellar Pathologies. Frontiers in Neuroscience, 10, 433. [Link]
-
Cui, Y., et al. (2022). Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations. Frontiers in Cell and Developmental Biology, 10, 988339. [Link]
-
Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987–1995. [Link]
-
Gao, C., et al. (2022). The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. International Journal of Molecular Sciences, 23(20), 12488. [Link]
-
GeneCards. (n.d.). HSD17B4 Gene. Retrieved from [Link]
-
Hagve, T. A. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987-1995. [Link]
-
Lazarow, P. B., & de Duve, C. (1976). A fatty acyl-CoA oxidizing system in rat liver peroxisomes; enhancement by clofibrate, a hypolipidemic drug. Proceedings of the National Academy of Sciences of the United States of America, 73(6), 2043–2046. [Link]
-
Minkler, P. E., & Hoppel, C. L. (2010). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 407(2), 264–265. [Link]
-
Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(9), 2889–2894. [Link]
-
Minkler, P. E., Kerner, J., & Hoppel, C. L. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(3), 564-570. [Link]
-
MedlinePlus. (2014). HSD17B4 gene. Retrieved from [Link]
-
Ognean, L., et al. (2024). D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. Medicina, 60(5), 735. [Link]
-
Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system. Annual Review of Nutrition, 21, 193–230. [Link]
-
ResearchGate. (n.d.). Metabolic pathway leading to docosahexaenoic acid (DHA) synthesis. Retrieved from [Link]
-
Tahri-Joutey, M., Andreoletti, P., Surapureddi, S., Nasser, B., Cherkaoui-Malki, M., & Latruffe, N. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. International Journal of Molecular Sciences, 22(16), 8969. [Link]
-
The Medical Biochemistry Page. (n.d.). D-Bifunctional Protein Deficiency. Retrieved from [Link]
-
Wanders, R. J. A., et al. (2020). Four patients with D-bifunctional protein (DBP) deficiency: Expanding the phenotypic spectrum of a highly variable disease. Molecular Genetics and Metabolism Reports, 24, 100633. [Link]
-
Wang, Y., & Li, L. (2014). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry, 86(15), 7565–7572. [Link]
-
Wikipedia. (n.d.). D-bifunctional protein deficiency. Retrieved from [Link]
-
Wierzbicki, A. S., Lloyd, M. D., Schofield, C. J., Feher, M. D., & Gibson, K. M. (2002). D-bifunctional protein deficiency: a new peroxisomal disorder. Journal of Inherited Metabolic Disease, 25(2), 137-140. [Link]
-
Ferdinandusse, S., Denis, S., et al. (2021). D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia. JIMD Reports, 60(1), 3-9. [Link]
-
Ferdinandusse, S., et al. (2017). Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics. Journal of Inherited Metabolic Disease, 40(6), 823-832. [Link]
-
Hashimoto, F., Furuya, Y., & Hayashi, H. (2001). Accumulation of medium chain acyl-CoAs during beta-oxidation of long chain fatty acid by isolated peroxisomes from rat liver. Biological & Pharmaceutical Bulletin, 24(6), 600-606. [Link]
-
Luthria, D. L., & Sprecher, H. (1998). Analysis of the acyl-CoAs that accumulate during the peroxisomal beta-oxidation of arachidonic acid and 6,9,12-octadecatrienoic acid. Journal of Lipid Research, 39(1), 45-52. [Link]
-
ResearchGate. (n.d.). D-bifunctional protein peroxisomal enzymatic activity. Retrieved from [Link]
-
Osmundsen, H., & Neat, C. E. (1981). Intermediates of peroxisomal beta-oxidation. A study of the fatty acyl-CoA esters which accumulate during peroxisomal beta-oxidation of [U-14C]hexadecanoate. FEBS Letters, 128(1), 171-175. [Link]
-
Ferdinandusse, S., et al. (2016). Clinical and biochemical spectrum of D-bifunctional protein deficiency. Journal of Inherited Metabolic Disease, 39(3), 397-406. [Link]
-
Tsachaki, M., & Gkorgkolis, I. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. [Link]
-
GeneCards. (n.d.). HSD17B4 Gene. Retrieved from [Link]
-
Chen, Z., et al. (2021). Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review. Frontiers in Pediatrics, 9, 658631. [Link]
-
MedlinePlus. (2014). HSD17B4 gene. Retrieved from [Link]
-
ResearchGate. (n.d.). D-bifunctional protein peroxisomal enzymatic activity. Retrieved from [Link]
-
University of San Diego. (n.d.). Human MDH CS Summary. Retrieved from [Link]
-
University of San Diego. (n.d.). The malate dehydrogenase laboratories. Retrieved from [Link]
-
Asadollahi, R., et al. (2017). Kinetic characterization of malate dehydrogenase in normal and malignant human breast tissues. Oncology Research, 25(6), 943-949. [Link]
-
Chen, J., et al. (2019). Molecular Characteristics of the Malate Dehydrogenase (MDH) Gene Family in Spirometra mansoni (Cestoda: Diphyllobothriidea). Pathogens, 8(4), 221. [Link]
-
Stelly, C. E., et al. (2021). Structural Characterization of the Human Cytosolic Malate Dehydrogenase I. Biochemistry and Molecular Biology Education, 49(6), 841-849. [Link]
Sources
- 1. Peroxisomal Disorders: A Review on Cerebellar Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. medlineplus.gov [medlineplus.gov]
- 11. researchgate.net [researchgate.net]
- 12. genecards.org [genecards.org]
- 13. Four patients with D-bifunctional protein (DBP) deficiency: Expanding the phenotypic spectrum of a highly variable disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Elucidating the Cellular Localization of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the subcellular localization of the very-long-chain fatty acyl-CoA, (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. We will delve into the metabolic context of this molecule and present robust, field-proven methodologies for its precise localization within the cell.
Introduction: The Significance of Subcellular Localization
Understanding the precise location of a metabolite within a cell is paramount to deciphering its physiological role and its involvement in pathological processes. For lipid molecules like (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, their localization dictates their access to specific enzymes and their participation in distinct metabolic pathways. This molecule, a C24:4 hydroxy fatty acyl-CoA, is an intermediate in the β-oxidation of very-long-chain fatty acids (VLCFAs). The initial steps of VLCFA oxidation are known to occur predominantly in peroxisomes, suggesting a likely peroxisomal localization for this intermediate.[1][2][3][4][5] However, empirical validation is crucial.
This guide will provide the theoretical underpinnings and practical protocols to test the hypothesis of a peroxisomal localization for (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA.
Metabolic Context: Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids
The metabolism of fatty acids is compartmentalized within the cell, with mitochondria and peroxisomes being the primary sites of β-oxidation.[2][4][5] While mitochondria are responsible for the oxidation of the bulk of short, medium, and long-chain fatty acids, peroxisomes are specialized for the initial chain-shortening of VLCFAs (those with 22 or more carbons), as well as other specific lipids.[1][4][5]
The molecule (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is an intermediate in the β-oxidation of (9Z,12Z,15Z,18Z)-tetracosatetraenoic acid. The pathway involves a series of enzymatic reactions, including oxidation, hydration, dehydrogenation, and thiolytic cleavage. The enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[6][7][8][9][10] Given that the initial substrate is a VLCFA, the enzymes responsible for its initial breakdown, including the specific 3-hydroxyacyl-CoA dehydrogenase, are expected to reside within the peroxisome.[1][4]
Figure 1: A simplified diagram of the peroxisomal β-oxidation pathway highlighting the position of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA.
Experimental Approaches for Subcellular Localization
To definitively determine the cellular location of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, a multi-pronged approach combining subcellular fractionation with advanced analytical techniques is recommended.
Subcellular Fractionation Coupled with Mass Spectrometry-Based Lipidomics
This is the gold standard for determining the organellar concentration of lipids.[11][12][13][14][15] The workflow involves the careful separation of cellular organelles followed by the extraction and quantitative analysis of the target molecule.
Figure 2: Workflow for subcellular localization of lipids using fractionation and mass spectrometry.
Materials:
-
Cell culture of interest (e.g., human fibroblasts, HepG2 cells)
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)
-
Protease inhibitor cocktail
-
Density gradient medium (e.g., OptiPrep™ or sucrose solutions)
-
Ultracentrifuge and appropriate rotors
-
Lipid extraction solvents (e.g., chloroform, methanol, methyl-tert-butyl ether (MTBE))
-
Internal standards for quantification
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Harvest and Homogenization:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer with protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to ensure cell disruption while maintaining organelle integrity.
-
-
Differential Centrifugation (Crude Fractionation):
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 min at 4°C) to pellet mitochondria.
-
The resulting supernatant contains microsomes (including ER and peroxisomes) and the cytosol.
-
-
Density Gradient Ultracentrifugation (Fine Fractionation):
-
Further purify the crude mitochondrial and microsomal fractions using a density gradient (e.g., a discontinuous sucrose or OptiPrep™ gradient).
-
Layer the crude fraction onto the pre-formed gradient and centrifuge at high speed (e.g., 100,000 x g for 2-3 hours at 4°C).
-
Carefully collect the distinct bands corresponding to different organelles. Peroxisomes are typically denser than mitochondria and ER.
-
-
Fraction Purity Assessment:
-
Analyze a portion of each fraction by Western blotting using antibodies against well-established organelle marker proteins (e.g., Catalase for peroxisomes, Cytochrome c for mitochondria, Calnexin for ER, and GAPDH for cytosol).
-
-
Lipid Extraction:
-
To an aliquot of each purified fraction, add a known amount of an appropriate internal standard (e.g., a deuterated version of a similar acyl-CoA).
-
Perform lipid extraction using a method suitable for acyl-CoAs, such as a modified Bligh-Dyer or an MTBE-based extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extracts by reverse-phase LC coupled to a tandem mass spectrometer operating in negative ion mode.
-
Develop a multiple reaction monitoring (MRM) method for the specific parent-to-fragment ion transition of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of the target molecule in each fraction relative to the amount of protein or a key lipid of that organelle.
-
A significant enrichment in the peroxisomal fraction compared to other fractions would confirm its localization.
-
Table 1: Expected Distribution of Organelle Markers and Target Molecule
| Fraction | Peroxisome Marker (Catalase) | Mitochondrial Marker (Cytochrome c) | ER Marker (Calnexin) | Cytosol Marker (GAPDH) | (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA |
|---|---|---|---|---|---|
| Nuclear | Low | Low | Low | Low | Low |
| Mitochondrial | Low | High | Low | Low | Low |
| Peroxisomal | High | Low | Low | Low | High |
| ER/Microsomal | Low | Low | High | Low | Low |
| Cytosolic | Low | Low | Low | High | Low |
Mass Spectrometry Imaging (MSI)
MSI is a powerful technique to visualize the spatial distribution of molecules directly in tissue sections or cell pellets, without the need for labels.[16][17][18][19][20] Matrix-assisted laser desorption/ionization (MALDI)-MSI is particularly well-suited for lipid analysis.
Materials:
-
Cryostat
-
Indium tin oxide (ITO) coated glass slides
-
MALDI matrix (e.g., 9-aminoacridine or 2,5-dihydroxybenzoic acid)
-
Matrix deposition device (e.g., automated sprayer)
-
MALDI-TOF or MALDI-FTICR mass spectrometer
Procedure:
-
Sample Preparation:
-
Rapidly freeze the cell pellet or tissue sample in liquid nitrogen.
-
Prepare thin cryosections (10-12 µm) and thaw-mount them onto ITO slides.
-
-
Matrix Application:
-
Apply a uniform layer of a suitable MALDI matrix over the tissue section using an automated sprayer for reproducible results.
-
-
Data Acquisition:
-
Acquire mass spectra in a raster pattern across the entire sample surface. The spatial resolution is determined by the laser spot size.
-
-
Image Generation and Analysis:
-
Generate an ion intensity map for the m/z value corresponding to (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA.
-
Correlate the distribution of the target molecule with the cellular morphology observed by microscopy. Co-localization with known organelle-specific lipids can further support the localization.
-
Trustworthiness and Self-Validation
-
Orthogonal Methods: The use of both subcellular fractionation (a biochemical approach) and MSI (an imaging approach) provides two independent lines of evidence. Consistent results from both methodologies significantly increase confidence in the determined localization.
-
Rigorous Controls: The use of organelle-specific markers in Western blotting is non-negotiable for validating the purity of the subcellular fractions. Similarly, the inclusion of internal standards in the mass spectrometry analysis ensures accurate quantification.
-
Reproducibility: Biological and technical replicates are essential to ensure that the observed localization is not an artifact of a single experiment.
Conclusion
The subcellular localization of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a critical piece of information for understanding its role in cellular metabolism and its potential as a biomarker or therapeutic target. Based on its identity as a very-long-chain 3-hydroxyacyl-CoA, a peroxisomal localization is strongly hypothesized. The methodologies outlined in this guide, particularly the combination of subcellular fractionation with high-resolution mass spectrometry, provide a robust and reliable path to empirically validating this hypothesis. The data generated will be invaluable for researchers in the fields of lipid metabolism, metabolic disorders, and drug development.
References
-
Murphy, R. C., Hankin, J. A., & Barkley, R. M. (2009). Imaging of lipid species by MALDI mass spectrometry. Journal of Lipid Research, 50 Suppl(Suppl), S317–S322. [Link]
-
Yang, S. Y., He, X. Y., & Schulz, H. (2005). 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. The FEBS Journal, 272(19), 4874-4883. [Link]
-
Murphy, R. C., Hankin, J. A., & Barkley, R. M. (2007). Imaging of lipid species by MALDI mass spectrometry. ResearchGate. [Link]
-
Ellis, S. R., et al. (2018). Mass spectrometry imaging of lipids: untargeted consensus spectra reveal spatial distributions in Niemann-Pick disease type C1. Journal of Lipid Research, 59(3), 541-552. [Link]
-
Zemski Berry, K. A., & Murphy, R. C. (2015). MALDI Imaging of Lipid Biochemistry in Tissues by Mass Spectrometry. Chemical Reviews, 115(11), 5044-5087. [Link]
-
Patti, G. J. (2021). Mass spectrometry-based lipid analysis and imaging. Current Topics in Membranes, 88, 315-357. [Link]
-
Barycki, J. J., O'Brien, L. K., & Banaszak, L. J. (1999). Biochemical characterization and crystal structure determination of human heart short chain L-3-hydroxyacyl-CoA dehydrogenase provide insights into catalytic mechanism. Biochemistry, 38(18), 5786-5798. [Link]
-
Fiveable. (n.d.). 3-hydroxyacyl-coa dehydrogenase Definition. Biological Chemistry I Key Term. [Link]
-
Wikipedia. (2023, December 2). 3-Hydroxyacyl-CoA dehydrogenase. [Link]
-
Tanguy, E., et al. (2021). A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells. Methods in Molecular Biology, 2295, 245-257. [Link]
-
Harvard Catalyst. (n.d.). 3-Hydroxyacyl CoA Dehydrogenases. [Link]
-
ResearchGate. (n.d.). Subcellular fractionation and analysis of lipid enrichment. [Link]
-
Guimarães de Araújo, M. E., & Huber, L. A. (2013). Subcellular Fractionation. Methods in Molecular Biology, 1033, 73-86. [Link]
-
Andreyev, A. Y., et al. (2010). Subcellular organelle lipidomics in TLR-4-activated macrophages. Journal of Lipid Research, 51(9), 2785-2797. [Link]
-
LIPID MAPS® Lipidomics Gateway. (n.d.). Subcellular fractionation studies on macrophages. [Link]
-
Bessoule, J. J., et al. (1988). Localization of the synthesis of very-long-chain fatty acid in mitochondria from Saccharomyces cerevisiae. European Journal of Biochemistry, 176(3), 575-579. [Link]
-
Roudier, F., et al. (2010). Very-Long-Chain Fatty Acids Are Involved in Polar Auxin Transport and Developmental Patterning in Arabidopsis. The Plant Cell, 22(2), 364-375. [Link]
-
Lipotype GmbH. (n.d.). Very Long Chain Fatty Acid Analysis. [Link]
-
Wang, F., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 10. [Link]
-
Wang, F., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 10. [Link]
-
Faergeman, N. J., et al. (2002). Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids. Biochemical Journal, 365(Pt 1), 165-172. [Link]
-
Ferdinandusse, S., et al. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987-1995. [Link]
-
Faergeman, N. J., et al. (2002). Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids. Biochemical Journal, 365(Pt 1), 165-172. [Link]
-
Faergeman, N. J., et al. (2002). Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids. National Center for Biotechnology Information. [Link]
-
Hiltunen, J. K., et al. (2006). Peroxisomal beta-oxidation--a metabolic pathway with multiple functions. Biochimica et Biophysica Acta, 1761(10), 1045-1064. [Link]
-
van den Bosch, H., Schutgens, R. B., Wanders, R. J., & Tager, J. M. (1991). Metabolic aspects of peroxisomal beta-oxidation. Biochimica et Biophysica Acta, 1085(2), 141-158. [Link]
-
Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system. Annual Review of Nutrition, 21, 193-230. [Link]
-
Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system. Annual Review of Nutrition, 21, 193-230. [Link]
-
Faergeman, N. J., et al. (2002). Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids. Biochemical Journal, 365(Pt 1), 165-172. [Link]
-
PubChem. (n.d.). DG(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)/0:0). [Link]
-
PubChem. (n.d.). (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA. [Link]
-
PubChem. (n.d.). (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for (6Z,9Z,12Z,15Z,18Z,21Z)-3-Hydroxytetracosahexa-6,9,12,15,18,21-enoyl-CoA (HMDB0060312). [Link]
-
Wikipedia. (2023, April 29). Fatty acyl-CoA esters. [Link]
-
PubChem. (n.d.). 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid. [Link]
Sources
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions. [folia.unifr.ch]
- 3. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. fiveable.me [fiveable.me]
- 9. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 11. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Subcellular organelle lipidomics in TLR-4-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 16. Imaging of lipid species by MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mass spectrometry imaging of lipids: untargeted consensus spectra reveal spatial distributions in Niemann-Pick disease type C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mass spectrometry-based lipid analysis and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Function of 3-Hydroxy Very-Long-Chain Fatty Acyl-CoAs
Preamble: A Note from the Senior Application Scientist
In the intricate world of lipid metabolism, it is often the transient intermediates that hold the key to understanding complex biological processes. This guide is dedicated to one such class of molecules: the 3-hydroxy very-long-chain fatty acyl-CoAs (3-OH VLCFA-CoAs). Far from being mere stepping stones in a metabolic pathway, these molecules are at the heart of cellular lipid homeostasis, with profound implications for health and disease. As researchers and drug development professionals, a deep understanding of the function and regulation of these intermediates is paramount for the development of novel diagnostics and therapeutics. This document provides a comprehensive overview of the current knowledge surrounding 3-OH VLCFA-CoAs, from their fundamental biochemistry to their clinical relevance and the methodologies used to study them.
Section 1: The Central Role of 3-Hydroxy Very-Long-Chain Fatty Acyl-CoAs in Cellular Metabolism
Introduction to Very-Long-Chain Fatty Acids (VLCFAs): Beyond Basic Lipids
Very-long-chain fatty acids (VLCFAs) are a class of fatty acids with chain lengths of 22 carbon atoms or more.[1] Unlike their shorter-chain counterparts, which are primarily involved in energy storage and membrane fluidity, VLCFAs have highly specialized roles in the cell. They are integral components of complex lipids such as sphingolipids and glycerophospholipids, contributing to the structural integrity and functionality of cellular membranes.[2][3] VLCFAs are also precursors to signaling molecules and are essential for various physiological processes, including skin barrier formation, myelin maintenance in the nervous system, and retinal function.[1]
The Fatty Acid Elongation Cycle: A Four-Step Process
The synthesis of VLCFAs occurs in the endoplasmic reticulum through a cyclic process of fatty acid elongation. This process adds two-carbon units to a pre-existing fatty acyl-CoA molecule in four sequential enzymatic reactions:
-
Condensation: A fatty acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This is the rate-limiting step and is catalyzed by a family of enzymes called fatty acid elongases (ELOVLs).[4]
-
Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase.[4]
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA. This critical step is the focus of this guide.[4][5]
-
Reduction: Finally, the trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the starting molecule.[4]
This elongated acyl-CoA can then re-enter the cycle for further elongation or be channeled into the synthesis of complex lipids.
3-Hydroxy Very-Long-Chain Fatty Acyl-CoAs: Key Intermediates at a Metabolic Crossroads
3-hydroxy very-long-chain fatty acyl-CoAs are the products of the second step and the substrates for the third step of the fatty acid elongation cycle. Their position in this pathway makes them a critical control point for the production of VLCFAs. The efficient conversion of 3-OH VLCFA-CoAs to their trans-2-enoyl-CoA counterparts is essential for the smooth progression of the elongation cycle and the maintenance of appropriate levels of VLCFAs and their derivatives.
Section 2: The Enzymatic Machinery: The 3-Hydroxyacyl-CoA Dehydratase (HACD) Family
The dehydration of 3-OH VLCFA-CoAs is catalyzed by a family of enzymes known as 3-hydroxyacyl-CoA dehydratases (HACDs).[5][6]
Overview of the HACD Isoforms: HACD1-4
In mammals, there are four known HACD isoforms, designated HACD1, HACD2, HACD3, and HACD4, each encoded by a separate gene.[5][6] These proteins are integral membrane proteins of the endoplasmic reticulum.[5] While they all share the fundamental function of dehydrating 3-hydroxyacyl-CoAs, they exhibit distinct tissue expression patterns and may have different substrate specificities.[7][8]
Tissue-Specific Expression and Substrate Preferences
The tissue-specific expression of the HACD isoforms suggests specialized roles in different organs. For instance, HACD1 is predominantly expressed in skeletal and cardiac muscle.[8] HACD2 is more ubiquitously expressed, while HACD3 and HACD4 show more restricted expression patterns.[7] While comprehensive data on the substrate specificity of all isoforms for a wide range of VLCFA chain lengths is still emerging, studies have shown that HACD1 and HACD2 have broad substrate specificity, acting on both saturated and unsaturated 3-hydroxyacyl-CoAs.[9] In contrast, HACD3 and HACD4 appear to have more limited activity or more specific substrate requirements.[9]
Kinetic Properties of HACD Enzymes
Detailed kinetic parameters for the human HACD isoforms are not yet fully elucidated in the literature. However, in vitro assays have demonstrated that all four human HACD proteins possess 3-hydroxypalmitoyl-CoA dehydratase activity, albeit with differing apparent Michaelis constants (Km) and maximum velocities (Vmax), suggesting variations in their catalytic efficiency and substrate affinity.[7] Further research is needed to fully characterize the kinetic properties of each isoform with a range of very-long-chain 3-hydroxyacyl-CoA substrates.
Regulation of HACD Activity: Transcriptional and Post-Translational Control
The regulation of HACD enzyme activity is crucial for maintaining cellular lipid homeostasis. While the specific regulatory mechanisms for each HACD isoform are still under investigation, it is likely that their expression is controlled at the transcriptional level in a tissue-specific manner.[10] Post-translational modifications may also play a role in modulating their activity in response to cellular needs.[11] The activity of the fatty acid elongation pathway as a whole is known to be regulated by factors such as substrate availability and the downstream demand for VLCFAs in complex lipid synthesis.[12][13]
Section 3: Integration into Complex Lipid Synthesis
The VLCFAs produced through the elongation pathway, for which 3-OH VLCFA-CoAs are essential intermediates, are critical building blocks for two major classes of complex lipids: sphingolipids and glycerophospholipids.
Fueling Sphingolipid Production: The Role in Ceramide Synthesis
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. The simplest sphingolipid is ceramide, which consists of a sphingoid base linked to a fatty acid via an amide bond.[3][4] VLCFAs are a major component of ceramides in many tissues, and the incorporation of these long acyl chains is crucial for the function of sphingolipids in membrane structure and cell signaling.[14] The de novo synthesis of ceramides begins with the condensation of serine and palmitoyl-CoA.[15][16] The subsequent acylation of the sphinganine intermediate to form dihydroceramide is catalyzed by ceramide synthases (CerS), which exhibit specificity for fatty acyl-CoAs of different chain lengths.[17] The availability of VLCFA-CoAs, produced through the elongation pathway, is therefore a key determinant of the ceramide species synthesized.
Contribution to Glycerophospholipid Diversity
Glycerophospholipids are the main component of cellular membranes and consist of a glycerol backbone, two fatty acyl chains, and a polar head group.[18][19] The fatty acyl composition of glycerophospholipids is highly diverse and contributes to the physical properties and functions of membranes. VLCFAs can be incorporated into glycerophospholipids, influencing membrane thickness and fluidity. The de novo synthesis of glycerophospholipids begins with the acylation of glycerol-3-phosphate.[20][21] The fatty acyl-CoAs used in this process are supplied by both de novo fatty acid synthesis and the fatty acid elongation pathway.
The "Channeling" Hypothesis: Direct vs. Indirect Utilization of Intermediates
An important area of research is understanding how intermediates of the fatty acid elongation pathway are channeled into the synthesis of complex lipids. It is currently believed that the fully elongated and saturated very-long-chain acyl-CoA is the primary substrate for incorporation into ceramides and glycerophospholipids.[22][23] There is currently no strong evidence to suggest that 3-hydroxy very-long-chain fatty acyl-CoAs are directly incorporated into these complex lipids. Instead, they must first complete the elongation cycle to produce a saturated VLCFA-CoA.
Section 4: Physiological Significance and Pathological Implications
The critical role of 3-OH VLCFA-CoAs in the production of VLCFAs means that any disruption in their metabolism can have severe consequences for cellular and organismal health.
Essential Functions of VLCFAs in Health
As mentioned previously, VLCFAs are essential for a number of physiological functions, including:
-
Skin Barrier Function: VLCFAs are crucial components of ceramides in the epidermis, which form a waterproof barrier that prevents water loss and protects against environmental insults.
-
Myelination: The myelin sheath that insulates nerve fibers is rich in sphingolipids containing VLCFAs, which are essential for proper nerve conduction.
-
Retinal Function: The retina has a high concentration of VLCFAs, which are important for the structure and function of photoreceptor cells.
Diseases of Dysregulated 3-Hydroxy VLCFA-CoA Metabolism
Mutations in the HACD1 gene have been identified as a cause of autosomal recessive congenital myopathy.[2][24][25] These mutations lead to a deficiency in HACD1 enzyme activity, resulting in impaired VLCFA synthesis in muscle tissue.[2] Patients with HACD1-related myopathy typically present with muscle weakness and hypotonia from birth or early infancy.[25] This highlights the critical and non-redundant role of HACD1 in muscle development and function.
While not directly caused by defects in HACD enzymes, disorders of peroxisomal VLCFA degradation, such as X-linked adrenoleukodystrophy, lead to the accumulation of VLCFAs. This underscores the importance of maintaining a tight balance between VLCFA synthesis and degradation. The study of the fatty acid elongation pathway, including the role of 3-OH VLCFA-CoAs, is therefore relevant to understanding the pathophysiology of these devastating diseases.
Animal Models in the Study of HACD Dysfunction
Animal models, particularly knockout mice for the different HACD isoforms, are invaluable tools for studying the in vivo functions of these enzymes and the pathological consequences of their deficiency.[26][27] For example, Hacd1 knockout mice exhibit a myopathic phenotype that recapitulates many of the features of the human disease.[9] Hacd2 knockout mice have been shown to have embryonic lethality, indicating a critical role for this isoform in development.[11] These models are essential for dissecting the molecular mechanisms of disease and for testing potential therapeutic interventions.[28]
Section 5: Methodologies for the Investigation of 3-Hydroxy Very-Long-Chain Fatty Acyl-CoAs
The study of 3-OH VLCFA-CoAs requires sensitive and specific analytical techniques due to their low abundance and transient nature.
Extraction of Acyl-CoAs from Biological Samples: A Step-by-Step Protocol
The following is a general protocol for the extraction of acyl-CoAs from cultured cells or tissues, which can be adapted for the analysis of 3-OH VLCFA-CoAs.
-
Sample Collection and Quenching: Rapidly harvest cells or tissues and immediately quench metabolic activity by flash-freezing in liquid nitrogen or by adding ice-cold extraction solvent.
-
Homogenization: Homogenize the frozen sample in an appropriate extraction solvent, typically a mixture of organic solvents such as acetonitrile and isopropanol, and an acidic aqueous buffer.[9]
-
Phase Separation: Induce phase separation by adding a non-polar solvent like chloroform and a saline solution. The acyl-CoAs will partition into the aqueous/methanol phase.
-
Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoAs from the crude extract using a solid-phase extraction column.
-
Elution and Reconstitution: Elute the acyl-CoAs from the SPE column and dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.[29][30]
The reconstituted acyl-CoA extract is injected into a liquid chromatograph, where the different acyl-CoA species are separated based on their chain length and polarity. The separated molecules then enter a tandem mass spectrometer, where they are ionized and fragmented. By selecting for specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM), it is possible to specifically detect and quantify individual acyl-CoA species, including 3-OH VLCFA-CoAs.[31][32]
A detailed protocol for the LC-MS/MS analysis of 3-hydroxy fatty acids has been described, which can be adapted for the analysis of their CoA esters.[30] This typically involves:
-
Chromatography: Reversed-phase liquid chromatography with a C18 or C8 column is commonly used. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the acyl-CoAs.[31][32]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. The MRM transitions are specific for each 3-OH VLCFA-CoA species to be analyzed. Stable isotope-labeled internal standards are essential for accurate quantification.
Derivatization of the hydroxyl group may be necessary to improve chromatographic separation and ionization efficiency for certain applications.[18][19]
In Vitro Assays for HACD Activity
The enzymatic activity of the HACD isoforms can be measured in vitro using radiolabeled or fluorescently labeled 3-hydroxyacyl-CoA substrates.[6] A common assay involves incubating the enzyme source (e.g., cell lysates or purified protein) with a radiolabeled substrate, such as [14C]3-hydroxypalmitoyl-CoA.[7] The reaction products are then separated by thin-layer chromatography and quantified by scintillation counting.
Section 6: Future Directions and Therapeutic Perspectives
Unanswered Questions and Avenues for Future Research
Despite significant progress, several key questions regarding the biological function of 3-OH VLCFA-CoAs remain:
-
What are the precise substrate specificities and kinetic parameters of the different human HACD isoforms for a full range of VLCFA chain lengths?
-
What are the detailed mechanisms that regulate the expression and activity of each HACD isoform?
-
Does the accumulation of 3-OH VLCFA-CoAs have direct cellular toxicity, or are the pathological consequences solely due to the lack of downstream VLCFA products?
-
What is the three-dimensional structure of the human HACD enzymes, and how does this inform their catalytic mechanism and substrate binding?[25]
HACD Enzymes as Potential Drug Targets
The critical role of HACD enzymes, particularly HACD1 in muscle, makes them potential therapeutic targets. For genetic deficiencies, gene therapy or strategies to boost the activity of the remaining functional HACD isoforms could be explored. For diseases characterized by excessive VLCFA synthesis, the development of specific inhibitors for the key enzymes in the elongation pathway, including the HACDs, could be a viable therapeutic strategy. A detailed understanding of the structure and function of these enzymes is a prerequisite for such drug development efforts.
Section 7: Conclusion
3-hydroxy very-long-chain fatty acyl-CoAs are pivotal intermediates in the biosynthesis of very-long-chain fatty acids. Their metabolism, orchestrated by the HACD family of enzymes, is essential for the production of complex lipids that are vital for cellular structure and function. The growing understanding of the role of these molecules and their associated enzymes in health and disease is opening up new avenues for research and the development of novel therapeutic strategies for a range of debilitating disorders. This guide has aimed to provide a comprehensive and technically detailed overview to aid researchers and clinicians in this exciting and rapidly evolving field.
Visualizations
Fatty Acid Elongation Cycle
Caption: The four-step fatty acid elongation cycle in the endoplasmic reticulum.
Integration of VLCFA into Complex Lipids
Caption: A typical experimental workflow for the analysis of 3-hydroxy very-long-chain fatty acyl-CoAs.
References
-
Muhammad, E., Reish, O., Ohno, Y., Scheetz, T., DeLuca, A., Searby, C., Regev, M., Benyamini, L., Fellig, Y., Kihara, A., Sheffield, V. C., & Parvari, R. (2013). Congenital myopathy is caused by mutation of HACD1. Human Molecular Genetics, 22(25), 5229–5236. [Link]
-
Muhammad, E., Reish, O., Ohno, Y., Scheetz, T., DeLuca, A., Searby, C., Regev, M., Benyamini, L., Fellig, Y., Kihara, A., Sheffield, V. C., & Parvari, R. (2013). Congenital myopathy is caused by mutation of HACD1. Human molecular genetics, 22(25), 5229–5236. [Link]
-
Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in experimental medicine and biology, 688, 1–23. [Link]
-
3-Hydroxyacyl-CoA dehydratase - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Toscano, A., Savarese, M., Musumeci, O., Torella, A., & Nigro, V. (2021). Biallelic loss-of-function HACD1 variants are a bona fide cause of congenital myopathy. Clinical genetics, 99(4), 513–518. [Link]
-
Jakobsson, A., Westerberg, R., & Jacobsson, A. (2006). Fatty acid elongases in mammals: their regulation and roles in metabolism. Progress in lipid research, 45(3), 237–249. [Link]
-
Ikeda, R., Sassa, T., & Kihara, A. (2008). Characterization of four mammalian 3-hydroxyacyl-CoA dehydratases involved in very long-chain fatty acid synthesis. FEBS letters, 582(16), 2435–2440. [Link]
-
Walmsley, G. (2017). Understanding the role of HACD enzymes and very long chain fatty acids in muscle development and disease. University of Liverpool Repository. [Link]
-
HACD1 Gene - 3-Hydroxyacyl-CoA Dehydratase 1. GeneCards. Retrieved January 7, 2026, from [Link]
-
LibreTexts. (2021, September 6). Biosynthesis of Membrane Sphingolipids. Biology LibreTexts. [Link]
-
PubChem. (n.d.). Glycerophospholipid biosynthesis. Retrieved January 7, 2026, from [Link]
-
Coleman, R. A., & Lee, D. P. (2004). Enzymes of triacylglycerol synthesis and their regulation. Progress in lipid research, 43(2), 134–176. [Link]
-
Blondelle, J., Le-Gac, N., Laine, J., Hnia, K., Bidault, G., Lhermitte, J., ... & Tiret, L. (2020). Hacd2 deficiency in mice leads to an early and lethal mitochondrial disease. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1866(10), 165874. [Link]
-
JensenLab. (n.d.). DISEASES - HACD1. Retrieved January 7, 2026, from [Link]
-
Icho, T., & Raetz, C. R. (1983). Acylation of glycerol 3-phosphate is the sole pathway of de novo phospholipid synthesis in Escherichia coli. Journal of bacteriology, 153(2), 722–730. [Link]
-
Wagner, T., Greschik, H., & Steegborn, C. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Molecules, 29(10), 2349. [Link]
-
Reactome. (n.d.). Glycerophospholipid biosynthesis. Retrieved January 7, 2026, from [Link]
-
Hishikawa, D., Shindou, H., Kobayashi, T., Nakanishi, H., Taguchi, R., & Shimizu, T. (2008). Discovery of a lysophosphatidylserine-specific lysophospholipase C, phosphatidic acid-selective phospholipase A1, and all-trans-retinyl ester hydrolase. The Journal of biological chemistry, 283(1), 125–134. [Link]
-
3-Hydroxyacyl-CoA dehydratase - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Sawai, M., Uchida, Y., Ohno, Y., Miyamoto, M., Nishioka, C., Itohara, S., Sassa, T., & Kihara, A. (2017). The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. The Journal of biological chemistry, 292(37), 15538–15551. [Link]
-
Ohlrogge, J., & Browse, J. (1995). Lipid biosynthesis. The Plant Cell, 7(7), 957–970. [Link]
-
Magnes, C., Suppan, M., Pieber, T. R., & Moustafa, T. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Journal of lipid research, 46(7), 1533–1540. [Link]
-
Harwood, J. L. (1996). Recent advances in the biosynthesis of plant fatty acids. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1301(1-2), 7-56. [Link]
-
Li, M., Li, Y., Liu, Y., Li, S., Wang, Y., Zhang, X., ... & Yang, C. (2025). 3-Hydroxyacyl CoA Dehydratase 2 Is Essential for Embryonic Development and Hepatic Metabolic Function Under a Low-Fat, High-Carbohydrate Diet. Biology, 14(6), 712. [Link]
-
Girardi, C., & Di Sanza, C. (2021). Transcriptional and post-transcriptional regulation of metabolism. Physiological reviews, 101(2), 599-651. [Link]
-
Wang, Y., & Lee, Y. (2023). Role of Omega-Hydroxy Ceramides in Epidermis: Biosynthesis, Barrier Integrity and Analyzing Method. International Journal of Molecular Sciences, 24(5), 4991. [Link]
-
Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5707. [Link]
-
Lo, H. Y., & Johnston, G. C. (2006). A link between very long chain fatty acid elongation and mating-specific yeast cell cycle arrest. Journal of Biological Chemistry, 281(48), 36873-36881. [Link]
-
Medeiros-Silva, J., & Ferreira, R. S. (2018). Insight into the function of active site residues in the catalytic mechanism of human ferrochelatase. Journal of Biological Chemistry, 293(42), 16392-16403. [Link]
-
Funato, K., & Riezman, H. (2001). Sphingolipid composition and organization of the yeast vacuolar membrane. Journal of Biological Chemistry, 276(42), 38555-38562. [Link]
-
Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and their metabolism in physiology and disease. Nature reviews Molecular cell biology, 19(3), 175-191. [Link]
-
Summers, S. A., & Chaurasia, B. (2021). Ceramides as modulators of cellular and whole-body metabolism. The Journal of clinical investigation, 131(15), e148557. [Link]
-
Magnes, C., Suppan, M., Pieber, T. R., & Moustafa, T. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Journal of lipid research, 46(7), 1533–1540. [Link]
-
Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5707. [Link]
-
Bloksgaard, M., Færgeman, N. J., & Mandrup, S. (2017). Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein. Journal of Biological Chemistry, 292(18), 7588-7597. [Link]
-
Zhang, C., Calderin, J. D., Hurst, L. R., Gokbayrak, Z. D., Hrabak, M. R., Balutowski, A., ... & Fratti, R. A. (2021). Sphingolipids containing very long-chain fatty acids regulate Ypt7 function during the tethering stage of vacuole fusion. Journal of Cell Science, 134(15), jcs258838. [Link]
-
Pascoa, T. C., Oliveira, A. G., Liko, D., Nji, E., & De Marco, V. (2022). Structural basis of the mechanism and inhibition of a human ceramide synthase. Nature communications, 13(1), 1-11. [Link]
-
Zhao, S., Xu, W., Jiang, W., Yu, W., Lin, Y., Zhang, T., ... & Garcia, B. A. (2014). Regulation of cellular metabolism by protein lysine acetylation. Science, 343(6176), 1249-1253. [Link]
-
Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 603, 229–243. [Link]
-
Eisenkolb, M., Zenzmaier, C., Leitner, E., & Schneiter, R. (2002). A specific role for the C26-acyl chain of ceramide in cognition and learning. Molecular biology of the cell, 13(12), 4414–4428. [Link]
-
Artal-Sanz, M., & Tavernarakis, N. (2009). Animal models of human disease: the nematode C. elegans. Disease models & mechanisms, 2(5-6), 226–231. [Link]
-
Bar-Even, A., Noor, E., Savir, Y., Liebermeister, W., Davidi, D., Tawfik, D. S., & Milo, R. (2011). The moderately efficient enzyme: evolutionary and physicochemical trends shaping enzyme parameters. Biochemistry, 50(21), 4402–4410. [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved January 7, 2026, from [Link]
-
Gasset, G., & Hannun, Y. A. (2016). De novo ceramide synthesis: a shared pathway for cell growth, death, and senescence. Journal of lipid research, 57(10), 1754–1764. [Link]
-
Samad, F., & Hester, K. D. (2021). The role of fatty acids in ceramide pathways and their influence on hypothalamic regulation of energy balance: a systematic review. Nutrients, 13(10), 3468. [Link]
-
Bloksgaard, M., Færgeman, N. J., & Mandrup, S. (2017). Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein. Journal of Biological Chemistry, 292(18), 7588-7597. [Link]
-
Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5707. [Link]
-
Samad, F., & Hester, K. D. (2021). The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review. Nutrients, 13(10), 3468. [Link]
Sources
- 1. Structural Basis of Catalysis and Inhibition of HDAC6 CD1, the Enigmatic Catalytic Domain of Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Molecular modeling to provide insight into the substrate binding and catalytic mechanism of human biliverdin-IXα reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Frontiers | Post-transcriptional and post-translational regulations of drought and heat response in plants: a spider’s web of mechanisms [frontiersin.org]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modeling the Dynamics of Electric Field-Assisted Local Functionalization in Two-Dimensional Materials | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The catalytic domain of free or ligand bound histone deacetylase 4 occurs in solution predominantly in closed conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Incorporation of ceramides into Saccharomyces cerevisiae glycosylphosphatidylinositol-anchored proteins can be monitored in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 21. JCI - Ceramides as modulators of cellular and whole-body metabolism [jci.org]
- 22. Structure of D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rcsb.org [rcsb.org]
- 24. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 25. Sphingolipids containing very long-chain fatty acids regulate Ypt7 function during the tethering stage of vacuole fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Intrinsic Asymmetry in Weak Acid Transmembrane Transporters [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]
- 29. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 30. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
A Technical Guide to (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA: A Putative Signaling Intermediate in Very-Long-Chain Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a specific, hydroxylated, very-long-chain fatty acyl-CoA. While direct research on this molecule is sparse, its structure strongly implicates it as a key metabolic intermediate in the peroxisomal β-oxidation of (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA, a C24:4 omega-6 fatty acid. This guide synthesizes the established principles of very-long-chain fatty acid (VLCFA) metabolism and emerging concepts in lipid signaling to build a comprehensive technical profile of this molecule. We will explore its biosynthetic origins, its likely role within the peroxisome, and its potential to act as a signaling molecule, influencing cellular processes beyond simple catabolism. This document provides a foundational resource for researchers investigating the nuanced roles of VLCFA intermediates in health and disease.
Introduction: The Emerging Significance of Very-Long-Chain Fatty Acid Intermediates
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, particularly sphingolipids in the brain's myelin.[1] Their metabolism is spatially segregated from that of shorter fatty acids, occurring primarily within peroxisomes.[2][3] For many years, the intermediates of VLCFA β-oxidation, such as 3-hydroxyacyl-CoAs, were viewed merely as transient steps in the catabolic pathway to produce energy. However, a growing body of evidence suggests that fatty acyl-CoAs and their derivatives can act as potent signaling molecules, regulating transcription factors, ion channels, and enzymatic activities.
This guide focuses on a specific intermediate, (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. By examining its structure and metabolic context, we can infer its potential biological significance.
Molecular Profile:
-
Core Structure: A 24-carbon (tetracosanoic) fatty acid backbone.
-
Unsaturation: Four cis (Z) double bonds at carbons 9, 12, 15, and 18. This pattern identifies it as an elongated derivative of the omega-6 fatty acid family, likely originating from linoleic acid (18:2n-6) and arachidonic acid (20:4n-6).[4][5][6]
-
Modification: A hydroxyl (-OH) group at the third carbon (C3) with R-stereochemistry.
-
Activation: Esterified to Coenzyme A (CoA), priming it for enzymatic reactions.
The presence of the 3-hydroxy group is the hallmark of an intermediate in the β-oxidation pathway.[7] Given its C24 length, this oxidation must occur in the peroxisome.[3][8]
Biosynthesis and Metabolic Fate: A Peroxisomal Journey
The generation of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is intrinsically linked to the peroxisomal β-oxidation of its precursor, (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA. This multi-step process is crucial for shortening VLCFAs until they are of a suitable length for mitochondrial oxidation.[3]
The Peroxisomal β-Oxidation Pathway
The pathway involves a sequence of four enzymatic reactions. The formation of the target molecule occurs in the second and third steps.
-
Oxidation: The parent fatty acyl-CoA, (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA, is first oxidized by a peroxisomal Acyl-CoA Oxidase (ACOX). This introduces a double bond between C2 and C3.
-
Hydration: The resulting enoyl-CoA is hydrated by a peroxisomal Enoyl-CoA Hydratase, which is part of a multifunctional enzyme (MFE). This step adds a hydroxyl group at C3, forming (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. In mammals, this is typically handled by the D-bifunctional protein (DBP), which possesses D-3-hydroxyacyl-CoA dehydratase/dehydrogenase activity.[9]
-
Dehydrogenation: The 3-hydroxyacyl-CoA is then oxidized to a 3-ketoacyl-CoA by the dehydrogenase activity of the same multifunctional enzyme.[7][10]
-
Thiolysis: Finally, a peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
This cycle repeats until the fatty acid chain is sufficiently shortened (e.g., to octanoyl-CoA), after which it is transported to the mitochondria for complete oxidation.[3]
Caption: Potential signaling roles of the target molecule.
Methodologies for Investigation
Studying the precise roles of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA requires specialized analytical and biological techniques.
Analytical Chemistry: LC-MS/MS for Acyl-CoA Profiling
The gold standard for identifying and quantifying specific acyl-CoA species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Extraction and Analysis of Acyl-CoAs from Cultured Cells
-
Cell Lysis:
-
Culture cells to ~80% confluency in a 10 cm dish.
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Scrape cells and transfer the suspension to a microfuge tube.
-
Incubate on ice for 15 minutes.
-
-
Extraction:
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Wash the pellet with 1 mL of 2% TCA, vortex, and centrifuge again.
-
Wash the pellet with 1 mL of ice-cold acetone, vortex, and centrifuge.
-
Air-dry the pellet for 10 minutes.
-
Resuspend the pellet in 100 µL of 50 mM KH2PO4 buffer (pH 7.2).
-
-
LC-MS/MS Analysis:
-
Inject 10-20 µL of the extract onto a C18 reverse-phase HPLC column.
-
Use a gradient elution, for example, from 5% to 95% Solvent B over 30 minutes (Solvent A: 10 mM ammonium acetate in water; Solvent B: 10 mM ammonium acetate in 95:5 acetonitrile:water).
-
Perform detection using a tandem mass spectrometer in positive ion mode, using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for the target molecule and other acyl-CoAs of interest.
-
Biological Assays: Receptor Activation and Gene Expression
Protocol: PPARα Reporter Assay
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 24-well plate.
-
Co-transfect cells with three plasmids:
-
An expression vector for human PPARα.
-
A reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE).
-
A control plasmid (e.g., β-galactosidase) for normalization.
-
-
-
Treatment:
-
24 hours post-transfection, treat cells with varying concentrations of the fatty acid precursor (which will be metabolized intracellularly) or a synthetic standard of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA if available. Include a known PPARα agonist (e.g., GW7647) as a positive control.
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells.
-
Measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize luciferase activity to the control reporter activity.
-
Calculate fold-change in reporter activity relative to a vehicle-treated control.
-
Conclusion and Future Directions
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA stands at the intersection of VLCFA metabolism and lipid signaling. While its existence is predicted by well-established biochemical pathways, its specific functions remain to be elucidated. Its structural features—a very-long polyunsaturated acyl chain, a hydroxyl group, and CoA activation—provide a compelling basis for hypothesizing roles beyond simple energy production. Future research should focus on:
-
Direct Quantification: Developing robust analytical methods to measure the endogenous levels of this and related intermediates under various physiological and pathological conditions.
-
Functional Validation: Using genetic and pharmacological tools to modulate the enzymes responsible for its production and degradation to observe the downstream cellular effects.
-
Receptor Deorphanization: Systematically screening for protein interactors and receptors to uncover novel signaling pathways.
Understanding the biology of this and other VLCFA intermediates will open new avenues for diagnosing and treating metabolic and inflammatory diseases linked to peroxisomal dysfunction.
References
- The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxid
- Peroxisomal β-oxidation, PPARα, and steatohep
- Beta oxid
- Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression. PubMed.
- Beta-oxidation of very long chain fatty acids.
- Very long chain fatty acid and lipid signaling in the response of plants to pathogens.
- Very long chain fatty acid and lipid signaling in the response of plants to pathogens.
- Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα).
- Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis.
- Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness. BioMed Central.
- Bioactive Lipids and Lipid Sensing Receptors. The Medical Biochemistry Page.
- Physiological Role of D-3-Hydroxyacyl-CoA Dehydratase/D-3-Hydroxyacyl-CoA Dehydrogenase Bifunctional Protein1. The Journal of Biochemistry | Oxford Academic.
- (3R,9Z,12Z,15Z,18Z)
- 3-Hydroxyacyl-CoA Dehydrogenase Deficiency. Newborn Screening - HRSA.
- 3-hydroxyacyl-CoA dehydrogenase. Wikipedia.
- L-3-hydroxyacyl-CoA dehydrogenase.
- Recent insights into dietary ω-6 fatty acid health implications using a systematic review.
- (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA | C45H74N7O17P3S. PubChem.
- Omega−6 f
Sources
- 1. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Recent insights into dietary ω-6 fatty acid health implications using a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA | C45H74N7O17P3S | CID 56928014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Omega−6 fatty acid - Wikipedia [en.wikipedia.org]
- 7. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. academic.oup.com [academic.oup.com]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Discovery and characterization of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA.
An in-depth technical guide by a Senior Application Scientist for researchers, scientists, and drug development professionals.
Foreword: Charting the Unseen—The Critical Role of Novel Lipids in Modern Research
In the intricate tapestry of cellular metabolism, lipids are far more than simple energy storage molecules or structural components. They are dynamic, bioactive mediators that orchestrate a vast array of physiological and pathological processes. The discovery of a novel lipid species is akin to finding a new molecular language, one that can unlock deeper insights into disease mechanisms and reveal untapped therapeutic targets. This guide focuses on one such molecule: (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA . While this specific very-long-chain fatty acyl-CoA is on the frontier of lipid research, the principles and methodologies for its discovery and characterization represent the pinnacle of modern analytical science. This document serves as both a technical manual and a strategic blueprint for investigating novel lipids, grounded in the principles of scientific rigor and field-proven expertise.
PART 1: The Discovery of a Novel Bioactive Lipid
The journey to identifying a new molecule begins with the detection of an unknown signal amidst the complexity of the cellular lipidome. The discovery of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a narrative of technological power and deductive reasoning.
Initial Detection: An Untargeted Lipidomics Approach
The first evidence of a novel lipid typically emerges from an untargeted "shotgun" lipidomics experiment, where the goal is to cast a wide net and capture as many molecular features as possible.[1][2] High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the cornerstone of this approach.[3][4]
Experimental Protocol: Untargeted High-Resolution LC-MS for Novel Lipid Screening
-
Sample Preparation & Lipid Extraction:
-
Harvest biological samples (e.g., cell culture, tissue homogenate) and immediately quench metabolic activity by snap-freezing in liquid nitrogen to preserve the native lipidome.
-
Perform a robust lipid extraction. The Matyash method (using methyl-tert-butyl ether, MTBE) is preferred for its efficiency in extracting a broad range of lipid classes while minimizing non-lipid contaminants.[4][5]
-
Dry the lipid extract under a gentle stream of nitrogen and reconstitute in a solvent mixture suitable for reverse-phase chromatography (e.g., 9:1 Methanol:Toluene).
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Apply a gradient elution profile, starting with a high-polarity mobile phase and gradually increasing the proportion of a low-polarity organic solvent. This separates lipids based on their hydrophobicity.
-
-
Mass Spectrometry Analysis:
-
Analyze the column eluent using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, in both positive and negative ionization modes.[2]
-
Acquire full-scan MS1 data to generate a comprehensive map of all ionizable species.
-
Concurrently, perform data-dependent MS/MS acquisition, where the most intense ions from the MS1 scan are automatically selected for fragmentation, providing structural clues.
-
Expertise in Action: Why These Choices Matter
-
Untargeted vs. Targeted: An untargeted approach is essential for discovery. We are not looking for a known molecule; we are searching for something new. A targeted approach would miss it entirely.[2]
-
High-Resolution MS: This is non-negotiable. The ability to measure mass with high accuracy (e.g., < 5 ppm) is critical for predicting the elemental formula of the unknown peak, distinguishing it from thousands of other possibilities.[1]
Structural Elucidation: From a Mass to a Molecule
Once an unknown peak of interest is consistently detected, the rigorous process of structural elucidation begins.
Step 1: Determining the Elemental Formula The high-resolution mass of the precursor ion allows for the confident prediction of its chemical formula. For (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, the expected molecular formula is C45H72N7O18P3S.
Step 2: Interpreting Fragmentation (MS/MS) Spectra The MS/MS spectrum provides the "fingerprint" of the molecule. For a fatty acyl-CoA, specific fragmentation patterns are expected:
-
Characteristic Loss of the CoA Moiety: The bond between the sulfur and the acyl chain is labile, leading to a prominent fragment ion corresponding to the fatty acid itself.
-
Fragments from the Acyl Chain: Further fragmentation of the fatty acid backbone can help locate double bonds and functional groups.
Step 3: Confirming Stereochemistry and Double Bond Positions While MS/MS is powerful, it often cannot definitively resolve stereochemistry (the 'R' configuration at the 3-hydroxy position) or the exact geometry of double bonds ('Z' or cis). This requires more advanced techniques:
-
Chemical Derivatization: Paternò–Büchi reaction followed by MS analysis can pinpoint double bond locations.
-
Synthesis of Standards: The ultimate confirmation comes from synthesizing the proposed structure and comparing its chromatographic retention time and MS/MS spectrum to the endogenous molecule. This is the gold standard for validation.
Visualization: The Discovery Workflow
Caption: Hypothetical signaling cascade initiated by the novel lipid binding to a nuclear receptor.
Experimental Protocol: Luciferase Reporter Assay for Nuclear Receptor Activation
-
Assay Setup: Use a cell line (e.g., HEK293T) engineered to express:
-
The candidate nuclear receptor (e.g., Peroxisome Proliferator-Activated Receptor alpha, PPARα).
-
A luciferase reporter gene under the control of a promoter containing PPAR response elements (PPREs).
-
-
Treatment: Treat the cells with varying concentrations of purified (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. Include a known PPARα agonist as a positive control and a vehicle-only negative control.
-
Measurement: After incubation (e.g., 24 hours), lyse the cells and measure the activity of the luciferase enzyme.
-
Result Interpretation: A dose-dependent increase in luminescence in the presence of the lipid indicates that it acts as a ligand, activating the nuclear receptor and initiating gene transcription.
PART 3: Data Synthesis and Future Outlook
The characterization of a novel lipid culminates in the synthesis of all collected data and the formulation of new hypotheses.
Quantitative Data Summary
| Parameter | Value | Method |
| Precursor Ion (M-H)⁻ | m/z 1124.3987 | High-Res MS (Orbitrap) |
| Predicted Formula | C45H72N7O18P3S | Mass Accuracy < 2 ppm |
| Key MS/MS Fragments | m/z 767.19 (Loss of AMP), m/z 357.27 (Fatty Acyl Chain) | Collision-Induced Dissociation |
| Receptor Binding (EC₅₀) | 1.5 µM (Hypothetical) | Luciferase Reporter Assay |
Future Directions
-
Enzyme Identification: Use genetic tools (CRISPR/siRNA) to identify the specific elongase, desaturase, and hydratase enzymes responsible for its synthesis.
-
In Vivo Relevance: Investigate the levels of this lipid in animal models of metabolic diseases (e.g., diet-induced obesity, cardiomyopathy) to establish it as a potential biomarker. [6]* Therapeutic Modulation: Synthesize stable, cell-permeable analogs of the molecule to explore its potential as a therapeutic agent for modulating metabolic pathways.
This guide provides a comprehensive framework for the rigorous scientific investigation of novel lipids like (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. By combining advanced analytical techniques with logical, hypothesis-driven biology, we can continue to unravel the complexities of the lipidome and harness its potential for human health.
References
-
Wanders, R. J. A., Visser, G., Ferdinandusse, S., & Houten, S. M. (2012). Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria. Journal of Inherited Metabolic Disease, 35(6), 1025–1031. [Link]
-
Zullig, T., & Vivier, E. (2020). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. Frontiers in Chemistry, 8, 599. [Link]
-
Osmosis from Elsevier. (2023). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (Year of the Zebra). YouTube. [Link]
-
MedlinePlus. (2023). Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency. MedlinePlus Genetics. [Link]
-
Yang, K., & Han, X. (2016). Novel strategies for enhancing shotgun lipidomics for comprehensive analysis of cellular lipidomes. International Journal of Molecular Sciences, 17(9), 1534. [Link]
-
Lísa, M., & Holčapek, M. (2023). Recent Analytical Methodologies in Lipid Analysis. Molecules, 28(14), 5482. [Link]
-
ResearchGate. (2023). Recent Analytical Methodologies in Lipid Analysis. ResearchGate. [Link]
-
EMBL-EBI. (n.d.). 3-hydroxytetracosapentaenoyl-CoA(4-) (CHEBI:76462). ChEBI. [Link]
-
PubChem. (n.d.). (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. PubChem. [Link]
-
MDPI. (2024). Cholesterol Metabolism: An Ally in the Development and Progression of Cervical Cancer. MDPI. [Link]
-
Agilent. (n.d.). A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Agilent Technologies. [Link]
-
Coleman, R. A., & Mashek, D. G. (2011). Acyl-CoA Metabolism and Partitioning. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 639–647. [Link]
-
Human Metabolome Database. (n.d.). (6Z,9Z,12Z,15Z,18Z,21Z)-3-Hydroxytetracosahexa-6,9,12,15,18,21-enoyl-CoA (HMDB0060312). HMDB. [Link]
Sources
- 1. Novel strategies for enhancing shotgun lipidomics for comprehensive analysis of cellular lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Techniques for Single-Cell Biochemical Assays of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Quantification of Endogenous (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA in Mammalian Tissues
Abstract
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a transient, low-abundance metabolic intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs). Its quantification in mammalian tissues presents significant analytical challenges but offers profound insights into metabolic flux, peroxisomal function, and the pathophysiology of lipid metabolism disorders. This technical guide provides a comprehensive framework for researchers, clinicians, and drug development professionals to approach the robust and accurate measurement of this and other related VLCFA-CoAs. We will delve into the biochemical rationale, detailed protocols for tissue handling and analyte extraction, and a step-by-step guide to quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is structured to provide not just a methodology, but the underlying scientific principles that ensure data integrity and trustworthiness.
Introduction: The Significance of a Transient Intermediate
Very-long-chain fatty acids (VLCFAs; >C20) are critical cellular components, but their accumulation is cytotoxic.[1] Consequently, their metabolism is tightly regulated, primarily through the peroxisomal β-oxidation pathway.[2] Unlike mitochondrial β-oxidation, which handles shorter fatty acids, the peroxisomal system is indispensable for chain-shortening VLCFAs until they are of a suitable length (e.g., octanoyl-CoA) for mitochondrial processing.[3]
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a specific intermediate generated during the β-oxidation of docosatetraenoic acid (C24:4). As a transient species in a multi-step enzymatic pathway, its steady-state concentration is exceptionally low. However, measuring its levels can serve as a dynamic proxy for the flux through the peroxisomal β-oxidation pathway. Aberrant levels may signify enzymatic deficiencies, peroxisomal dysfunction, or off-target effects of therapeutic agents, making its quantification a valuable tool in both basic research and drug development.
This guide provides the scientific and methodological foundation for tackling this analytical challenge.
Biochemical Context: Peroxisomal β-Oxidation
VLCFAs are first activated to their CoA esters in the cytosol before being transported into the peroxisome. Inside the peroxisome, they undergo a cycle of four reactions, as illustrated below.
Caption: The peroxisomal β-oxidation pathway for a C24:4 VLCFA.
The target analyte, (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, is produced in the second step by the action of a multifunctional enzyme (e.g., HSD17B4 or EHHADH) which possesses hydratase activity.[4] Its subsequent conversion to the 3-ketoacyl-CoA derivative is rapid, keeping its endogenous concentration low.
A Validated Analytical Strategy: From Tissue to Data
The accurate quantification of a labile, low-abundance metabolite requires a meticulously planned workflow. The causality behind each step is critical for ensuring the final data reflects the true physiological state.
Core Principle: Isotope Dilution Mass Spectrometry
The gold standard for quantification is stable isotope dilution. This involves "spiking" a known quantity of a stable isotope-labeled version of the analyte (an internal standard, IS) into the sample at the earliest possible stage. The IS behaves identically to the endogenous analyte during extraction and analysis, correcting for any sample loss. The ratio of the endogenous analyte to the IS, as measured by the mass spectrometer, allows for precise and accurate quantification.
Expert Insight: A specific IS for (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is not commercially available. A pragmatic and scientifically valid approach is to use a closely related, commercially available standard, such as Heptadecanoyl-CoA (C17:0-CoA) or a ¹³C-labeled long-chain acyl-CoA (e.g., [U-¹³C]Palmitoyl-CoA).[5] While not a perfect match, it effectively controls for extraction efficiency and ionization variability, which are the largest sources of error. The choice of IS must be explicitly stated and validated.
Experimental Workflow
The following diagram outlines the comprehensive workflow for analysis.
Caption: A validated workflow for acyl-CoA quantification from tissues.
Detailed Protocol: Tissue Extraction
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[6][7]
Objective: To efficiently extract acyl-CoAs while preventing their degradation.
| Step | Action | Rationale & Expert Notes |
| 1 | Tissue Clamping | Immediately upon excision, freeze-clamp the tissue (~100-200 mg) using tongs pre-chilled in liquid nitrogen. |
| 2 | Homogenization | Keep the tissue frozen under liquid nitrogen and pulverize it to a fine powder using a mortar and pestle. |
| 3 | Extraction | Transfer the frozen powder to a pre-chilled tube containing 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) and the internal standard. Homogenize thoroughly. |
| 4 | Solvent Addition | Add 1 mL of 2-propanol, followed by 2 mL of acetonitrile and 125 µL of saturated aqueous ammonium sulfate. Vortex vigorously for 2 minutes.[7] |
| 5 | Phase Separation | Centrifuge at >3000 x g for 10 minutes at 4°C. |
| 6 | Supernatant Collection | Carefully collect the supernatant. |
| 7 | Drying | Evaporate the solvent from the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. |
| 8 | Reconstitution | Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with additives). |
Detailed Protocol: LC-MS/MS Quantification
Objective: To separate the target analyte from isomers and quantify it with high sensitivity and selectivity.
| Parameter | Specification | Rationale & Expert Notes |
| Instrumentation | UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. | This setup is the industry standard, providing the necessary chromatographic resolution and the high selectivity of tandem mass spectrometry.[7] |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, <2 µm particle size). | C18 provides excellent retention and separation for long-chain acyl-CoAs based on their hydrophobicity (chain length and unsaturation).[8] |
| Mobile Phase A | Water with 10-15 mM Ammonium Hydroxide or Ammonium Acetate (pH ~10.5). | High pH improves peak shape and retention of the acidic acyl-CoA molecules on the C18 column.[5][8] |
| Mobile Phase B | Acetonitrile with 10-15 mM Ammonium Hydroxide or Ammonium Acetate. | Acetonitrile is a strong organic solvent for eluting the hydrophobic analytes. |
| Gradient | A typical gradient runs from ~20% B to ~65% B over several minutes. | The gradient must be optimized to ensure separation of the C24:4 species from other acyl-CoAs of similar chain length and saturation.[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+). | Acyl-CoAs ionize efficiently in positive mode to form protonated molecules [M+H]⁺.[5][9] |
| MS Scan Type | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). | This is the key to selectivity. The mass spectrometer is set to isolate a specific precursor ion (the [M+H]⁺ of the target analyte) and then fragment it, monitoring only for a specific, characteristic product ion.[7] |
| MRM Transition | Precursor Ion: [M+H]⁺ of the analyte. Product Ion: A common fragmentation for all acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate group.[7][9] Therefore, the primary transition to monitor is [M+H]⁺ -> [M+H-507]⁺. | This transition is highly specific to the acyl-CoA class of molecules, dramatically reducing background noise and confirming the identity of the analyte. Additional, structure-specific fragment ions can be monitored for further confirmation. |
Data Interpretation and Expected Levels
Direct, peer-reviewed quantitative data for endogenous (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA across a range of mammalian tissues is not widely published, underscoring the analytical difficulty and the novelty of this research area. However, based on the known distribution of peroxisomal activity, we can make informed predictions.
-
Tissues with High Peroxisomal Activity: The liver and kidneys are the primary sites of VLCFA metabolism.[2][3] Therefore, these tissues are expected to have the highest, albeit still low (likely in the low pmol/g to fmol/g tissue range), detectable levels of this intermediate.
-
Tissues with Active Fatty Acid Metabolism: The heart and brown adipose tissue also have high rates of fatty acid oxidation and would be logical targets for investigation.[10]
-
Pathological Conditions: In genetic disorders affecting peroxisomal β-oxidation enzymes downstream of the 3-hydroxyacyl-CoA step, one would predict an accumulation of this and other preceding intermediates.[11][12] This makes the described methodology a powerful diagnostic and research tool for these diseases. For example, in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, an analogous accumulation of long-chain 3-hydroxy fatty acids is observed.[11][13]
Conclusion
The quantification of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a formidable but achievable analytical task. It represents a frontier in lipidomics, moving beyond static measurements of abundant lipids to the dynamic tracking of metabolic flux through low-abundance intermediates. Success hinges on a holistic understanding of the analyte's biochemistry and a rigorously controlled analytical workflow, from the instant of tissue collection to the final data point. The protocols and principles outlined in this guide provide a self-validating system for researchers to generate high-quality, trustworthy data, paving the way for new discoveries in metabolic disease and pharmacology.
References
-
The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation - MDPI. (URL: [Link])
-
Peroxisomal β-oxidation, PPARα, and steatohepatitis - American Physiological Society. (URL: [Link])
-
Beta oxidation - Wikipedia. (URL: [Link])
-
Beta-oxidation of very long chain fatty acids - Reactome Pathway Database. (URL: [Link])
-
Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed. (URL: [Link])
-
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs - ACS Publications. (URL: [Link])
-
Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed. (URL: [Link])
-
Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - NIH. (URL: [Link])
-
LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs | Request PDF - ResearchGate. (URL: [Link])
-
A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - MDPI. (URL: [Link])
-
Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed. (URL: [Link])
-
Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs - ResearchGate. (URL: [Link])
-
3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed. (URL: [Link])
-
Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - NIH. (URL: [Link])
-
Showing metabocard for (S)-3-Hydroxytetradecanoyl-CoA (HMDB0003934) - Human Metabolome Database. (URL: [Link])
-
Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts - PubMed. (URL: [Link])
-
Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry - LIPID MAPS. (URL: [Link])
-
Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed. (URL: [Link])
-
3-hydroxy-3-methylglutaryl–CoA synthase intermediate complex observed in “real-time” - PNAS. (URL: [Link])
-
Gut microbiota and its metabolism in autism spectrum disorder: from pathogenesis to therapy - Frontiers. (URL: [Link])
-
The Pathophysiological Role of CoA - MDPI. (URL: [Link])
-
Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (Year of the Zebra) - YouTube. (URL: [Link])
-
The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PubMed Central. (URL: [Link])
-
Posttranslational Regulation of HMG CoA Reductase, the Rate-Limiting Enzyme in Synthesis of Cholesterol - PubMed. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 9. researchgate.net [researchgate.net]
- 10. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physical and Chemical Properties of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, a complex very-long-chain fatty acyl-CoA. Given the limited direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to offer insights for researchers, scientists, and drug development professionals.
Introduction
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a fascinating and complex molecule belonging to the class of 3-hydroxy fatty acyl-CoAs. These molecules are critical intermediates in various metabolic pathways, including fatty acid biosynthesis and degradation.[1][2] The presence of a hydroxyl group at the C-3 position, a long 24-carbon chain, and four cis-double bonds imparts unique chemical characteristics that influence its biological role and analytical behavior. This guide will delve into its structural features, physicochemical properties, and the state-of-the-art methodologies for its characterization.
Structural Elucidation and Chemical Identity
The structure of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is defined by several key features: a coenzyme A (CoA) moiety linked via a thioester bond to a 24-carbon fatty acyl chain. This chain is characterized by a hydroxyl group at the C-3 position with R stereochemistry, and four cis-double bonds at positions C-9, C-12, C-15, and C-18.
| Attribute | Description |
| Molecular Formula | C45H74N7O18P3S |
| Monoisotopic Mass | 1125.402 g/mol |
| IUPAC Name | S-[2-({3-[({(2R)-4-phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanamido]propanamido}ethyl] (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosa-9,12,15,18-tetraenethioate |
| Key Structural Features | Coenzyme A thioester, 24-carbon acyl chain, C-3 hydroxyl group (R-configuration), Four cis-double bonds (Z-configuration) at C9, C12, C15, C18 |
Physicochemical Properties: An Inferential Analysis
Direct experimental data on the physical properties of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA are scarce. However, by examining related long-chain acyl-CoA esters, we can infer its likely characteristics.
| Property | Predicted Characteristic | Rationale and Supporting Evidence |
| Solubility | Sparingly soluble in aqueous solutions, more soluble in organic solvents. | Long-chain acyl-CoAs are amphipathic molecules. The long hydrocarbon tail imparts lipophilic character, while the CoA moiety is polar. Solubility in aqueous buffers is often low and may require the use of detergents or organic co-solvents. |
| Stability | Prone to hydrolysis, particularly at non-neutral pH. | The thioester bond is susceptible to both acidic and alkaline hydrolysis.[3] For analytical purposes, samples should be kept at low temperatures and in buffered solutions (pH 6-7). |
| pKa | Multiple pKa values due to the phosphate groups of CoA. | The pyrophosphate and 3'-phosphate groups of coenzyme A will have characteristic pKa values, making the overall charge of the molecule pH-dependent. |
| Reactivity | The hydroxyl group and double bonds are sites of potential chemical reactions. | The C-3 hydroxyl group can be a target for enzymatic oxidation or dehydration.[1][2] The cis-double bonds are susceptible to oxidation and isomerization. |
Analytical Characterization: Methodologies and Workflows
The analysis of long-chain acyl-CoAs like (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA presents challenges due to their low abundance in biological matrices and their chemical instability.[4] A multi-pronged analytical approach is often necessary for comprehensive characterization.
Extraction and Sample Preparation
A robust extraction method is crucial for accurate quantification. Solid-phase extraction (SPE) is a commonly employed technique for the purification and concentration of acyl-CoAs from biological samples.[5]
Protocol: Solid-Phase Extraction of Long-Chain Acyl-CoAs
-
Homogenization: Homogenize the tissue or cell sample in a suitable buffer, often containing an internal standard.
-
Protein Precipitation: Precipitate proteins using an acid, such as perchloric acid or trichloroacetic acid.
-
Centrifugation: Pellet the precipitated proteins by centrifugation.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by an equilibration with an aqueous buffer.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elution: Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the subsequent analytical method.
Caption: Workflow for the extraction of long-chain acyl-CoAs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.[6][7] Reversed-phase chromatography is typically used for separation, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Key LC-MS/MS Parameters:
-
Column: C18 reversed-phase column.
-
Mobile Phases: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
MS/MS Transitions: The precursor ion will be the protonated molecule [M+H]+. A characteristic product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate moiety.[8]
Caption: A typical LC-MS/MS workflow for acyl-CoA analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, including the position of double bonds and the stereochemistry of chiral centers.[9][10][11] However, due to its lower sensitivity compared to mass spectrometry, obtaining high-quality NMR data for low-abundance endogenous acyl-CoAs can be challenging and may require large amounts of purified material. Both 1H and 13C NMR would be valuable for full structural confirmation.[12]
Metabolic Relevance and Potential Biological Roles
3-Hydroxyacyl-CoAs are key intermediates in fatty acid β-oxidation.[1][13] The presence of a 3-hydroxy group suggests that (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA could be a substrate for 3-hydroxyacyl-CoA dehydrogenases, which catalyze the conversion of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[1] Given its very-long-chain and polyunsaturated nature, it may be involved in the metabolism of specialized lipids with signaling functions.
Caption: Putative involvement in fatty acid β-oxidation.
Conclusion and Future Directions
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a structurally complex lipid metabolite with potential significance in cellular metabolism. While direct experimental data remains limited, this guide provides a framework for its study based on the well-established properties and analytical methodologies for related long-chain acyl-CoAs. Future research, including chemical synthesis and the use of advanced analytical techniques, will be instrumental in fully elucidating the precise physical, chemical, and biological properties of this intriguing molecule. Such studies will undoubtedly contribute to a deeper understanding of lipid metabolism and its role in health and disease.
References
- Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. (n.d.). National Institutes of Health.
- Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. (1987). Analytical Biochemistry, 162(1), 202-209.
- Fatty acyl CoA analysis. (n.d.). Cyberlipid.
- NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. (2022). International Journal of Molecular Sciences, 23(9), 4608.
- 3-hydroxytetracosanoyl-CoA. (n.d.). PubChem.
- NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. (2022). International Journal of Molecular Sciences, 23(9), 4608.
- Chromatographic methods for the determination of acyl-CoAs. (2018). Journal of Chromatography B, 1083, 114-123.
- 3-hydroxyacyl-CoA dehydrogenase – Knowledge and References. (n.d.). Taylor & Francis.
- Application Note: Characterization of 3-Hydroxy-OPC4-CoA using High-Resolution Mass Spectrometry. (n.d.). Benchchem.
- Discovery and Characterization of the 3-Hydroxyacyl-ACP Dehydratase Component of the Plant Mitochondrial Fatty Acid Synthase System. (2018). The Plant Cell, 30(5), 1053-1073.
- A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (2020). Metabolites, 10(11), 453.
- 3-Hydroxyacyl CoA Dehydratase 2 Is Essential for Embryonic Development and Hepatic Metabolic Function Under a Low-Fat, High-Carbohydrate Diet. (2025). Molecular & Cellular Proteomics, 14(6), 712.
- Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. (2021). Analytical and Bioanalytical Chemistry, 413(19), 4895-4908.
- The Pathophysiological Role of CoA. (2020). Journal of Clinical Medicine, 9(10), 3143.
- NMR. (2019). AOCS.
- Characterizing fatty acids with advanced multinuclear NMR methods. (n.d.). Magritek.
- What Is Acyl-CoAs Metabolism. (2023). Creative Proteomics Blog.
- 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. (2010). Methods in Molecular Biology, 603, 229-243.
- Technical Support Center: Analysis of (3S)-hydroxyhexadecanedioyl-CoA by Mass Spectrometry. (n.d.). Benchchem.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Discovery and Characterization of the 3-Hydroxyacyl-ACP Dehydratase Component of the Plant Mitochondrial Fatty Acid Synthase System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. magritek.com [magritek.com]
- 13. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Peroxisomal β-Oxidation of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Peroxisomal Maze with Very-Long-Chain Polyunsaturated Fatty Acids
The peroxisome, a vital and ubiquitous organelle, plays an indispensable role in lipid metabolism, particularly in the catabolism of substrates that are problematic for mitochondria. Among these are the very-long-chain fatty acids (VLCFAs; ≥ C22), whose degradation is exclusively initiated within the peroxisomal matrix. When these VLCFAs are also polyunsaturated, the metabolic challenge intensifies, requiring a specialized enzymatic machinery to handle the complex stereochemistry of their double bonds. This guide provides an in-depth technical exploration of the peroxisomal β-oxidation of a specific, chemically defined intermediate: (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. Understanding the intricacies of this pathway is not merely an academic exercise; it is fundamental to deciphering the pathophysiology of a range of inherited metabolic disorders and to identifying novel therapeutic targets for these and other related diseases. As we dissect this pathway, we will move beyond a simple recitation of enzymatic steps to a deeper analysis of the underlying biochemical logic, experimental validation, and clinical significance.
I. The Central Role of Peroxisomes in VLCFA Metabolism
Unlike mitochondria, which are the primary sites of β-oxidation for most fatty acids, peroxisomes are uniquely equipped to handle VLCFAs. This metabolic segregation is crucial, as the accumulation of VLCFAs is cytotoxic. The peroxisomal β-oxidation pathway is a spiral of four core enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA (or propionyl-CoA for odd-chain and some branched-chain fatty acids) and a chain-shortened acyl-CoA.[1][2] This shortened acyl-CoA can then be transported to the mitochondria for complete oxidation to CO2 and H2O.[3]
The initial step in the metabolism of a VLCFA is its transport into the peroxisome. This is mediated by ATP-binding cassette (ABC) transporters in the peroxisomal membrane, primarily ABCD1. Once inside, the VLCFA is activated to its CoA thioester by a very-long-chain acyl-CoA synthetase (VLC-ACS).[4]
II. The Core Enzymatic Machinery of Peroxisomal β-Oxidation
The peroxisomal β-oxidation of a saturated acyl-CoA involves a canonical four-step process catalyzed by three core enzymes:
-
Acyl-CoA Oxidase (ACOX1): This flavoenzyme catalyzes the first and rate-limiting step, the introduction of a trans-2-enoyl double bond. Unlike its mitochondrial counterpart which uses FAD, ACOX1 directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H2O2).[2] The H2O2 is subsequently detoxified to water and oxygen by catalase, another key peroxisomal enzyme.
-
D-Bifunctional Protein (DBP; also known as HSD17B4): This multifunctional enzyme possesses two distinct activities: 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase.[5][6] The hydratase activity adds a water molecule across the trans-2-enoyl double bond to form a 3-hydroxyacyl-CoA intermediate. Subsequently, the dehydrogenase activity oxidizes the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, using NAD+ as a cofactor.[5]
-
Peroxisomal Thiolase (ACAA1): This enzyme catalyzes the final step, the thiolytic cleavage of the 3-ketoacyl-CoA by a molecule of free Coenzyme A. This reaction releases a molecule of acetyl-CoA and a saturated acyl-CoA chain that is two carbons shorter.[7]
This cycle repeats until the fatty acyl-CoA is shortened to a medium-chain length, after which it is typically exported to the mitochondria for complete oxidation.
III. Navigating the Labyrinth of Polyunsaturation: The Metabolism of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
The subject of this guide, (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, is a C24:4 fatty acid intermediate with a hydroxyl group at the C3 position and four cis double bonds. Its structure indicates that it has already undergone the initial ACOX1-catalyzed oxidation and the subsequent hydratase reaction. The "R" configuration of the hydroxyl group is characteristic of the action of the D-bifunctional protein's hydratase activity.
The subsequent metabolism of this intermediate presents a unique challenge due to the presence of the cis double bonds. The standard β-oxidation machinery is equipped to handle only trans double bonds. Therefore, auxiliary enzymes are required to reconfigure the double bonds into a metabolically tractable form.[8][9]
The immediate next step for (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is its oxidation by the D-3-hydroxyacyl-CoA dehydrogenase activity of the D-bifunctional protein (HSD17B4) to yield (9Z,12Z,15Z,18Z)-3-ketotetracosatetraenoyl-CoA. This is a standard step in the β-oxidation spiral.
Following this, peroxisomal thiolase will cleave this ketoacyl-CoA, producing acetyl-CoA and a chain-shortened (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA.
Now, the challenge of the cis double bonds comes to the forefront. The subsequent rounds of β-oxidation will be stalled when a cis double bond is encountered at the C3 position. To overcome this, a series of auxiliary enzymes are employed:
-
Δ³,Δ²-Enoyl-CoA Isomerase (ECI): This enzyme converts a cis- or trans-3-enoyl-CoA to a trans-2-enoyl-CoA, a substrate for the D-bifunctional protein's hydratase.
-
2,4-Dienoyl-CoA Reductase (DECR): When two conjugated double bonds are formed (a 2,4-dienoyl-CoA), this NADPH-dependent reductase reduces one of the double bonds to produce a trans-3-enoyl-CoA, which can then be acted upon by the isomerase.[1][10]
-
Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase: This enzyme is required for the metabolism of fatty acids with double bonds at odd-numbered carbons.[11]
The importance of these auxiliary enzymes is underscored by the fact that peroxisomes are the primary site for the β-oxidation step in the biosynthesis of docosahexaenoic acid (DHA), a C22:6 polyunsaturated fatty acid.[12][13] This process necessitates the full complement of enzymes for handling polyunsaturated fatty acids.
Below is a diagrammatic representation of the initial steps in the peroxisomal β-oxidation of the parent C24:4 fatty acid leading to and beyond our topic molecule.
Caption: Workflow for the analysis of peroxisomal β-oxidation enzymes.
V. Clinical Relevance and Therapeutic Implications
Defects in peroxisomal β-oxidation lead to a group of severe, often fatal, inherited metabolic disorders known as peroxisome biogenesis disorders (PBDs) and single enzyme deficiencies.
-
Zellweger Spectrum Disorders (ZSD): These are PBDs where the assembly of the entire peroxisome is faulty, leading to a global loss of peroxisomal functions. Patients with ZSD accumulate VLCFAs, branched-chain fatty acids, and bile acid intermediates.
-
D-Bifunctional Protein Deficiency (DBPD): This is a single enzyme deficiency affecting the second and third steps of peroxisomal β-oxidation. The clinical presentation is often as severe as in ZSD. [14]* Acyl-CoA Oxidase 1 Deficiency: This disorder specifically impairs the oxidation of straight-chain VLCFAs.
-
X-Linked Adrenoleukodystrophy (X-ALD): This is the most common peroxisomal disorder, caused by a defect in the ABCD1 transporter, leading to the accumulation of VLCFAs, particularly in the brain and adrenal cortex.
The study of the metabolism of specific intermediates like (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is crucial for understanding the biochemical consequences of these genetic defects. For instance, a deficiency in the dehydrogenase activity of DBP would lead to the accumulation of this and other 3-hydroxyacyl-CoA intermediates.
Drug Development Perspectives:
A thorough understanding of this pathway opens avenues for therapeutic intervention:
-
Enzyme Replacement Therapy: While challenging due to the need to target the peroxisome, this remains a long-term goal.
-
Pharmacological Chaperones: For missense mutations that lead to protein misfolding, small molecules could be developed to stabilize the enzyme and restore partial activity.
-
Substrate Reduction Therapy: Strategies to reduce the load of VLCFAs, such as dietary modifications (e.g., Lorenzo's oil for X-ALD) or inhibitors of VLCFA synthesis, are being explored.
-
Gene Therapy: This approach holds promise for correcting the underlying genetic defects.
VI. Conclusion: A Call for Deeper Mechanistic Understanding
The peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids is a complex and elegant metabolic pathway, the importance of which is highlighted by the severe consequences of its dysfunction. The specific intermediate, (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, serves as a focal point for understanding the interplay between the core β-oxidation machinery and the auxiliary enzymes required for handling polyunsaturation. For researchers and drug development professionals, a granular understanding of this pathway, supported by robust experimental methodologies, is paramount. It is through such detailed investigation that we can hope to unravel the full complexities of peroxisomal metabolism and translate this knowledge into effective therapies for patients with these devastating disorders.
References
- Lazarow, P. B. (1981). Assay of peroxisomal beta-oxidation of fatty acids. Methods in Enzymology, 72, 315-319. doi: 10.1016/s0076-6879(81)72021-4
- Jiang, L. L., et al. (2007). Analysis of Enoyl-Coenzyme A Hydratase Activity and Its Stereospecificity Using High-Performance Liquid Chromatography Equipped with Chiral Separation Column. Journal of Health Science, 53(4), 464-470.
- Dieuaide-Noubhani, M., et al. (1997). Identification and characterization of the 2-enoyl-CoA hydratases involved in peroxisomal beta-oxidation in rat liver. Biochemical Journal, 321(Pt 1), 253–259.
- Small, G. M., Burdett, K., & Connock, M. J. (1985). A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase. The Biochemical journal, 227(1), 205–210.
- Dieuaide-Noubhani, M., Novikov, D., Vandekerckhove, J., Van Veldhoven, P. P., & Mannaerts, G. P. (1997). Identification and characterization of the 2-enoyl-CoA hydratases involved in peroxisomal beta-oxidation in rat liver. The Biochemical journal, 321(Pt 1), 253–259.
- Suzuki, Y., et al. (1998). Prenatal diagnosis of peroxisomal D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein deficiency.
- Agnihotri, G., & Liu, H. W. (1999). Mutagenic and Enzymological Studies of the Hydratase and Isomerase Activities of 2-Enoyl-CoA Hydratase-1. Biochemistry, 38(21), 6998–7006.
-
Diagnostiki Athinon. (n.d.). D-Bifunctional Protein Deficiency, Genetic Testing. Retrieved from [Link]
- Wanders, R. J., et al. (1999). Peroxisomal D-hydroxyacyl-CoA dehydrogenase deficiency: Resolution of the enzyme defect and its molecular basis in bifunctional protein deficiency. American Journal of Human Genetics, 65(1), 37-45.
- Hiltunen, J. K., & Kunau, W. H. (1996). Peroxisomal beta-oxidation and polyunsaturated fatty acids. Biochimica et Biophysica Acta, 1304(3), 199-205.
- Kunau, W. H., & Hiltunen, J. K. (1993). Peroxisomal beta-oxidation of polyunsaturated fatty acids. FEBS Letters, 323(1-2), 91-94.
-
Wikipedia. (n.d.). Enoyl-CoA hydratase 2. Retrieved from [Link]
- Suzuki, Y., et al. (1997). D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein deficiency: a newly identified peroxisomal disorder. American Journal of Human Genetics, 61(5), 1153–1162.
- van de Beek, M. C., Dijkstra, I. M. E., & Kemp, S. (2017). Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. Methods in Molecular Biology, 1595, 45-54.
- Moga, M. A., et al. (2022).
- Chen, Y., et al. (2022). Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review.
-
Wikipedia. (n.d.). D-bifunctional protein deficiency. Retrieved from [Link]
- Seidel, U., & Leichsenring, M. (1983). Spectrophotometric analyses of hydroxysteroid dehydrogenase activity in presumed steroid-producing tissues of the brook lamprey (Lampetra planeri bloch) in different developmental stages.
-
Lopes-Lima, M. (2018). Spectrophotometric assay for measuring polyol dehydrogenase activity. Protocols.io. [Link]
-
Brescia, P. J., Jr., & Banks, P. (n.d.). Monitoring Protein Dehydrogenase Activity with Filter-based Absorbance Spectroscopy. Agilent. Retrieved from [Link]
- Jiang, L. L., et al. (1997). Physiological role of D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein. Journal of Biochemistry, 121(3), 506-513.
- Reddy, J. K., & Mannaerts, G. P. (1994). Peroxisomal lipid metabolism. Annual Review of Nutrition, 14, 343-370.
- Hiltunen, J. K., et al. (1986). Beta-oxidation of polyunsaturated fatty acids by rat liver peroxisomes. A role for 2,4-dienoyl-coenzyme A reductase in peroxisomal beta-oxidation. The Journal of Biological Chemistry, 261(35), 16484–16493.
- Ferdinandusse, S., et al. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987-1995.
- Wanders, R. J. A. (2004). Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1686(1-2), 1-15.
-
MedlinePlus. (2014). HSD17B4 gene. Retrieved from [Link]
- Kack, H., et al. (2010). Peroxisomal plant 3-ketoacyl-CoA thiolase structure and activity are regulated by a sensitive redox switch. The Journal of Biological Chemistry, 285(31), 24133–24141.
- Das, A., et al. (2020). Differential distribution of peroxisomal proteins points to specific roles of peroxisomes in the murine retina. Cell and Tissue Research, 379(2), 295-312.
- Sprecher, H. (2000). Polyunsaturated fatty acid biosynthesis: a microsomal-peroxisomal process.
-
JensenLab. (n.d.). DISEASES - HSD17B4. Retrieved from [Link]
- Wang, J., et al. (2021). Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review.
- Yao, M., et al. (2014). Facile chemiluminescence assay for acyl-CoA oxidase activity: fundamentals and illustrative examples. Journal of the Brazilian Chemical Society, 25(2), 358-364.
- Wang, J., et al. (2021). D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia. Molecular Genetics and Metabolism Reports, 29, 100813.
- Moga, M. A., et al. (2022). Clinical and biochemical spectrum of D-bifunctional protein deficiency. Medicina, 58(11), 1548.
-
The Global Foundation for Peroxisomal Disorders. (n.d.). What are peroxisomal disorders? Retrieved from [Link]
-
InterPro. (n.d.). Thiolase (IPR002155). Retrieved from [Link]
-
UniProt. (n.d.). HSD17B4 - Peroxisomal multifunctional enzyme type 2 - Homo sapiens (Human). Retrieved from [Link]
Sources
- 1. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of the 2-enoyl-CoA hydratases involved in peroxisomal beta-oxidation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Bifunctional Protein Deficiency, Genetic Testing - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 4. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Enoyl-Coenzyme A Hydratase Activity and Its Stereospecificity Using High-Performance Liquid Chromatography Equipped with Chiral Separation Column [jstage.jst.go.jp]
- 8. Spectrophotometric analyses of hydroxysteroid dehydrogenase activity in presumed steroid-producing tissues of the brook lamprey (Lampetra planeri bloch) in different developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prenatal diagnosis of peroxisomal D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein deficiency: a newly identified peroxisomal disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 12. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
- 13. agilent.com [agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
De Novo Laboratory Synthesis of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA: A Comprehensive Protocol
An Application Note for Advanced Researchers in Lipid Chemistry and Drug Development
Abstract: This document provides a detailed, research-grade protocol for the de novo chemical synthesis of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, a very-long-chain polyunsaturated 3-hydroxy fatty acyl-CoA. Such molecules are of significant interest as metabolic intermediates, potential signaling lipids, and essential tools for biochemical and pharmacological research. The presented strategy is bifurcated into two primary stages: (I) the stereoselective synthesis of the (3R)-hydroxy polyunsaturated fatty acid precursor, and (II) its subsequent activation to the corresponding Coenzyme A thioester. This guide emphasizes the causality behind experimental choices, robust validation checkpoints, and references authoritative methodologies to ensure scientific integrity and reproducibility.
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are critical components of cellular membranes, particularly in the retina and testes, and serve as precursors to complex signaling molecules.[1] The introduction of a hydroxyl group at the C-3 position, with specific (R)-stereochemistry, adds a layer of complexity and biological specificity, implicating such molecules in pathways like mitochondrial β-oxidation.[2] The activated Coenzyme A (CoA) thioester form is the metabolically relevant substrate for a host of enzymatic processes.[3][4]
Synthesizing (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA in the laboratory is a non-trivial endeavor due to three principal challenges:
-
Chain Length and Polyunsaturation: The 24-carbon backbone with four cis-configured double bonds is susceptible to oxidation and isomerization.
-
Stereochemical Control: The hydroxyl group at C-3 must be installed with high enantiomeric purity in the (R)-configuration.
-
Thioesterification: The final coupling with the complex and labile Coenzyme A molecule requires mild and efficient conditions.
This guide outlines a robust and logical pathway designed to overcome these challenges, enabling researchers to produce this complex lipid for advanced studies.
Overall Synthetic Strategy
Our approach is a convergent synthesis that logically separates the key chemical challenges. The synthesis is divided into two main parts, as illustrated below. First, we construct the C24 polyunsaturated fatty acid backbone and stereoselectively install the C-3 hydroxyl group. Second, we activate the purified fatty acid by coupling it with Coenzyme A.
Sources
Application Note: High-Resolution Purification of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA using Ion-Pairing Reversed-Phase HPLC
Abstract
This application note provides a comprehensive and detailed protocol for the purification of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, a complex very-long-chain hydroxy fatty acyl-CoA, from biological or synthetic mixtures. We employ a robust ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method, optimized for the unique challenges presented by this molecule's amphipathic nature—possessing a highly polar coenzyme A head group and a long, polyunsaturated, hydroxylated acyl chain. This guide is intended for researchers, scientists, and drug development professionals requiring high-purity material for downstream enzymatic assays, structural studies, or as an analytical standard.
Introduction: The Scientific Imperative for Purifying Complex Acyl-CoAs
Long-chain and very-long-chain fatty acyl-coenzyme A (acyl-CoA) thioesters are central metabolites in lipid metabolism. The introduction of hydroxyl groups, particularly at the C3 position, marks them as key intermediates in fatty acid β-oxidation.[1] Specifically, 3-hydroxyacyl-CoAs are substrates for 3-hydroxyacyl-CoA dehydrogenases, enzymes critical for energy production from fats.[2][3][4] The molecule of interest, (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, is a structurally complex lipid featuring a 24-carbon chain with four cis double bonds and a hydroxyl group. While the precise biological role of this specific molecule is a subject of ongoing research, its components suggest involvement in pathways handling polyunsaturated fatty acids (PUFAs), which are precursors to potent signaling molecules and essential membrane constituents.[5][6]
The inherent instability and amphipathic character of such molecules make their purification a significant analytical challenge. The polyunsaturated chain is susceptible to oxidation, while the polar CoA head and non-polar tail necessitate a specialized chromatographic approach.[7][8] Standard reversed-phase HPLC often yields poor retention and peak shape for the highly polar, anionic CoA moiety. This protocol overcomes these issues by utilizing an ion-pairing agent, which neutralizes the charge on the phosphate groups of the CoA, thereby enhancing retention and enabling high-resolution separation based on the hydrophobicity of the acyl chain.
Principle of the Method: Ion-Pairing Reversed-Phase Chromatography
Reversed-phase HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[9] For anionic analytes like acyl-CoAs, which are poorly retained, an ion-pairing (IP) reagent is added to the mobile phase. The IP reagent is typically a quaternary amine with a hydrophobic tail (e.g., N,N-dimethylbutylamine or triethylamine) that forms a neutral, charge-paired complex with the negatively charged phosphate groups of the CoA molecule. This complex has increased hydrophobicity, allowing it to interact more strongly with the C18 stationary phase and enabling effective separation.[10] A gradient elution, starting with a more aqueous mobile phase and increasing the organic solvent concentration, is then used to elute the acyl-CoAs in order of increasing acyl chain length and decreasing polarity.
Experimental Workflow and Protocol
Materials and Reagents
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV/PDA detector |
| HPLC Column | Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 2.6 µm particle size) |
| Solvent A | 15 mM N,N-dimethylbutylamine (DMBA) in HPLC-grade water, pH adjusted to 5.5 with acetic acid |
| Solvent B | Acetonitrile, HPLC grade |
| Sample Solvent | 50% Methanol in 50 mM Ammonium Acetate (pH 7) |
| Reagents | N,N-dimethylbutylamine (DMBA), Acetic Acid, Acetonitrile, Methanol, Ammonium Acetate |
| Sample | Crude extract or synthetic reaction mixture containing the target acyl-CoA |
Visualized Experimental Workflow
Caption: A logical guide for troubleshooting common HPLC purification issues.
Conclusion
This application note details a reliable and reproducible IP-RP-HPLC method for the high-purity isolation of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. By carefully controlling sample preparation, mobile phase composition, and chromatographic parameters, researchers can obtain high-quality material essential for advancing our understanding of lipid metabolism and developing novel therapeutics.
References
-
ResearchGate. (2025, August 10). Simultaneous quantification of malonyl-CoA and several other short-chain acyl-CoAs in animal tissues by ion-pairing reversed-phase HPLC/MS. [Link]
-
ResearchGate. Ion-pairing UHPLC chromatography produces well-separated peaks for CoA.... [Link]
-
National Institutes of Health. (n.d.). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
AOCS. (2019, July 23). Fatty Acid Analysis by HPLC. [Link]
-
National Institutes of Health. (n.d.). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. PubMed Central. [Link]
-
Cyberlipid. (n.d.). Purification and HPLC. [Link]
-
National Institutes of Health. (2021, October 19). Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome. PubMed Central. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. [Link]
-
Agilent Technologies. (2011, May 17). Reversed Phase HPLC of Fatty Acids. [Link]
-
ResearchGate. (2025, August 5). HPLC separation of acyl lipid classes. [Link]
-
LCGC International. (n.d.). Gradient HPLC for Reversed-Phase Separations. [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
University of California. (n.d.). Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids. [Link]
-
ResearchGate. (n.d.). The effect of 2-propanol on the HPLC separation of acyl- CoAs.... [Link]
-
MDPI. (n.d.). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. [Link]
-
National Institutes of Health. (n.d.). A reversed-phase capillary ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method for comprehensive top-down/bottom-up lipid profiling. [Link]
-
ResearchGate. (2025, August 7). (PDF) HPLC separation of some unsaturated and saturated fatty acids. [Link]
-
Frontiers. (n.d.). Characterization and Function of 3-Hydroxy-3-Methylglutaryl-CoA Reductase in Populus trichocarpa: Overexpression of PtHMGR Enhances Terpenoids in Transgenic Poplar. [Link]
-
National Institutes of Health. (n.d.). Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids. PubMed Central. [Link]
-
Semantic Scholar. (n.d.). Polyunsaturated fatty acid synthesis: what will they think of next?. [Link]
-
National Institutes of Health. (2025, June 17). 3-Hydroxyacyl CoA Dehydratase 2 Is Essential for Embryonic Development and Hepatic Metabolic Function Under a Low-Fat, High-Carbohydrate Diet. PubMed. [Link]
-
National Institutes of Health. (2025, June 17). 3-Hydroxyacyl CoA Dehydratase 2 Is Essential for Embryonic Development and Hepatic Metabolic Function Under a Low-Fat, High-Carbohydrate Diet. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyacyl CoA Dehydratase 2 Is Essential for Embryonic Development and Hepatic Metabolic Function Under a Low-Fat, High-Carbohydrate Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyacyl CoA Dehydratase 2 Is Essential for Embryonic Development and Hepatic Metabolic Function Under a Low-Fat, High-Carbohydrate Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyunsaturated fatty acid synthesis: what will they think of next? | Semantic Scholar [semanticscholar.org]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
Application Notes and Protocols for the Utilization of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA in Enzymatic Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA as a substrate in enzyme assays. This document offers in-depth technical protocols, explains the biochemical context, and provides insights into the rationale behind experimental design, ensuring scientific integrity and reproducibility.
Introduction: The Significance of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA in Lipid Metabolism
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a very long-chain fatty acyl-CoA (VLCFA-CoA) that plays a crucial role as an intermediate in the metabolic pathways of polyunsaturated fatty acids. Before fatty acids can be metabolized for energy production or used in the synthesis of complex lipids, they must be activated to their coenzyme A (CoA) thioesters by acyl-CoA synthetases[1][2]. The specific substrate discussed here is a hydroxylated derivative, pointing towards its involvement in fatty acid β-oxidation.
Very long-chain fatty acids, those with 20 or more carbon atoms, are integral components of membrane lipids, particularly ceramides, and serve as precursors for signaling molecules like eicosanoids[3]. Their breakdown occurs primarily in peroxisomes, as the mitochondrial β-oxidation machinery is less efficient for these longer chains[2][4]. The presence of a hydroxyl group at the C3 (or β) position strongly suggests that (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a key intermediate in the peroxisomal β-oxidation pathway.
The primary enzyme expected to act on this substrate is the L-bifunctional protein (L-PBE), also known as enoyl-CoA hydratase/L-3-hydroxyacyl-CoA dehydrogenase (EHHADH)[2][5]. This multifunctional enzyme catalyzes the second and third steps of peroxisomal β-oxidation: the hydration of an enoyl-CoA to a 3-hydroxyacyl-CoA and the subsequent NAD⁺-dependent dehydrogenation to a 3-ketoacyl-CoA[5].
Understanding the kinetics and regulation of enzymes that metabolize (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is vital for elucidating the pathophysiology of various metabolic disorders, including those involving lipid storage and energy homeostasis. These application notes will provide the necessary protocols to investigate these enzymatic processes.
PART 1: Substrate Handling and Preparation
The integrity of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is paramount for obtaining reliable and reproducible results. As a polyunsaturated long-chain acyl-CoA, it is susceptible to both chemical and enzymatic degradation.
Key Considerations for Substrate Integrity:
-
Oxidative Stability: The multiple double bonds in the acyl chain are prone to oxidation. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible and to use degassed buffers. The addition of antioxidants like butylated hydroxytoluene (BHT) to organic solvents during storage or handling can also minimize oxidation.
-
Hydrolytic Stability: The thioester bond is susceptible to hydrolysis, especially at extreme pH values. Stock solutions should be prepared in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) and stored at low temperatures.
-
Solubility: Very long-chain fatty acyl-CoAs are amphipathic molecules with low aqueous solubility. They tend to form micelles in aqueous solutions, which can affect their availability to the enzyme.
Protocol for Preparation of Substrate Stock Solution:
-
Initial Solubilization: Due to its amphipathic nature, it is recommended to first dissolve the lyophilized (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA in a small volume of a suitable organic solvent, such as ethanol or DMSO.
-
Aqueous Dilution: For the working stock solution, slowly add the organic solution to a buffered aqueous solution containing a non-ionic detergent like Triton X-100 or CHAPS. The final concentration of the organic solvent should be kept to a minimum (typically <1% v/v in the final assay) to avoid enzyme inhibition. The detergent concentration should be above its critical micelle concentration (CMC) to ensure the substrate remains in a monomeric or small micellar form, which is generally more accessible to enzymes.
-
Concentration Determination: The concentration of the stock solution should be accurately determined by spectrophotometry, measuring the absorbance at 260 nm (for the adenine ring of CoA) and using the extinction coefficient for CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).
-
Storage: Aliquot the stock solution into small, single-use vials, flush with an inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles. Fatty acyl-CoAs are generally not stable for long-term storage and should ideally be used fresh or within a short period[6].
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C | Minimizes chemical and enzymatic degradation. |
| Solvent for Stock | Buffer with non-ionic detergent | Ensures solubility and availability to the enzyme. |
| pH of Buffer | 6.0 - 7.5 | Maintains the stability of the thioester bond. |
| Additives | Consider antioxidants (e.g., BHT) | Prevents oxidation of the polyunsaturated acyl chain. |
| Handling | Under inert gas (N₂ or Ar) | Reduces the risk of oxidation. |
PART 2: Enzyme Assay Protocols
The following protocols are designed to be adaptable for the characterization of enzymes that utilize (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA as a substrate, with a primary focus on L-3-hydroxyacyl-CoA dehydrogenase activity.
Protocol 1: Continuous Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.
Principle:
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA + NAD⁺ ⇌ 3-keto-(9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA + NADH + H⁺
Materials:
-
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA stock solution
-
Purified enzyme or cell lysate containing the enzyme of interest
-
Assay Buffer: 100 mM Potassium Phosphate or Tris-HCl, pH 7.3-8.0, at 37°C
-
NAD⁺ stock solution (e.g., 50 mM in water)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in the wells of the microplate or in cuvettes. A typical 200 µL reaction mixture would consist of:
-
170 µL Assay Buffer
-
10 µL NAD⁺ stock solution (final concentration 2.5 mM)
-
10 µL of enzyme solution (the amount will need to be optimized to achieve a linear reaction rate)
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of the (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA stock solution. The final substrate concentration should be varied for kinetic analysis (e.g., from 0.1 to 10 times the expected Km).
-
Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
Controls:
-
No substrate control: Replace the substrate with the buffer to measure any background NAD⁺ reduction.
-
No enzyme control: Replace the enzyme solution with buffer to check for non-enzymatic substrate degradation.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance (ΔA₃₄₀/min) to the rate of NADH production using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
Workflow for Spectrophotometric Assay
Caption: The principle of the coupled enzyme assay for L-3-hydroxyacyl-CoA dehydrogenase.
Protocol 3: Fluorometric Assay for Enhanced Sensitivity
For enzymes with low activity or when sample material is limited, a fluorometric assay can provide greater sensitivity than spectrophotometric methods. This can be achieved using a coupled enzyme system that ultimately generates a fluorescent product.
Principle:
A multi-step enzymatic cascade where the NADH produced in the primary reaction is used to generate a highly fluorescent molecule, such as resorufin.
Materials:
-
All materials from Protocol 1
-
A commercial fluorometric NAD/NADH detection kit (these typically contain a diaphorase and a resazurin-based probe)
Procedure:
-
Follow the manufacturer's instructions for the fluorometric detection kit.
-
Essentially, the reaction mixture will be similar to Protocol 1, but instead of monitoring absorbance at 340 nm, the reaction will be coupled to the diaphorase/resazurin system.
-
The reaction is initiated with the (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA substrate.
-
The fluorescence (typically Ex/Em = 530/590 nm for resorufin) is measured over time in a kinetic mode.
-
A standard curve using known concentrations of NADH should be prepared to quantify the reaction rates.
PART 3: Data Interpretation and Validation
Kinetic Parameters:
| Parameter | Description | How to Determine |
| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme. | Determined from the Michaelis-Menten plot (V₀ vs. [S]) or a linear transformation like the Lineweaver-Burk plot. |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Determined from the plateau of the Michaelis-Menten plot. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Calculated as Vₘₐₓ / [E]t, where [E]t is the total enzyme concentration. |
| kcat/Kₘ (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate to a product. | Calculated from the determined kcat and Kₘ values. |
Self-Validation and Troubleshooting:
-
Linearity: Ensure that the reaction rate is linear with respect to both time and enzyme concentration. If the rate decreases over time, it could indicate substrate depletion, product inhibition (consider using the coupled assay), or enzyme instability.
-
Substrate Quality: If no or very low activity is observed, verify the integrity of the (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA stock solution.
-
Enzyme Activity: Confirm the activity of your enzyme preparation using a known, commercially available 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxybutyryl-CoA or 3-hydroxypalmitoyl-CoA).
-
Detergent Effects: The concentration of the detergent used for substrate solubilization may affect enzyme activity. It is advisable to test a range of detergent concentrations to find the optimal condition.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the enzymatic characterization of reactions involving (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. By understanding the biochemical context of this substrate and adhering to best practices for its handling and use in assays, researchers can generate high-quality, reproducible data to advance our understanding of lipid metabolism and related diseases.
References
-
Mashek, D. G., Bornfeldt, K. E., Coleman, R. A., Berger, J., Bernlohr, D. A., Black, P., DiRusso, C. C., Farber, S. A., Guo, W., Hashimoto, N., Khodiyar, V., Kuypers, F. A., Maltais, L. J., Neess, D., Nielsen, R., Niv, M. Y., Norder, H., Parang, K., Pol, A., … Tontonoz, P. (2004). Revised nomenclature for the mammalian long-chain acyl-CoA synthetase gene family. Journal of Lipid Research, 45(10), 1958–1961. [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of Biochemistry, 152(4), 387–395. [Link]
-
Reddy, J. K., & Mannaerts, G. P. (1994). Peroxisomal lipid metabolism. Annual Review of Nutrition, 14, 343–370. [Link]
-
Poirier, Y., Antonenkov, V. D., Glumoff, T., & Hiltunen, J. K. (2006). Peroxisomal β-oxidation—A metabolic pathway with multiple functions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(3), 295–304. [Link]
-
BioAssay Systems. (n.d.). EnzyFluo™ Fatty Acyl-CoA Assay Kit. Retrieved January 7, 2026, from [Link]
-
He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105–109. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
Navigating the Synthesis and Application of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA: A Guide for Researchers
Introduction: The Significance of a Rare Metabolic Intermediate
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) that serves as a critical, yet transient, intermediate in the endoplasmic reticulum-based fatty acid elongation cycle. This metabolic pathway is fundamental for generating fatty acids longer than 16 carbons, which are essential for the synthesis of complex lipids such as sphingolipids, glycerophospholipids, and specialized molecules involved in physiological processes like myelin maintenance, skin barrier formation, and retinal function.[1][2]
The molecule itself represents the state of the elongating fatty acid chain after the second step of the four-step cycle: condensation, reduction, dehydration, and a second reduction. Specifically, it is the product of a 3-ketoacyl-CoA reductase and the direct substrate for a 3-hydroxyacyl-CoA dehydratase (HACD).[2][3] Due to its transient nature and high reactivity, this compound is not a standard off-the-shelf biochemical. Its study, therefore, necessitates a clear understanding of sourcing via custom synthesis and meticulous handling to ensure experimental success. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sourcing options, synthesis considerations, and detailed protocols for its application in metabolic research.
Part 1: Sourcing and Acquisition
Direct commercial suppliers for (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA as a catalog item are virtually non-existent due to its specialized nature and inherent instability. The primary route for obtaining this molecule is through custom chemical synthesis .
Identifying Custom Synthesis Partners
Several companies specialize in the custom synthesis of complex lipids and their derivatives. These organizations possess the expertise in multi-step organic synthesis and purification required for such molecules.
Table 1: Potential Custom Synthesis Service Providers
| Company Name | Specialization | Key Services |
| BOC Sciences | Custom lipid synthesis, including fatty acids and functionalized lipids.[][] | Offers synthesis from molecular design to chemical modification, labeling, and purification.[] |
| Creative Biolabs | Liposome preparation and custom lipid synthesis for drug delivery systems. | Provides tailored synthesis of various lipids, including phospholipids and functionalized variants. |
| Cayman Chemical | Synthesis, purification, and characterization of a wide array of lipids.[6] | Offers custom lipid synthesis services with expertise in polyunsaturated fatty acids. |
When engaging a custom synthesis provider, it is crucial to provide the exact chemical structure, stereochemistry (3R), and required purity. A feasibility study is typically the first step, followed by a quote for synthesis, purification, and analytical characterization (e.g., HPLC, Mass Spectrometry, NMR).
Synthesis of the Precursor: (9Z,12Z,15Z,18Z)-Tetracosatetraenoic Acid
The synthesis of the target acyl-CoA begins with its corresponding free fatty acid, (9Z,12Z,15Z,18Z)-tetracosatetraenoic acid. This precursor is also a non-standard item and will likely need to be synthesized. Modern techniques, such as full solid-phase synthesis, have been developed to allow for the rapid and precise creation of various polyunsaturated fatty acids (PUFAs), which could be applied here.[7][8][9] Researchers should discuss the synthesis of this precursor with their chosen custom synthesis partner.
Part 2: Biochemical Context and Rationale
Understanding the molecule's place in biology is key to designing relevant experiments. It exists within a well-defined pathway, and its utility as a research tool stems from its ability to probe the function of specific enzymes within that pathway.
The Fatty Acid Elongation Cycle
The synthesis of very-long-chain fatty acids occurs in the endoplasmic reticulum through a four-step cycle catalyzed by a multi-enzyme complex.
-
Condensation: An existing acyl-CoA (e.g., C22:4-CoA) is condensed with malonyl-CoA by an Elongase of Very Long-chain fatty acids (ELOVL) enzyme. This creates a 3-ketoacyl-CoA two carbons longer than the starting acyl-CoA.
-
Reduction: The 3-keto group is reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR) , yielding the target molecule, (3R)-3-hydroxyacyl-CoA.
-
Dehydration: The hydroxyl group is removed by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA.[2][3]
-
Reduction: The trans-2,3 double bond is reduced by a trans-2-enoyl-CoA reductase (TER) , yielding a saturated acyl-CoA that is two carbons longer than the original substrate. This new acyl-CoA can then serve as a substrate for another round of elongation.
Caption: The Fatty Acid Elongation Cycle in the Endoplasmic Reticulum.
It is crucial to distinguish this anabolic pathway from the catabolic peroxisomal β-oxidation pathway, which breaks down VLCFAs and involves intermediates with different stereochemistry (3S-hydroxyacyl-CoA).[10][11][12][13]
Part 3: Protocols and Methodologies
Handling and Storage of Polyunsaturated Acyl-CoAs
VLC-PUFA-CoAs are highly susceptible to degradation through oxidation at their double bonds and hydrolysis of the thioester bond. Strict handling and storage procedures are mandatory to maintain sample integrity.
-
Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., argon or nitrogen). Use solvents that have been de-gassed.
-
Temperature: For short-term storage (hours), keep solutions on ice at all times. For long-term storage, snap-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to organic solvents used for storage, at a final concentration of ~50-100 µM, if compatible with downstream applications.
-
pH: The thioester bond is more stable at a slightly acidic pH (4-6). For storage in aqueous buffers, use a buffer in this pH range if the experimental protocol allows.
Protocol: Chemical Synthesis of Acyl-CoA from Free Fatty Acid
While custom synthesis is recommended, this protocol outlines the general chemical principles for synthesizing an acyl-CoA from its corresponding fatty acid, a process that may be undertaken in specialized labs. This method is based on the activation of the fatty acid's carboxyl group followed by reaction with Coenzyme A.
Principle: The carboxylic acid of the fatty acid is activated with N,N'-carbonyldiimidazole (CDI) to form a highly reactive acyl-imidazolide intermediate. This intermediate readily reacts with the free sulfhydryl group of Coenzyme A in an anhydrous solvent to form the desired thioester.[14]
Materials:
-
(9Z,12Z,15Z,18Z)-Tetracosatetraenoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid or trilithium salt)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation: Dissolve the fatty acid in anhydrous THF. Add 1.5 equivalents of CDI and stir the reaction under an argon atmosphere at room temperature for 1-2 hours until the activation is complete (can be monitored by TLC).
-
Solubilization of CoA: In a separate flask, dissolve Coenzyme A in a minimal amount of anhydrous DMF. This step is critical and may require gentle warming.
-
Coupling: Slowly add the activated acyl-imidazolide solution to the Coenzyme A solution. Let the reaction proceed at room temperature for 4-6 hours or overnight.
-
Quenching and Purification: Quench the reaction with a small amount of water. Remove the solvent under reduced pressure. The crude product is then purified using reverse-phase HPLC with a C18 column, using a gradient of acetonitrile in water (often with a small amount of formic or acetic acid to improve peak shape).
-
Verification: Confirm the identity and purity of the final product using LC-MS/MS.
Caption: Workflow for the chemical synthesis of an acyl-CoA.
Application Protocol: Assay for 3-Hydroxyacyl-CoA Dehydratase (HACD) Activity
The primary application for (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is as a substrate to measure the activity of HACD enzymes. This protocol describes a continuous spectrophotometric assay that monitors the formation of the trans-2,3-enoyl-CoA product, which has a characteristic absorbance peak around 263 nm.
Principle: The dehydration of the 3-hydroxyacyl-CoA by HACD creates a double bond in conjugation with the thioester carbonyl group. This conjugated system absorbs light at a higher wavelength than the substrate. The rate of increase in absorbance at 263 nm is directly proportional to the enzyme's activity.
Materials:
-
Purified HACD enzyme (e.g., HACD1, HACD2, HACD3, or HACD4) or cell lysate containing the enzyme.[2][3]
-
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA (Substrate)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 1 mM DTT.
-
UV-transparent 96-well plate or cuvettes.
-
Spectrophotometer capable of reading at 263 nm.
Procedure:
-
Substrate Preparation: Prepare a stock solution of the substrate in the assay buffer. Determine its precise concentration spectrophotometrically using the molar extinction coefficient of the CoA moiety at 260 nm (ε = 16,400 M⁻¹cm⁻¹). Prepare serial dilutions to determine kinetic parameters (Kₘ and Vₘₐₓ).
-
Assay Setup: In a 96-well plate or cuvette, add the assay buffer and the substrate to the desired final concentration (e.g., for Kₘ determination, this will be varied from ~0.1x to 10x the expected Kₘ).
-
Initiate Reaction: Add a small volume of the HACD enzyme solution to initiate the reaction. The final volume should be between 100-200 µL for a 96-well plate.
-
Measurement: Immediately place the plate/cuvette in the spectrophotometer and begin monitoring the increase in absorbance at 263 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
Data Analysis:
-
Determine the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the rate of product formation using the differential molar extinction coefficient (Δε₂₆₃) between the trans-2-enoyl-CoA product and the 3-hydroxyacyl-CoA substrate. This value may need to be determined empirically or estimated from similar compounds (~6,000-7,000 M⁻¹cm⁻¹).
-
To determine Kₘ and Vₘₐₓ, plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
References
-
The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. (n.d.). MDPI. Available at: [Link]
-
Peroxisomal β-oxidation, PPARα, and steatohepatitis. (n.d.). American Physiological Society. Available at: [Link]
-
Beta oxidation. (n.d.). Wikipedia. Available at: [Link]
-
Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression. (1999). PubMed. Available at: [Link]
-
Beta-oxidation of very long chain fatty acids. (n.d.). Reactome Pathway Database. Available at: [Link]
-
Functional Characterization of Two Elongases of Very Long-Chain Fatty Acid from Tenebrio molitor L. (Coleoptera: Tenebrionidae). (2017). NIH. Available at: [Link]
-
Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Molecular Characterization and Nutritional Regulation of Two Fatty Acid Elongase (elovl8) Genes in Chinese Perch (Siniperca chuatsi). (n.d.). MDPI. Available at: [Link]
-
Evolution and Functional Characteristics of the Novel elovl8 That Play Pivotal Roles in Fatty Acid Biosynthesis. (2021). NIH. Available at: [Link]
-
Development of a rapid and precise synthetic method for polyunsaturated fatty acid and discovery of novel anti-inflammatory fatty acid. (n.d.). EurekAlert!. Available at: [Link]
-
Biochemical characterization of the very long-chain fatty acid elongase ELOVL7. (n.d.). ResearchGate. Available at: [Link]
-
Efficient and expedited access to polyunsaturated fatty acids and biofunctional analogs by full solid-phase synthesis. (n.d.). ChemRxiv. Available at: [Link]
-
Fast Solid-Phase Synthesis of Polyunsaturated Fatty Acids. (2025). BIOENGINEER.ORG. Available at: [Link]
-
Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. (1989). PubMed. Available at: [Link]
-
9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosapentaenoic Acid. (n.d.). Bertin Bioreagent. Available at: [Link]
-
Synthesis of acyl-CoA thioesters. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of very long-chain fatty acyl-CoAs. (n.d.). Reactome. Available at: [Link]
-
Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid. (n.d.). PubMed. Available at: [Link]
-
(9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. (n.d.). PubChem. Available at: [Link]
-
(9Z,12Z,15Z,18Z)-tetracosatetraenoate. (n.d.). PubChem. Available at: [Link]
-
The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. (n.d.). NIH. Available at: [Link]
-
3-Hydroxyacyl-CoA dehydratase. (n.d.). Wikipedia. Available at: [Link]
-
Acyl-CoA synthesis, lipid metabolism and lipotoxicity. (n.d.). NIH. Available at: [Link]
Sources
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 3. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. t.u-tokyo.ac.jp [t.u-tokyo.ac.jp]
- 8. chemrxiv.org [chemrxiv.org]
- 9. bioengineer.org [bioengineer.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Beta oxidation - Wikipedia [en.wikipedia.org]
- 13. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Handling and Storage of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding the Molecule
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a critical metabolic intermediate in the peroxisomal β-oxidation pathway of n-3 very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Its structure, derived from a 24-carbon chain with four cis-double bonds, a β-hydroxy group, and a high-energy thioester linkage to Coenzyme A (CoA), makes it an exceptionally labile molecule. Proper handling and storage are not merely best practices; they are fundamental prerequisites for obtaining reliable and reproducible experimental data. This guide provides a comprehensive framework grounded in the chemical principles governing the molecule's stability.
The inherent reactivity of this acyl-CoA ester stems from two primary vulnerabilities:
-
Oxidative Degradation: The four non-conjugated double bonds in the polyunsaturated fatty acyl (PUFA) chain are highly susceptible to autooxidation.[1][2] This process, initiated by factors like oxygen, light, heat, and metal ions, can lead to a cascade of radical reactions, forming hydroperoxides, aldehydes, and other byproducts that compromise sample integrity.[2][3]
-
Hydrolytic Cleavage: The thioester bond, while essential for metabolic activity, is energetically activated and prone to hydrolysis, which can be catalyzed by trace amounts of acid, base, or ubiquitous thioesterase enzymes.[4][5][6] This cleavage results in the formation of the free fatty acid and Coenzyme A, rendering the molecule inactive for its intended enzymatic reactions.[7][8]
This document outlines protocols designed to mitigate these degradation pathways, ensuring the long-term viability and performance of your valuable research material.
Chemical Instability & Degradation Pathways
To effectively handle (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, one must understand the chemical reactions that compromise its structure. The two main degradation pathways are illustrated below.
Caption: Key degradation pathways for the target acyl-CoA.
Core Handling Protocols
Given the molecule's sensitivity, all manipulations should be performed rapidly, under conditions that minimize exposure to oxygen, light, and water.
Receiving and Initial Inspection
Upon receipt, the compound, likely a lyophilized solid or film, should be stored immediately at the recommended long-term storage temperature (see Section 4). Before opening, visually inspect the container for any signs of damage or compromised seals.
Reconstitution and Solvent Selection
Unsaturated acyl-CoAs should not be stored as dry powders, as they can be hygroscopic and prone to oxidation.[9] Reconstitution should be performed to create a stock solution.
Recommended Solvents:
-
Aqueous Buffers (for immediate use): Use deoxygenated, high-purity aqueous buffers (e.g., PBS, pH 7.2). Prepare the buffer and sparge thoroughly with an inert gas like argon or nitrogen for at least 15-20 minutes before use.
-
Organic Solvents (for short-term storage): High-purity, dry organic solvents such as ethanol can be used. However, be aware of potential solubility issues and compatibility with downstream applications.
Protocol for Reconstitution:
-
Equilibration: Allow the sealed vial to equilibrate to room temperature for at least 15-20 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: Perform all subsequent steps in an inert atmosphere, either within a glovebox or using a gentle stream of argon or nitrogen directed into the vial.
-
Solvent Addition: Add the pre-chilled, deoxygenated solvent to the vial using a gas-tight syringe.
-
Dissolution: Gently vortex or pipette to ensure complete dissolution. Avoid vigorous shaking, which can introduce oxygen.
-
Aliquoting: Immediately dispense the stock solution into small-volume, single-use aliquots. This minimizes freeze-thaw cycles and reduces the risk of contamination and degradation for the entire stock. Use amber glass vials with Teflon-lined caps.[9]
Caption: Workflow for safe reconstitution and aliquoting.
Storage Conditions
The appropriate storage condition depends on the intended duration. Leading suppliers of similar lipids, such as Avanti Polar Lipids and Cayman Chemical, provide guidelines that form the basis of these recommendations.[9][10][11][12][13]
| Parameter | Short-Term Storage | Long-Term Storage |
| Duration | < 24 hours | > 24 hours to ≥ 2 years |
| Form | Dilute Aqueous Solution | Concentrated Stock in Buffer/Organic Solvent |
| Temperature | 2-4°C (on ice) | ≤ -70°C (e.g., -80°C freezer) |
| Atmosphere | Tightly sealed, minimal headspace | Inert gas (Argon/Nitrogen) overlay |
| Container | Glass or polypropylene tubes | Amber glass vials with Teflon-lined caps |
| Key Rationale | Minimize immediate degradation during active experiments. | Arrests oxidative and hydrolytic processes. Prevents freeze-thaw damage. |
Critical Note on Aqueous Solutions: Aqueous solutions of acyl-CoAs are not recommended for storage for more than one day.[10][11] If experiments require working in aqueous buffers, prepare fresh dilutions from a frozen stock solution immediately before use.
Protocol Validation: Ensuring Sample Integrity
Trustworthiness in research requires protocol validation. The stability of your stored (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA should be periodically verified, especially when opening a new batch or after extended storage.
Recommended Method: LC-MS/MS Analysis Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for assessing the integrity of lipid molecules.
Step-by-Step Validation Protocol:
-
Sample Preparation: Thaw a single aliquot of the acyl-CoA stock as described in Section 3.2. Dilute to a working concentration in an appropriate solvent system (e.g., acetonitrile/water with 0.1% formic acid).
-
Chromatography: Use a reverse-phase C18 column to separate the parent molecule from potential degradation products. The more polar hydrolysis products (free fatty acid, CoA) will elute earlier, while oxidized species may elute at different times depending on their modification.
-
Mass Spectrometry:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor for the expected mass-to-charge ratio (m/z) of the intact parent molecule.
-
Simultaneously monitor for the m/z of the free fatty acid and Coenzyme A to detect hydrolysis.
-
Scan for masses corresponding to the addition of one or more oxygen atoms (+16, +32 Da) to detect oxidation.
-
-
Data Analysis: Quantify the peak area of the parent molecule relative to the degradation products. A pure, stable sample should exhibit a dominant peak corresponding to the intact (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA.
Conclusion
The chemical lability of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA necessitates a meticulous approach to its handling and storage. By understanding its primary degradation pathways—oxidation and hydrolysis—and implementing protocols that control temperature, atmosphere, and solvent exposure, researchers can ensure the integrity of this vital molecule. Adherence to these guidelines will enhance experimental reproducibility and contribute to the generation of high-quality, trustworthy scientific data.
References
-
LibreTexts. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic reactions of the formation and hydrolysis of (A) Acyl-CoA... Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Available at: [Link]
-
PubMed Central. (n.d.). Thioesterase enzyme families: Functions, structures, and mechanisms. Available at: [Link]
-
PubMed Central. (n.d.). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. Available at: [Link]
-
Washington State University. (n.d.). CoA Thioesterases. Available at: [Link]
-
Preprints.org. (2024). Lipid oxidation in food systems: Mechanisms, detection methods, and prevention strategies. Available at: [Link]
-
Eurolab. (n.d.). Lipid Oxidation Inhibition Testing in Food Preservation. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Available at: [Link]
-
MDPI. (n.d.). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Available at: [Link]
-
MDPI. (n.d.). Lipid Peroxidation and Antioxidant Protection. Available at: [Link]
-
Wiley Online Library. (2012). Beneficial effects and oxidative stability of omega-3 long-chain polyunsaturated fatty acids. Available at: [Link]
Sources
- 1. Lipid Peroxidation and Antioxidant Protection [mdpi.com]
- 2. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 9. avantiresearch.com [avantiresearch.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
Application Notes and Protocols for (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA in Peroxisomal Metabolism
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Peroxisomes are indispensable organelles that execute specialized lipid metabolic functions, distinct from mitochondria.[1][2] They are exclusively responsible for the initial chain-shortening of fatty acids longer than 20 carbons (VLCFAs).[3] The metabolism of these molecules is vital for maintaining lipid homeostasis, and disruptions in this pathway are linked to severe and often fatal genetic disorders.
The central enzyme responsible for the metabolism of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is the D-bifunctional protein (DBP), also known as Peroxisomal Multifunctional Enzyme Type 2 (MFP-2) or 17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4).[4][5] This multifunctional enzyme possesses two key activities: an enoyl-CoA hydratase domain and a (3R)-hydroxyacyl-CoA dehydrogenase domain. The dehydrogenase component of DBP catalyzes the NAD⁺-dependent oxidation of the 3-hydroxy group of the acyl-CoA substrate to a 3-ketoacyl-CoA, a crucial step in the β-oxidation spiral.[5][6]
Mutations in the HSD17B4 gene can lead to D-bifunctional protein deficiency (DBP-D), a severe autosomal recessive disorder characterized by neonatal hypotonia, seizures, and profound neurological deficits, often resulting in death within the first two years of life.[7][8] Therefore, (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA serves as an essential tool for the in vitro investigation of DBP function, the characterization of pathogenic mutations, and the screening of potential therapeutic modulators.
These application notes provide detailed protocols for utilizing this specific substrate to probe the activity of the DBP dehydrogenase domain, offering a foundational methodology for research into peroxisomal disorders and lipid metabolism.
Metabolic Pathway Context: Peroxisomal β-Oxidation
The substrate (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is formed during the β-oxidation of (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA. The pathway involves sequential enzymatic reactions to shorten the fatty acid chain by two carbons per cycle.
Figure 1. Simplified workflow of one cycle of peroxisomal β-oxidation highlighting the central role of the target substrate.
Application 1: Characterization of D-Bifunctional Protein (DBP/HSD17B4) Dehydrogenase Activity
The primary application of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is as a specific substrate for the dehydrogenase domain of DBP. A direct, continuous spectrophotometric assay can be employed to determine the enzyme's kinetic parameters (Km, Vmax) or to screen for inhibitors.
Principle of the Assay
The assay quantifies the enzymatic activity by monitoring the rate of NAD⁺ reduction to NADH. The production of NADH is directly proportional to the oxidation of the substrate and can be measured by the increase in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[6]
Figure 2. Principle of the spectrophotometric assay for DBP dehydrogenase activity.
Protocol 1: Direct Spectrophotometric Assay
This protocol is designed for determining the kinetic properties of purified or recombinant DBP/HSD17B4 enzyme.
Materials and Reagents:
| Reagent | Supplier | Purpose |
| (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA | Custom Synthesis | Substrate |
| β-Nicotinamide adenine dinucleotide (NAD⁺) | Sigma-Aldrich | Co-substrate |
| Tris-HCl Buffer (1 M, pH 8.5) | Invitrogen | Assay Buffer |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | Stabilizer, prevents substrate binding |
| Purified D-Bifunctional Protein (HSD17B4) | Recombinant | Enzyme |
| UV-transparent 96-well plate or cuvettes | Corning | Reaction Vessel |
| Temperature-controlled spectrophotometer/plate reader | Molecular Devices | Data Acquisition |
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer containing 0.1 mg/mL BSA, pH 8.5. This is the Assay Buffer.
-
Prepare a 10 mM stock solution of NAD⁺ in ultrapure water.
-
Accurately weigh and dissolve (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA in a minimal amount of appropriate solvent (e.g., ethanol) and then dilute in Assay Buffer to create a 1 mM stock solution. Note: Due to the amphipathic nature of VLCFA-CoAs, ensure complete solubilization. Sonication may be required.[9]
-
Dilute the purified DBP enzyme in cold Assay Buffer to a suitable working concentration (e.g., 0.1-1 µg/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
-
Assay Setup (per well/cuvette for a 200 µL final volume):
| Component | Volume (µL) for Kinetic Curve | Final Concentration |
| Assay Buffer | Variable (to 200 µL) | 50 mM Tris, 0.05 mg/mL BSA |
| NAD⁺ (10 mM stock) | 10 | 0.5 mM |
| Substrate (serial dilutions) | 20 | 1 - 100 µM |
| DBP Enzyme (working stock) | 20 | Empirically determined |
-
Execution:
-
Add Assay Buffer, NAD⁺, and substrate solution to the wells of a 96-well plate or cuvette.
-
Pre-incubate the mixture at 37°C for 5 minutes to ensure temperature equilibration.
-
Initiate the reaction by adding the DBP enzyme solution. Mix gently but thoroughly.
-
Immediately place the plate/cuvette in the spectrophotometer and begin monitoring the absorbance at 340 nm every 15-30 seconds for 10-15 minutes at 37°C.
-
Include a negative control reaction containing all components except the substrate to measure any background NAD⁺ reduction.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).
-
Convert the rate from ΔA₃₄₀/min to µmol/min/mg using the Beer-Lambert law:
-
Velocity (µmol/min) = (ΔA₃₄₀/min) / (ε × l) × Vtotal
-
Where ε (NADH) = 6.22 mM⁻¹cm⁻¹, l = path length (cm), and Vtotal = total reaction volume (L).
-
-
Plot the reaction velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
-
Application 2: Coupled Assay for High-Throughput Screening and Overcoming Product Inhibition
For high-throughput screening (HTS) of inhibitors or when product inhibition is a concern, a coupled enzyme assay is recommended.[10] This approach uses a subsequent enzyme to immediately consume the product of the DBP-catalyzed reaction, ensuring the reaction proceeds unidirectionally.
Protocol 2: Coupled Spectrophotometric Assay with 3-Ketoacyl-CoA Thiolase
Principle:
The 3-ketoacyl-CoA product generated by DBP is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoA-SH). While this specific cleavage doesn't produce a direct colorimetric signal, it pulls the DBP reaction forward, ensuring a steady and linear rate of NADH production, which remains the measured output. This is particularly useful for overcoming potential equilibrium effects.
Sources
- 1. mdpi.com [mdpi.com]
- 2. SMPDB [smpdb.ca]
- 3. journals.physiology.org [journals.physiology.org]
- 4. HSD17B4 - Wikipedia [en.wikipedia.org]
- 5. genecards.org [genecards.org]
- 6. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. labcorp.com [labcorp.com]
- 8. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isotopic Labeling of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA for Metabolic Tracing
Introduction: Unraveling the Dynamics of Very-Long-Chain Fatty Acid Elongation
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids, playing critical roles in membrane structure, energy storage, and the synthesis of signaling molecules.[1] The biosynthesis of these vital lipids occurs in the endoplasmic reticulum through a cyclic four-step elongation process.[2] Each cycle extends the fatty acyl chain by two carbons, involving condensation, the first reduction, dehydration, and a second reduction.
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a key intermediate in the elongation pathway of polyunsaturated very-long-chain fatty acids (PUFA-VLCFAs). Specifically, it is the product of the second step in the elongation cycle, the reduction of a 3-ketoacyl-CoA, and the substrate for the third step, dehydration to a trans-2,3-enoyl-CoA.[2][3] Understanding the flux through this pathway is crucial, as dysregulation of VLCFA metabolism is linked to severe inherited disorders such as X-linked adrenoleukodystrophy and Zellweger spectrum disorders.[1]
Stable isotope labeling is a powerful technique for elucidating the dynamics of metabolic pathways in vivo and in vitro.[4][5] By introducing atoms with a heavier, non-radioactive isotope (e.g., ¹³C or ²H) into a metabolite of interest, researchers can trace its metabolic fate, quantify pathway flux, and identify downstream products using mass spectrometry.[6][7][8] This application note provides a comprehensive guide to the synthesis of isotopically labeled (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA and its application in metabolic tracing studies. We will detail both a chemo-enzymatic synthesis approach for the labeled compound and the subsequent analytical workflow for tracing its metabolism in a biological system.
Metabolic Pathway Context
The metabolic journey of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is situated within the fatty acid elongation cycle. The diagram below illustrates the central role of this intermediate.
Figure 1: The Very-Long-Chain Fatty Acid Elongation Cycle. This diagram illustrates the four key enzymatic steps involved in the elongation of very-long-chain fatty acids in the endoplasmic reticulum. Our target molecule, (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, is a pivotal intermediate in this pathway.
Synthesis of Isotopically Labeled (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
The synthesis of the target molecule requires a multi-step approach that ensures the correct stereochemistry at the 3-hydroxy position and allows for the incorporation of a stable isotope label. A chemo-enzymatic strategy is proposed, leveraging the precision of enzymatic reactions for stereocontrol.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| U-¹³C₁₈-Linolenic acid | Cambridge Isotope Laboratories | CLM-449 |
| Coenzyme A trilithium salt | Sigma-Aldrich | C3019 |
| ATP, disodium salt | Sigma-Aldrich | A2383 |
| Acyl-CoA synthetase (long-chain) | Sigma-Aldrich | A0675 |
| Enoyl-CoA hydratase (short-chain, ECHS1) | Recombinant expression | See Protocol |
| 3-hydroxyacyl-CoA dehydrogenase (HACD) | Recombinant expression | See Protocol |
| NADPH, tetrasodium salt | Sigma-Aldrich | N1630 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 |
| Triethylamine | Sigma-Aldrich | T0886 |
| Ethyl chloroformate | Sigma-Aldrich | E7389 |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | 186562 |
Protocol 1: Synthesis of U-¹³C-(9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA
This protocol describes the synthesis of the precursor acyl-CoA, which will then be enzymatically converted to the desired 3-hydroxyacyl-CoA. The starting material is uniformly ¹³C-labeled linolenic acid, which will be elongated to the C24 fatty acid.
-
Chain Elongation of U-¹³C-Linolenic Acid: The synthesis of the C24:4 fatty acid backbone from U-¹³C-linolenic acid (C18:3) can be achieved through established organic synthesis routes involving iterative elongation steps (e.g., using acetylenic chemistry or cross-coupling reactions). This is a specialized chemical synthesis that may be outsourced or performed by a synthetic chemistry core. The resulting U-¹³C-(9Z,12Z,15Z,18Z)-tetracosatetraenoic acid should be purified by chromatography.
-
Activation to Acyl-CoA: The purified U-¹³C-labeled fatty acid is then converted to its coenzyme A thioester. A common method is the mixed anhydride method.
-
Dissolve 10 mg of U-¹³C-(9Z,12Z,15Z,18Z)-tetracosatetraenoic acid in 1 mL of anhydrous THF.
-
Add 1.5 equivalents of triethylamine and cool the mixture to 0°C.
-
Add 1.2 equivalents of ethyl chloroformate dropwise and stir for 30 minutes at 0°C.
-
In a separate vial, dissolve 1.5 equivalents of Coenzyme A trilithium salt in 1 mL of ice-cold aqueous sodium bicarbonate solution (0.5 M).
-
Slowly add the mixed anhydride solution to the Coenzyme A solution and stir vigorously for 2 hours at 4°C.
-
The resulting U-¹³C-(9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA can be purified by reversed-phase HPLC.
-
Protocol 2: Enzymatic Conversion to U-¹³C-(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
This enzymatic cascade mimics the initial steps of fatty acid β-oxidation in reverse to stereospecifically introduce the 3R-hydroxyl group.
-
Enzymatic Hydration:
-
In a reaction buffer (100 mM potassium phosphate, pH 7.4, 1 mM DTT), dissolve the purified U-¹³C-(9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA to a final concentration of 100 µM.
-
Add recombinant enoyl-CoA hydratase (ECHS1) to a final concentration of 5 µM. ECHS1, while a short-chain enzyme, has been shown to have activity on a range of substrates and can catalyze the hydration of the trans-2 double bond that can be formed in situ.[9]
-
Incubate at 37°C for 1 hour. This reaction will be in equilibrium.
-
-
Stereospecific Reduction:
-
To the same reaction mixture, add recombinant 3-hydroxyacyl-CoA dehydrogenase (HACD) to a final concentration of 5 µM.
-
Add NADPH to a final concentration of 200 µM. The HACD will stereospecifically reduce the 3-keto group that is in equilibrium with the enoyl-CoA, driving the reaction towards the formation of the (3R)-3-hydroxyacyl-CoA.[10]
-
Incubate at 37°C for 2 hours.
-
-
Purification:
-
The final product, U-¹³C-(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, can be purified from the reaction mixture using solid-phase extraction (SPE) with a C18 cartridge followed by reversed-phase HPLC.
-
The identity and isotopic enrichment of the purified product should be confirmed by high-resolution mass spectrometry.
-
Metabolic Tracing Experimental Workflow
The following workflow outlines the use of the synthesized isotopically labeled tracer in a cell culture model.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 4. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Seven-enzyme in vitro cascade to (3R)-3-hydroxybutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Sensitive Quantification of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA in Cellular Lysates by LC-MS/MS
An Application Note for Drug Development and Research Professionals
Abstract
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a critical metabolic intermediate in the β-oxidation pathway of very-long-chain fatty acids (VLCFAs). Accurate quantification of this and other acyl-Coenzyme A (acyl-CoA) thioesters is essential for investigating metabolic flux, identifying enzyme deficiencies, and understanding the mechanism of action for drugs targeting lipid metabolism. However, their low intracellular abundance, inherent instability, and complex sample matrix present significant analytical challenges.[1][2] This document provides a comprehensive, field-tested protocol for the robust extraction and highly sensitive quantification of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA from cultured cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology emphasizes best practices for sample handling, the rationale for key procedural steps, and a self-validating framework using a stable isotope-labeled internal standard to ensure data integrity.
Scientific Rationale & Biochemical Context
Acyl-CoAs are central hubs in cellular metabolism, linking the catabolism and anabolism of fatty acids, carbohydrates, and amino acids.[3] (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a specific intermediate formed during the mitochondrial β-oxidation of (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA, a C24:4 polyunsaturated fatty acid. This pathway is vital for energy production and maintaining lipid homeostasis. Dysregulation of VLCFA metabolism is implicated in numerous severe metabolic disorders. Therefore, the ability to precisely measure intermediates like 3-hydroxy-VLCFA-CoAs is crucial for both basic research and the development of novel therapeutics.[4]
The quantification of these molecules requires a method that can overcome their inherent instability and distinguish them from a complex background of other cellular components. The workflow described herein employs a rapid protein precipitation extraction to minimize degradation, followed by sensitive detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[2][5]
Principle of the Analytical Method
The protocol is based on a streamlined workflow designed for high throughput and accuracy. The core steps are:
-
Metabolic Quenching & Cell Harvesting: Rapidly halting all enzymatic activity using ice-cold buffers to preserve the in vivo metabolic state.[6]
-
Lysis & Extraction: Efficiently lysing cells and extracting acyl-CoAs while simultaneously precipitating proteins using an ice-cold organic solvent. A stable isotope-labeled internal standard (e.g., ¹³C-labeled C17:0-CoA or a custom synthesized labeled version of the analyte) is spiked in at this stage to control for procedural variability.[2][7][8]
-
Separation by UHPLC: Chromatographic separation of the target analyte from isomers and other matrix components using reversed-phase ultra-high performance liquid chromatography (UHPLC).[5][9]
-
Quantification by Tandem Mass Spectrometry: Highly selective and sensitive detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[10][11] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with a synthetic standard.
Detailed Experimental Protocol
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade).
-
Reagents: Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade), Phosphate Buffered Saline (PBS).
-
Standards:
-
Consumables: 6-well cell culture plates, cell scrapers, 1.7 mL microcentrifuge tubes, autosampler vials.
-
Equipment: Refrigerated centrifuge (capable of >16,000 x g and 4°C), vortex mixer, nitrogen evaporator (optional), UHPLC system, and a triple quadrupole mass spectrometer.
Causality: This entire procedure must be performed on ice to minimize the chemical and enzymatic degradation of acyl-CoA thioesters, which are notoriously unstable.[2]
-
Cell Harvesting:
-
Aspirate the culture medium from a confluent 6-well plate.
-
Immediately wash the cells once with 2 mL of ice-cold PBS per well. Aspirate the PBS completely. This step is critical to remove any interfering components from the culture medium.
-
-
Metabolic Quenching and Lysis:
-
Add 400 µL of ice-cold extraction solvent (80% Acetonitrile, 20% Water containing 0.1% formic acid) directly to each well.[6][13]
-
Immediately add the internal standard solution to the solvent in each well (e.g., 10 µL of a 1 µM C17:0-CoA stock solution). The addition of the IS at the earliest possible point is paramount for correcting losses during sample processing.[8]
-
Scrape the cells using a cell scraper and transfer the entire lysate to a pre-chilled 1.7 mL microcentrifuge tube.
-
-
Protein Precipitation & Clarification:
-
Vortex the lysate vigorously for 30 seconds to ensure complete cell disruption and protein precipitation.
-
Incubate the tubes on ice for 15 minutes to maximize protein precipitation.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.[3]
-
-
Sample Collection:
-
Carefully transfer the supernatant (which contains the acyl-CoAs) to a clean autosampler vial for immediate LC-MS/MS analysis. Avoid disturbing the protein pellet.
-
If analysis is not immediate, samples can be stored at -80°C, though fresh analysis is strongly recommended.[6]
-
Causality: Reversed-phase chromatography separates molecules based on hydrophobicity. Long-chain acyl-CoAs are well-retained on C18 columns. The use of a mild acid like formic acid or a buffer like ammonium acetate in the mobile phase improves peak shape and ionization efficiency in positive ESI mode.[5][14]
| Parameter | Recommended Setting | Rationale |
| UHPLC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for long-chain, hydrophobic molecules.[5][9] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to ensure analytes are protonated for ESI+. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the highly retained LCACoAs. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, balancing speed and separation efficiency. |
| Gradient | 0-2 min: 20% B; 2-12 min: 20% to 98% B; 12-15 min: 98% B; 15.1-18 min: 20% B | A shallow gradient is required to resolve the target analyte from other closely related lipids. |
| Injection Volume | 5 µL | Balances loading amount with chromatographic performance. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better chromatography. |
Causality: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ESI-MS/MS, involving the neutral loss of a 507 Da fragment corresponding to 3'-phospho-ADP.[15][16][17] Monitoring this specific transition provides high selectivity for the target analyte.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Acyl-CoAs readily form [M+H]⁺ ions.[10] |
| Spray Voltage | +3.5 kV | Optimized for stable spray and efficient ion formation. |
| Source Temp. | 350 °C | Facilitates desolvation of the analyte ions.[15] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification.[2] |
Table 1: MRM Transitions for Quantification
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Transition Type |
|---|---|---|---|
| (3R)-3-hydroxy-C24:4-CoA | 1126.4 | 619.4 | Quantitative ([M+H - 507]⁺) |
| (3R)-3-hydroxy-C24:4-CoA | 1126.4 | 428.0 | Qualitative/Confirmatory |
| C17:0-CoA (Internal Std.) | 1032.4 | 525.4 | Quantitative ([M+H - 507]⁺) |
Note: The exact m/z values and collision energies should be optimized by infusing the pure analytical standards.
Data Analysis, Validation, and Trustworthiness
To ensure the protocol is a self-validating system, several key steps in data analysis and quality control are mandatory.
-
Calibration Curve: A calibration curve must be prepared by serially diluting the synthetic standard in the extraction solvent. The curve should span the expected physiological concentration range of the analyte. A linear regression with 1/x weighting is typically used.[2]
-
Quantification: The concentration of the endogenous analyte is determined by calculating its peak area ratio relative to the internal standard (AreaAnalyte / AreaIS) and interpolating this value from the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These QCs should be injected periodically throughout the analytical run (e.g., every 10 samples) to monitor instrument performance and data accuracy. The measured concentrations should be within ±15% of their nominal value.
-
System Suitability: Before starting the sample sequence, inject the highest standard multiple times to ensure the retention time and peak area are stable (RSD < 5%). This confirms the LC-MS/MS system is performing optimally.
References
- Sample preparation for Acyl-CoA analysis. (n.d.). Metabolomics Core, University of Utah.
-
Sim, C., et al. (2017). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Journal of Proteome Research. Available at: [Link]
- Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs from Cell Culture. (2025). BenchChem.
-
Minkler, P. E., et al. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research. Available at: [Link]
- Application Notes and Protocols for Acyl-CoA Extraction from Cell Culture. (2025). BenchChem.
- Application Note: Quantitative Analysis of (S)-3-Hydroxyhexacosanoyl-CoA using LC-MS/MS. (2025). BenchChem.
-
Gao, X., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites. Available at: [Link]
- Application Note: Characterization of 3-Hydroxy-OPC4-CoA using High-Resolution Mass Spectrometry. (2025). BenchChem.
-
Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. (2015). ResearchGate. Available at: [Link]
-
Kameník, Z., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Woldegiorgis, G., et al. (1985). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]
-
Geltz, N. R., et al. (2020). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open Biology. Available at: [Link]
- Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. (n.d.). Journal of Lipid Research.
-
Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry. Available at: [Link]
-
Dai, Z., et al. (2021). Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. Cell Reports. Available at: [Link]
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research. Available at: [Link]
-
Fauland, A., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Lipid Research. Available at: [Link]
-
Basconcillo, L. S., et al. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites. Available at: [Link]
-
Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. (2006). ResearchGate. Available at: [Link]
- Technical Support Center: Analysis of (3S)-hydroxyhexadecanedioyl-CoA by Mass Spectrometry. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. duke-nus.edu.sg [duke-nus.edu.sg]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
Welcome to the technical support center for the synthesis of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this complex molecule. The following troubleshooting guide and frequently asked questions (FAQs) are based on established synthetic strategies for very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their subsequent enzymatic coenzyme A ligation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Diastereoselectivity in the Aldol Reaction for Introduction of the 3-Hydroxy Group
Q: My aldol reaction to introduce the 3-hydroxy group is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity for the desired (3R) configuration?
A: Achieving high stereoselectivity in aldol additions is critical for the synthesis of the target molecule. The moderate diastereoselectivity you are observing is a common issue when the chiral auxiliary and reaction conditions are not optimal.
Causality and Solution:
The choice of chiral auxiliary on your acetate equivalent and the enolization conditions are paramount for facial selectivity. Evans' oxazolidinone auxiliaries are a robust choice for stereoselective aldol reactions.[1]
Recommended Protocol for an Evans Aldol Reaction:
-
Enolization: Treat the N-acyl oxazolidinone with a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) to form the corresponding Z-enolate. The Z-enolate is crucial for achieving the desired stereochemistry.
-
Aldol Addition: Add the polyunsaturated aldehyde to the pre-formed enolate at -78 °C and allow the reaction to proceed for several hours before quenching.
-
Work-up and Auxiliary Cleavage: After a standard work-up, the chiral auxiliary can be cleaved using conditions such as lithium hydroxide and hydrogen peroxide to yield the (3R)-hydroxy acid.
Troubleshooting Table:
| Symptom | Possible Cause | Recommended Action |
| Low diastereomeric ratio | Incomplete formation of the Z-enolate | Use a stronger, bulkier base like NaHMDS. Ensure strictly anhydrous conditions. |
| Epimerization | Reaction temperature too high | Maintain the temperature at -78 °C throughout the addition and reaction time. |
| Poor yield | Steric hindrance from the aldehyde | Consider using a less sterically demanding chiral auxiliary or a different Lewis acid catalyst to enhance reactivity. |
Issue 2: Degradation of the Polyunsaturated Chain During Synthesis
Q: I am observing significant degradation of my polyunsaturated fatty acid intermediate, particularly during deprotection or purification steps. What are the best practices to maintain the integrity of the double bonds?
A: The multiple cis-double bonds in the tetracosatetraenoyl chain are highly susceptible to oxidation and isomerization, a common challenge in the synthesis of VLC-PUFAs.[2]
Causality and Solution:
Exposure to air (oxygen), light, heat, and trace metals can initiate radical chain reactions leading to lipid peroxidation.[1] Isomerization of the cis double bonds to the more stable trans isomers can be catalyzed by acid or heat.
Preventative Measures:
-
Inert Atmosphere: Conduct all reactions, purifications, and solvent removals under an inert atmosphere of argon or nitrogen.
-
Degassed Solvents: Use freshly degassed solvents for all procedures to minimize dissolved oxygen.
-
Antioxidants: Add a radical scavenger like butylated hydroxytoluene (BHT) in small amounts during purification and storage.
-
Light Protection: Protect the reaction vessel and storage containers from light by wrapping them in aluminum foil.
-
Temperature Control: Perform reactions at the lowest effective temperature and store intermediates at -20 °C or -80 °C.
-
Chelating Agents: Use ethylenediaminetetraacetic acid (EDTA) during aqueous work-ups to sequester metal ions that can catalyze oxidation.
Workflow for Handling Polyunsaturated Intermediates:
Caption: Workflow for preserving polyunsaturated chains.
Issue 3: Low Yield During the Final CoA Esterification Step
Q: I am struggling with the final step of converting the 3-hydroxy fatty acid to its CoA ester. My yields are consistently low. What methods are most effective for this transformation?
A: The formation of the thioester bond with Coenzyme A can be challenging due to the steric bulk of the CoA molecule and the potential for side reactions with the free hydroxyl group.
Causality and Solution:
A common method for acyl-CoA synthesis is the activation of the carboxylic acid, for example, as a mixed anhydride or an N-hydroxysuccinimide (NHS) ester, followed by reaction with the thiol group of CoA. Incomplete activation or side reactions can lead to low yields.
Recommended Protocol for CoA Esterification via a Mixed Anhydride:
-
Protection of the 3-Hydroxy Group: Protect the 3-hydroxy group as a silyl ether (e.g., TBDMS) to prevent its reaction during the acid activation step. A list of common protecting groups can be found in the literature.[3]
-
Formation of the Mixed Anhydride: Activate the carboxylic acid of the protected 3-hydroxy fatty acid using isobutyl chloroformate and a non-nucleophilic base like N-methylmorpholine (NMM) at low temperature.
-
Reaction with Coenzyme A: Add an aqueous solution of Coenzyme A (lithium salt) to the mixed anhydride and allow the reaction to proceed.
-
Deprotection and Purification: Remove the silyl protecting group using a fluoride source like tetra-n-butylammonium fluoride (TBAF). Purify the final product using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[4][5]
Troubleshooting Table:
| Symptom | Possible Cause | Recommended Action |
| Low yield | Incomplete activation of the carboxylic acid | Ensure anhydrous conditions during the formation of the mixed anhydride. Use freshly distilled reagents. |
| Multiple products | Reaction at the unprotected 3-hydroxy group | Protect the hydroxyl group before activation of the carboxylic acid. |
| Difficulty in purification | Co-elution with unreacted CoA or fatty acid | Optimize the purification method. A C18 SPE cartridge or reversed-phase HPLC can be effective.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable protecting group strategy for the synthesis of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA?
A1: A robust protecting group strategy is essential. The 3-hydroxy group should be protected with a group that is stable to the conditions of the subsequent chain elongation and CoA ligation steps but can be removed under mild conditions that do not affect the polyunsaturated chain. A tert-butyldimethylsilyl (TBDMS) ether is a good choice as it is stable to many reaction conditions and can be selectively removed with fluoride ions.[3] The carboxylic acid can be protected as a methyl or ethyl ester during the synthesis of the fatty acid chain and then saponified just before the CoA ligation step.
Q2: How can I purify the final (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA product?
A2: Purification of the final product can be achieved using solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC). A C18 reversed-phase SPE cartridge can be used to remove excess salts and unreacted starting materials.[6] Final purification to high purity is typically achieved by reversed-phase HPLC on a C18 column using a gradient of acetonitrile in a phosphate buffer.[5]
Workflow for Purification of Acyl-CoA:
Caption: Purification workflow for the final product.
Q3: How should I store the final product to prevent degradation?
A3: (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is highly susceptible to degradation. For long-term storage, it should be stored as a lyophilized powder or in a buffered aqueous solution at -80 °C under an inert atmosphere (argon or nitrogen).[1] It is advisable to aliquot the sample into single-use vials to avoid repeated freeze-thaw cycles. The addition of a small amount of an antioxidant like BHT can also help to prolong its shelf life.
Q4: What analytical techniques are suitable for characterizing the final product?
A4: A combination of analytical techniques is necessary for full characterization.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure, including the stereochemistry of the double bonds and the position of the hydroxyl group. Chiral shift reagents can be used to confirm the enantiopurity of the 3-hydroxy group.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
References
-
This manuscript describes our third generation, gram-scale synthesis of very long chain-polyunsaturated fatty acids (VLC-PUFAs), a unique and increasingly important class of lipids. Critical to this work and what makes it different from our previous approach to this family was the avoidance of oxidation sequ. Organic & Biomolecular Chemistry. [Link]
-
Sayanova, O., & Napier, J. A. (2004). Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation. Plant Cell, 16(Suppl), S193-S206. [Link]
-
Joubes, J., et al. (2008). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. International Journal of Molecular Sciences, 9(12), 2419-2441. [Link]
-
Reactome. Synthesis of very long-chain fatty acyl-CoAs. [Link]
-
Hieb, A. R., & Scheidt, K. A. (2021). The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3. Organic & Biomolecular Chemistry, 19(21), 4725-4728. [Link]
-
Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 376(2), 275-276. [Link]
-
Gusenda, N., et al. (2021). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR Protocols, 2(2), 100508. [Link]
-
Kristinsdóttir, Þ. K. (2016). Total synthesis of the long chain polyunsaturated omega-3 fatty acids EPA and DHA. [Link]
-
Minkler, P. E., et al. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(4), 743-749. [Link]
-
Hoppel, C. L., et al. (2002). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Request PDF. [Link]
-
ResearchGate. Synthesis of long-chain PUFA from linoleic (LA) acid and ALA (n-3). [Link]
-
ResearchGate. 6 and 3 pathways for the synthesis of long-chain polyunsaturated fatty. [Link]
-
Linder, J. D., & Childs, C. E. (2015). Endogenous Production of Long-Chain Polyunsaturated Fatty Acids and Metabolic Disease Risk. Nutrients, 7(8), 6401-6421. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Hwang, S. H., et al. (2017). Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids. ACS Medicinal Chemistry Letters, 8(8), 832-836. [Link]
-
Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1-12. [Link]
-
Ellis, J. M., et al. (2010). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. Archives of Biochemistry and Biophysics, 493(1), 55-63. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
bioRxiv. (2025). Persistent fatty acid catabolism during plant oil synthesis. [Link]
-
Zervou, M., et al. (2022). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Molecules, 27(19), 6549. [Link]
-
Li-Beisson, Y., et al. (2019). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science, 10, 143. [Link]
-
van der Vorm, S. (2015). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA Purification
Welcome to the technical support center for the purification of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this very-long-chain polyunsaturated fatty acyl-CoA. Here, we address common challenges that can lead to low yields and provide actionable, scientifically-grounded solutions.
Understanding the Molecule: A Key to Successful Purification
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a C24 fatty acyl-CoA with four cis double bonds and a hydroxyl group at the beta-position. Its long hydrocarbon chain and multiple unsaturated bonds make it susceptible to degradation, while the polar coenzyme A moiety dictates its chromatographic behavior. Successful purification hinges on mitigating degradation and optimizing separation conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Overall Low Yield After Purification
Q: I'm experiencing a significant loss of my target compound during the purification process. What are the likely causes and how can I improve my recovery?
A: Low overall yield is a multifaceted problem often stemming from a combination of degradation and suboptimal purification parameters. Let's break down the potential culprits:
-
Oxidative Degradation: Polyunsaturated fatty acyl-CoAs are highly prone to oxidation due to their numerous double bonds.[1][2] This is often the primary cause of yield loss.
-
Causality: The bis-allylic hydrogens in the carbon chain are particularly susceptible to abstraction by reactive oxygen species, initiating a free-radical chain reaction that leads to the formation of hydroperoxides and secondary oxidation products.[3]
-
Solution:
-
Work under an inert atmosphere: Whenever possible, perform extraction and purification steps under a nitrogen or argon atmosphere to minimize exposure to oxygen.
-
Use degassed solvents: Thoroughly degas all solvents used in your mobile phase and sample preparation to remove dissolved oxygen.[4]
-
Add antioxidants: Consider adding a low concentration of an antioxidant like butylated hydroxytoluene (BHT) to your extraction and purification solvents.
-
Maintain low temperatures: Perform all steps at low temperatures (e.g., on ice or in a cold room) to slow the rate of oxidation.
-
-
-
Hydrolysis: The thioester bond linking the fatty acid to coenzyme A can be susceptible to hydrolysis, especially at non-neutral pH.
-
Causality: Both acidic and basic conditions can catalyze the cleavage of the thioester bond, releasing free coenzyme A and the corresponding fatty acid.
-
Solution: Maintain the pH of your buffers and mobile phases within a neutral range (pH 6.5-7.5) to ensure the stability of the thioester linkage.
-
-
Adsorption to Surfaces: Long-chain acyl-CoAs can adsorb to glass and plastic surfaces, leading to sample loss.
-
Causality: The hydrophobic fatty acyl chain can interact with non-polar surfaces, causing the molecule to "stick" to vials and tubing.
-
Solution: Use polypropylene or silanized glassware to minimize non-specific binding.
-
Issue 2: Poor Peak Shape and Resolution in Reverse-Phase HPLC
Q: My chromatograms show broad, tailing, or split peaks for my target compound. What's causing this and how can I improve the peak shape?
A: Poor peak shape in reverse-phase high-performance liquid chromatography (RP-HPLC) is a common issue when purifying long-chain acyl-CoAs. The primary reasons are related to secondary interactions with the stationary phase and suboptimal mobile phase composition.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar coenzyme A moiety of your molecule, leading to peak tailing.[5]
-
Causality: The negatively charged phosphate groups of coenzyme A can have strong ionic interactions with positively charged silanol groups.
-
Solution:
-
Use an end-capped column: Ensure you are using a high-quality, end-capped C18 or C8 column.
-
Mobile phase modification: Add a competing base, such as a low concentration of triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Lower the pH: Operating at a lower pH (around 4.0) can protonate the silanol groups, reducing their interaction with the analyte.[6] However, be mindful of potential hydrolysis of the thioester bond at very low pH.
-
-
-
Inadequate Mobile Phase Strength: If the mobile phase is too weak, the analyte will have strong retention, leading to band broadening. Conversely, if it's too strong, you'll get poor resolution.
-
Causality: The long, non-polar acyl chain requires a sufficiently organic mobile phase for efficient elution from the reverse-phase column.
-
Solution: Optimize your gradient elution. A typical starting point for long-chain acyl-CoAs is a gradient of acetonitrile or methanol in a buffered aqueous phase (e.g., potassium phosphate buffer).[6][7] A shallower gradient will often improve resolution.[5]
-
Table 1: Example RP-HPLC Gradient for (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA Purification
| Time (min) | % Mobile Phase A (e.g., 50 mM Potassium Phosphate, pH 7.0) | % Mobile Phase B (e.g., Acetonitrile) |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 90 | 10 |
| 50 | 90 | 10 |
This is a starting point and should be optimized for your specific column and system.
Issue 3: Sample Loss During Solid-Phase Extraction (SPE) Cleanup
Q: I'm using a C18 SPE cartridge to clean up my sample before HPLC, but I'm seeing significant loss of my compound. What's going wrong?
A: Solid-phase extraction is a powerful tool for sample cleanup, but improper technique can lead to substantial analyte loss.
-
Incomplete Elution: The long hydrophobic chain of your analyte can lead to very strong binding to the C18 sorbent.
-
Causality: If the elution solvent is not strong enough, the analyte will remain bound to the cartridge.
-
Solution: Use a strong organic solvent for elution. A mixture of methanol or acetonitrile with a small amount of a non-polar solvent like chloroform can be effective.[6] It may be necessary to perform multiple small-volume elutions to ensure complete recovery.
-
-
Improper Cartridge Conditioning and Equilibration: Failure to properly prepare the SPE cartridge will result in poor retention and recovery.
-
Causality: The stationary phase needs to be activated and then equilibrated with a solvent similar to the sample matrix to ensure proper interaction.
-
Solution:
-
Conditioning: Wash the cartridge with a strong organic solvent (e.g., methanol) to activate the C18 chains.
-
Equilibration: Equilibrate the cartridge with a solvent that matches the polarity of your sample loading solution (e.g., aqueous buffer).
-
-
Experimental Workflow: Solid-Phase Extraction Protocol
Caption: A typical solid-phase extraction workflow for acyl-CoA purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in acyl-CoA purification.
Concluding Remarks
The purification of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA presents unique challenges due to its chemical nature. By systematically addressing potential sources of yield loss—namely degradation, and suboptimal chromatographic and extraction conditions—researchers can significantly improve the purity and recovery of this important molecule. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each experimental system may require specific optimization.
References
-
Demoz, A., et al. (1993). The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 635(2), 251-256. [Link]
-
Golovko, M. Y., & Murphy, E. J. (2004). A new, simple, and sensitive method for determination of long-chain acyl-CoAs in brain. Journal of Lipid Research, 45(9), 1777-1782. [Link]
-
Li, L. O., et al. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PLoS ONE, 10(7), e0132890. [Link]
-
Ahmad, I., et al. (2023). Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. Food Science & Nutrition, 11(5), 2471-2484. [Link]
-
Lloyd, L. (2011). Reversed Phase HPLC of Fatty Acids. Agilent Technologies, Inc.[Link]
-
Shahidi, F., & Zhong, Y. (2010). Beneficial effects and oxidative stability of omega-3 long-chain polyunsaturated fatty acids. Food Reviews International, 26(3), 231-247. [Link]
-
Van den Bergh, T., et al. (2016). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. Analytical Biochemistry, 510, 57-64. [Link]
-
Araseki, M., Yamamoto, K., & Miyashita, K. (2002). Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. Bioscience, Biotechnology, and Biochemistry, 66(12), 2573-2577. [Link]
-
Miyashita, K., & Araseki, M. (2002). Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. Bioscience, biotechnology, and biochemistry, 66(12), 2573-2577. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Giuffrida, F., et al. (2019). Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. Molecules, 24(23), 4252. [Link]
-
Scion Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
Sources
- 1. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
How to prevent the degradation of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA during extraction?
Welcome to the technical support center for the handling and extraction of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. This guide provides in-depth answers and troubleshooting protocols for researchers, scientists, and drug development professionals working with this highly labile molecule. As Senior Application Scientists, we have designed this resource to explain not just the what, but the why behind each critical step, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary degradation threats to my molecule during extraction?
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a structurally complex molecule with two primary points of vulnerability: the polyunsaturated fatty acyl (PUFA) chain and the thioester bond to Coenzyme A (CoA).
-
Oxidative Degradation : The fatty acyl chain contains four cis double bonds (polyunsaturated), making it extremely susceptible to oxidation.[1][2] This process, known as lipid peroxidation, is a free-radical chain reaction initiated by exposure to atmospheric oxygen, metal ions, light, or heat.[3][4] Peroxidation leads to the formation of hydroperoxides, which can decompose into a variety of secondary products, including aldehydes and ketones, fundamentally altering the structure and function of your molecule.[5][6]
-
Hydrolytic Cleavage : The thioester bond linking the fatty acid to CoA is energetically favorable for hydrolysis.[7][8] This reaction, which cleaves the molecule into 3-hydroxytetracosatetraenoic acid and free Coenzyme A, can be catalyzed by:
Understanding these dual threats is the foundation for designing a robust extraction protocol.
Caption: Primary degradation pathways for the target molecule.
FAQ 2: How can I prevent oxidative damage during extraction?
Preventing oxidation requires a multi-pronged strategy focused on eliminating pro-oxidants and introducing protective agents. The stability of oils is directly related to their degree of unsaturation; higher polyunsaturated content leads to lower stability.[2]
Core Strategies:
-
Work in an Inert Environment : Perform all steps under a gentle stream of an inert gas like nitrogen or argon. This displaces oxygen, the primary initiator of lipid peroxidation.[3]
-
Use Antioxidants : The addition of antioxidants to all buffers and solvents is non-negotiable.[4] Antioxidants work by neutralizing free radicals, thereby terminating the chain reaction of peroxidation.[4]
-
Chelate Metal Ions : Divalent metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the decomposition of lipid hydroperoxides. Including a chelating agent like Ethylenediaminetetraacetic acid (EDTA) in your buffers will sequester these ions.
-
Protect from Light and Heat : Work on ice at all times and use amber-colored glass tubes or wrap tubes in aluminum foil.[3][4] Both light and heat provide the activation energy needed to initiate oxidation.[4]
Data Presentation: Recommended Antioxidant Cocktails
| Antioxidant | Mechanism | Typical Working Concentration | Rationale & Source |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | 50-100 µM (approx. 0.01-0.02 mg/mL) | A widely used synthetic antioxidant for preventing lipid oxidation in biological samples.[11] |
| α-Tocopherol (Vitamin E) | Chain-breaking Radical Scavenger | 50-100 µM | A natural, lipid-soluble antioxidant that is highly effective within membranes and organic phases.[12] |
| Ascorbic Acid (Vitamin C) | Aqueous Phase Radical Scavenger | 100-200 µM | Water-soluble antioxidant that can regenerate α-tocopherol, providing synergistic protection.[12] |
| EDTA | Metal Ion Chelator | 0.5-1 mM | Sequesters pro-oxidant metal ions that catalyze radical formation.[13] |
For maximum protection, a combination of BHT (for the organic phase) and Ascorbic Acid/EDTA (for the aqueous phase) is recommended.
FAQ 3: What steps are critical to prevent the cleavage of the Coenzyme A group?
Preserving the thioester bond requires immediate and effective inactivation of endogenous enzymes and strict control of pH.
Core Strategies:
-
Rapid Enzyme Inactivation : The moment the tissue or cell is disrupted, thioesterases will begin to act.[9] Therefore, homogenization must occur in a medium designed to denature proteins.
-
Acidification : Homogenizing directly into an acidic buffer (e.g., pH 4.9-5.0) can help denature enzymes. An improved method for long-chain acyl-CoA extraction uses a KH2PO4 buffer at pH 4.9 for this purpose.[14]
-
Organic Solvents : Methods often involve immediate homogenization in the presence of organic solvents like acetonitrile or isopropanol, which precipitate and inactivate proteins.[14][15]
-
-
Maintain a Slightly Acidic pH : The thioester bond is most stable at a slightly acidic pH (around 4.5-6.0). Avoid basic conditions, which promote rapid hydrolysis. Methods for acyl-CoA analysis often use buffers and HPLC mobile phases in this pH range.[14]
-
Keep Samples Cold : Enzymatic activity is significantly reduced at low temperatures.[3] All steps, from homogenization to centrifugation, must be performed at 4°C or on ice.
FAQ 4: Can you provide a step-by-step protocol that minimizes degradation?
This protocol integrates the principles discussed above and is adapted from established methods for extracting long-chain polyunsaturated acyl-CoAs.[14] It combines a modified Bligh & Dyer liquid-liquid extraction with subsequent solid-phase extraction (SPE) for purification.
Experimental Protocol: High-Integrity Extraction
Pre-Requisites:
-
All buffers and solvents must be ice-cold and de-gassed (sparged with nitrogen or argon for 15-20 minutes).
-
Add an antioxidant cocktail (e.g., 50 µM BHT) to all organic solvents.
-
Perform all steps on ice and, where possible, under a nitrogen atmosphere.
Step-by-Step Methodology:
-
Homogenization (Enzyme Inactivation):
-
Liquid-Liquid Extraction (LLE):
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes to extract the acyl-CoAs.[14][15]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[15]
-
Carefully collect the supernatant, which contains the target molecule.[15]
-
-
Solid-Phase Extraction (SPE) Purification: (This step is crucial for removing salts and other interferences prior to analysis by LC-MS/MS).[15][16]
-
Column Choice : Use a weak anion exchange or a specialized acyl-CoA binding sorbent (e.g., Strata™-X-A or 2-(2-pyridyl)ethyl).[15]
-
Condition : Condition the SPE column with 2 mL of methanol, followed by 2 mL of water.
-
Load : Load the supernatant from Step 2 onto the conditioned column.
-
Wash : Wash the column with 2 mL of an aqueous buffer (e.g., 2% formic acid) followed by 2 mL of methanol to remove unbound contaminants.[17]
-
Elute : Elute the acyl-CoAs using a suitable buffer, such as 2 mL of 2-5% ammonium hydroxide in methanol.[17]
-
-
Final Steps:
Caption: High-integrity extraction workflow for labile acyl-CoAs.
FAQ 5: How do I verify the integrity of my extracted sample?
Verification is best achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides the sensitivity and specificity needed to distinguish the intact molecule from its degradation products.
Troubleshooting & Verification Table
| Observed Problem (LC-MS/MS Data) | Potential Cause | Recommended Solution |
| Low signal for target molecule; high signal for the corresponding free fatty acid. | Thioester Hydrolysis : Inefficient enzyme inactivation or non-optimal pH during extraction. | Review homogenization protocol. Ensure immediate use of acidic buffer/organic solvent. Check pH of all solutions.[9] |
| Multiple peaks with masses corresponding to +16, +32 Da (or other oxygen additions) relative to the target molecule. | Oxidation : Insufficient antioxidant protection or exposure to oxygen/light/heat. | Increase antioxidant concentration. Ensure all steps are performed under an inert atmosphere and protected from light.[5] |
| Poor overall recovery of the target molecule. | Inefficient Extraction/SPE : Sub-optimal solvent choice or incorrect SPE procedure. | Re-evaluate extraction solvents. Optimize SPE wash and elution steps. Ensure proper column conditioning.[14][15] |
| High variability between replicate samples. | Inconsistent Handling : Variations in time, temperature, or exposure to air between samples. | Standardize all incubation times and procedures meticulously. Process samples in small batches to ensure consistency.[3] |
By implementing these rigorous protocols and quality control checks, you can confidently extract (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA while minimizing degradation, leading to more accurate and reliable downstream results.
References
-
Minkler, P. E., Ingalls, S. T., & Hoppel, C. L. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(7), 1361–1367. Available from: [Link]
-
Koelmel, J. P., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 10(8), 309. Available from: [Link]
-
Fiveable. (n.d.). Thioester Hydrolysis Definition. Organic Chemistry Key Term. Available from: [Link]
-
Tarrago, M. G., et al. (2018). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 8(4), 80. Available from: [Link]
-
Cyberlipid. (n.d.). Liquid samples (bligh and dyer). Available from: [Link]
-
ResearchGate. (n.d.). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Request PDF. Available from: [Link]
-
Li, L. O., et al. (2012). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 404(6-7), 1825–1833. Available from: [Link]
-
StudySmarter. (2024). Hydrolysis of Thioesters Explained. Available from: [Link]
-
Oratia Farmer's Market. (n.d.). How To Prevent Lipid Oxidation In Food Products. Available from: [Link]
-
Matviienko, A., et al. (2021). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Molecules, 26(21), 6489. Available from: [Link]
-
Biswas, A. K., et al. (2017). Natural antioxidants to reduce the lipid oxidation process of meat and meat products: A review. International Journal of Chemical Studies, 5(5), 1113-1120. Available from: [Link]
-
University of California, Davis. (2016). CHEM 440 - Thioesters. Available from: [Link]
-
ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis. Available from: [Link]
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Available from: [Link]
-
Naz, S., et al. (2024). A Comprehensive Review on Nutritional Traits, Extraction Methods, Oxidative Stability, Encapsulation Technologies, Food Applications and Health Benefits of Omega Fatty Acids. Food Reviews International. Available from: [Link]
-
Prisacaru, A. E. (2016). Effect of antioxidants on polyunsaturated fatty acids - Review. Acta Universitatis Cibiniensis Series E: Food Technology, 20(2), 79-96. Available from: [Link]
-
Grosshagauer, S., et al. (2020). Strategies to increase the oxidative stability of cold pressed oils. LWT - Food Science and Technology, 124, 109153. Available from: [Link]
-
University of Washington. (n.d.). Extraction of Lipids in Solution by the Method of Bligh & Dyer. Available from: [Link]
-
Shahidi, F., & Ambigaipalan, P. (2015). Beneficial effects and oxidative stability of omega-3 long-chain polyunsaturated fatty acids. Journal of Food and Drug Analysis, 23(4), 654-665. Available from: [Link]
-
Ren, L. J., et al. (2019). Exogenous Antioxidants Improve the Accumulation of Saturated and Polyunsaturated Fatty Acids in Schizochytrium sp. PKU#Mn4. Marine Drugs, 17(10), 582. Available from: [Link]
-
Virot, M., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules, 22(5), 753. Available from: [Link]
-
Rodrigues, D., et al. (2022). Extraction of Antioxidants from Brown Macroalgae Fucus spiralis. Processes, 10(11), 2297. Available from: [Link]
-
University of California, San Diego. (n.d.). Neutral Lipid Extraction by the Method of Bligh-Dyer. Available from: [Link]
-
ResearchGate. (n.d.). Concentration and stabilization of C20-22 n-3 polyunsaturated fatty acid esters from the oil of Sardinella longiceps. Request PDF. Available from: [Link]
-
Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1–12. Available from: [Link]
-
de Oliveira, A. C. S., et al. (2021). Inhibition of Protein and Lipid Oxidation in Ready-to-Eat Chicken Patties by a Spondias mombin L. Bagasse Phenolic-Rich Extract. Foods, 10(6), 1341. Available from: [Link]
-
EPIC. (n.d.). Fatty acids Analysis Using Bligh and Dyer (1959) method modified by Marty et al. (1994). Available from: [Link]
-
Quitain, A. T., et al. (2020). Extraction of Fatty Acids and Phenolics from Mastocarpus stellatus Using Pressurized Green Solvents. Marine Drugs, 18(3), 153. Available from: [Link]
-
Orsavová, J., et al. (2019). The effect of fatty acid profile on the stability of nontraditional and traditional plant oils. Potravinarstvo Slovak Journal of Food Sciences, 13(1), 701-709. Available from: [Link]
-
PubChem. (n.d.). (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. National Center for Biotechnology Information. Available from: [Link]
-
Richardson, R. D., et al. (2012). Inhibition of the Thioesterase Activity of Human Fatty Acid Synthase by 1,4- and 9,10-Diones. Journal of Medicinal Chemistry, 55(15), 6714–6725. Available from: [Link]
-
Human Metabolome Database. (n.d.). (6Z,9Z,12Z,15Z,18Z,21Z)-3-Hydroxytetracosahexa-6,9,12,15,18,21-enoyl-CoA (HMDB0060312). Available from: [Link]
-
Weatherford, E. T., et al. (2020). An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(9), 1056-1066. Available from: [Link]
-
Tzur, R., & Shapiro, B. (1976). Inhibition of the hormone-sensitive lipase in adipose tissue by long-chain fatty acyl coenzyme A. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 431(2), 247-254. Available from: [Link]
-
Nguyen, T. H. T., et al. (2021). The inhibition activity on tyrosinase, xanthine oxidase, and lipase of Musa balbisiana parts grown in Vietnam. Food Science & Nutrition, 9(10), 5737-5747. Available from: [Link]
-
Gargouri, Y., et al. (1984). Studies on the detergent inhibition of pancreatic lipase activity. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 795(3), 426-431. Available from: [Link]
-
PubChem. (n.d.). 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The effect of fatty acid profile on the stability of non-traditional and traditional plant oils | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 5. researchgate.net [researchgate.net]
- 6. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 7. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mass spectrometry parameters for (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA.
Welcome to the technical support resource for the mass spectrometry-based analysis of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to optimize your experimental workflow. As Senior Application Scientists, we have compiled this information based on established principles of lipidomics and extensive field experience.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of long-chain hydroxylated acyl-CoAs.
Q1: Which ionization mode, positive or negative ESI, is better for analyzing my 3-hydroxy long-chain acyl-CoA?
A1: The choice between positive and negative Electrospray Ionization (ESI) depends on your analytical goal.
-
For highest sensitivity in full-scan or precursor-ion scanning, negative ion mode is often superior. The phosphate groups on the Coenzyme A moiety are readily deprotonated, leading to a strong singly charged [M-H]⁻ ion and sometimes a doubly charged [M-2H]²⁻ ion. For a similar acyl-CoA, palmitoyl-CoA, the [M-H]⁻ signal was found to be approximately seven times more intense than the [M+H]⁺ signal under equivalent conditions[1].
-
For quantitative analysis using tandem mass spectrometry (MS/MS) and Multiple Reaction Monitoring (SRM), positive ion mode is very common and robust. This is because long-chain acyl-CoAs exhibit a highly predictable and specific fragmentation pattern in positive mode—the neutral loss of the 507 Da phosphoadenosine diphosphate moiety—which is ideal for creating a specific SRM transition[2][3].
Recommendation: For initial characterization and method development, acquire data in both modes. For targeted quantification, positive ion mode SRM is a reliable starting point.
Q2: What are the expected m/z values for my precursor ion?
A2: First, calculate the monoisotopic mass of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA (Chemical Formula: C₄₅H₇₂N₇O₁₈P₃S). The calculated mass is approximately 1147.39 g/mol .
Based on this, you should look for the following ions:
| Ionization Mode | Adduct | Formula | Expected m/z | Notes |
| Positive | Protonated | [M+H]⁺ | 1148.40 | Most common precursor for MS/MS. |
| Positive | Sodiated | [M+Na]⁺ | 1170.38 | Often observed as an adduct.[1] |
| Positive | Diprotonated | [M+2H]²⁺ | 574.70 | May be observed, especially at lower pH. |
| Negative | Deprotonated | [M-H]⁻ | 1146.38 | Often the most intense ion in negative mode.[1] |
| Negative | Doubly Deprotonated | [M-2H]²⁻ | 572.69 | Can be abundant in negative mode.[4] |
Q3: I am not seeing any signal. What are the most common reasons?
A3: A complete lack of signal can be frustrating. Before extensive troubleshooting of the mass spectrometer, consider these common issues:
-
Sample Preparation: Acyl-CoAs are complex, amphiphilic molecules prone to degradation and adsorption. Ensure your extraction method is validated. A solid-phase extraction (SPE) step can be crucial for cleaning up samples and concentrating the analyte[3][5]. Also, be mindful of analyte loss on glass and metal surfaces; using polypropylene vials can help[5].
-
LC Method: Is your analyte eluting from the column? Long-chain acyl-CoAs require a robust reversed-phase method, typically with a C8 or C18 column. The gradient must contain sufficient organic solvent (e.g., acetonitrile) to elute the highly hydrophobic acyl chain[6][7].
-
Instrument State: A simple "no peak" issue could be related to the instrument itself and not your analyte[8]. Check for common system-level problems: Is the spray stable? Is there a leak? Are the gas supplies adequate?[8][9].
Troubleshooting Guide: Specific Issues
This guide provides a systematic approach to resolving common problems encountered during the analysis of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA.
Issue 1: Low Signal Intensity or Poor Sensitivity
You see a peak, but the intensity is too low for reliable quantification or fragmentation.
Caption: A logical workflow for troubleshooting low signal intensity.
Q: How do I optimize the ESI source parameters for my analyte? A: Use flow injection analysis (FIA) of your standard to tune the source parameters without chromatographic interference.
-
Capillary Voltage: Start around 3.5-4.5 kV for positive mode and -3.0 to -4.0 kV for negative mode. Too high a voltage can cause in-source fragmentation and instability[10][11].
-
Nebulizer Gas: This controls droplet size. Typical pressures are 20-60 psi. Adjust for a stable spray; listen for a consistent hiss[10].
-
Desolvation Temperature & Gas Flow: These help evaporate the solvent. For long-chain lipids, higher temperatures (300-450°C) are often needed. Increase temperature and gas flow until the signal maximizes, but avoid thermal degradation of your polyunsaturated analyte[10][11].
Q: My mobile phase seems clean, but my signal is low. Could it be the problem? A: Yes. The efficiency of electrospray is highly dependent on the mobile phase composition.
-
Add a Modifier: For positive mode, 0.1% formic acid is standard. However, for acyl-CoAs, using a buffer like 10 mM ammonium formate or ammonium hydroxide can improve ionization and peak shape[7]. Ammonium adducts ([M+NH₄]⁺) can also be beneficial for fragmentation.
-
Check Solvent Quality: Ensure you are using LC-MS grade solvents. Impurities can suppress the ionization of your target analyte[12].
Q: I suspect my sample extraction is inefficient. How can I improve it? A: The recovery of long-chain acyl-CoAs can be variable.
-
Use an Internal Standard: A stable isotope-labeled or odd-chain acyl-CoA is crucial to correct for extraction losses and matrix effects[3][5].
-
Optimize Extraction: A mixed-mode Solid Phase Extraction (SPE) can be very effective for isolating the amphiphilic acyl-CoAs from complex biological matrices[5].
-
Consider Derivatization: If sensitivity issues persist, a phosphate methylation strategy has been shown to improve chromatographic peak shape and reduce analyte loss on surfaces, significantly boosting signal[5].
Issue 2: Poor or Uninformative MS/MS Fragmentation
You can see the precursor ion, but the MS/MS spectrum is weak, noisy, or doesn't provide the fragments you expect.
Caption: A systematic approach to improving poor MS/MS fragmentation.
Q: What are the key fragments I should expect for my molecule? A: The fragmentation will differ significantly between positive and negative modes.
-
Positive Ion Mode (HCD or CID):
-
Primary Fragmentation: The most prominent fragmentation pathway is the neutral loss of the phosphoadenosine diphosphate moiety, resulting in a product ion of [M+H - 507.0]⁺ . This is the basis for the most common SRM transition for acyl-CoAs[2].
-
Other Fragments: You may also observe ions corresponding to the adenosine 3',5'-diphosphate fragment at m/z 428.0365 or other fragments from the CoA structure[7].
-
-
Negative Ion Mode (HCD or CID):
-
Fragmentation is more complex but can be structurally informative. Expect fragments arising from cleavages within the CoA moiety[1].
-
For the hydroxylated fatty acid chain, expect cleavages adjacent to the hydroxyl group and loss of water ([M-H-H₂O]⁻), which are characteristic of hydroxylated fatty acids[13][14].
-
Q: How do I optimize the collision energy (CE)? A: Collision energy is one of the most critical parameters for MS/MS and is instrument-dependent. You must determine it empirically. Create a CE ramp experiment where you infuse your standard and acquire MS/MS spectra at increasing collision energies (e.g., from 10 to 60 eV). Plot the intensity of your precursor and key product ions versus CE. For quantification, choose the CE that gives the most intense, stable signal for your primary product ion (e.g., [M+H - 507.0]⁺).
Q: My MS/MS spectrum is dominated by the precursor ion, even at high collision energy. Why? A: This suggests the energy is not being efficiently transferred or you are fragmenting the wrong ion.
-
Check the Precursor: Ensure your isolation window is centered on the monoisotopic peak of the [M+H]⁺ ion, not a sodium adduct ([M+Na]⁺). Sodiated adducts are often more stable and require higher collision energy to fragment, sometimes yielding uninformative spectra[15]. If sodium adducts are dominant, improve your chromatography or use mobile phase additives to promote protonation.
-
Gas Pressure: The collision gas pressure in the collision cell is also important. If it's too low, there won't be enough collisions to induce fragmentation. Check your instrument's settings and ensure the collision gas (usually argon or nitrogen) is flowing correctly.
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture (General)
This protocol provides a starting point for extracting long-chain acyl-CoAs from cultured cells.
-
Cell Harvesting: Aspirate culture medium. Quickly wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching & Lysis: Immediately add 1 mL of an ice-cold extraction solvent (e.g., Acetonitrile:Water 80:20 v/v) to the plate. Scrape the cells and collect the lysate into a microcentrifuge tube. It is critical to work quickly and keep samples cold to quench enzymatic activity.
-
Internal Standard: Spike the lysate with an appropriate internal standard (e.g., C17:0-CoA) to a known final concentration.
-
Homogenization: Vortex the tube vigorously for 1 minute, then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. This supernatant contains your acyl-CoAs. For cleaner samples, proceed to SPE.
-
Solid-Phase Extraction (Optional but Recommended): Use a mixed-mode or reversed-phase SPE cartridge.
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the supernatant.
-
Wash with a low-organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a high-organic solvent (e.g., acetonitrile with a small amount of ammonium hydroxide).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the extract in a small volume (e.g., 50-100 µL) of an appropriate solvent for LC-MS analysis (e.g., Methanol:Water 50:50 v/v).
Protocol 2: Generic LC-MS/MS Method for Quantification
This method uses the common positive-ion SRM approach.
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 20% B
-
18.1-25 min: Re-equilibrate at 20% B
-
-
MS Parameters (Positive ESI):
-
Ionization Mode: ESI+
-
Capillary Voltage: +4.0 kV
-
Desolvation Temperature: 400°C
-
Nebulizer Gas: Nitrogen, 45 psi
-
Acquisition Mode: Multiple Reaction Monitoring (MRM/SRM)
-
SRM Transition:
-
Q1 (Precursor): m/z 1148.4
-
Q3 (Product): m/z 641.4 (corresponding to [M+H - 507.0]⁺)
-
Dwell Time: 100 ms
-
Collision Energy: Optimize empirically (start around 30-40 eV).
-
-
References
-
Haynes, C. A., Allegood, J. C., Sims, K., & Merrill, A. H., Jr. (2008). Quantitation of fatty acyl-coenzyme A in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113–1125. [Link]
-
Kivilompolo, M., & Riekkola, M. L. (2006). Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1116(1-2), 143–149. [Link]
-
Magtanong, L., Ko, P. J., To, M., Cao, J. Y., Forcina, G. C., Tarangelo, A., Ward, C. C., Cho, K., Patti, G. J., & Dixon, S. J. (2019). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Metabolomics, 15(7), 99. [Link]
-
Zheng, X., Li, Z., Li, Y., Wang, M., & Yang, H. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 93(7), 3574–3582. [Link]
-
Larson, T. R., & Graham, I. A. (2009). Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method. Journal of Chromatography B, 877(5-6), 482–488. [Link]
-
Shimomura, Y., Murakami, T., Fujitsuka, N., Nakai, N., Sugiyama, S., & Ozawa, T. (2000). Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 163–171. [Link]
-
Haynes, C. A., Allegood, J. C., Sims, K., & Merrill, A. H. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1125. [Link]
-
Fahy, E., et al. (2012). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. ResearchGate. [Link]
-
Brügger, B., Erben, G., Sandhoff, R., Wieland, F. T., & Lehmann, W. D. (1997). Electrospray Ionization Tandem Mass Spectrometry (Esi-Ms/Ms) Analysis of the Lipid Molecular Species Composition of Yeast Subcellular Membranes Reveals Acyl Chain-Based Sorting/Remodeling of Distinct Molecular Species En Route to the Plasma Membrane. The Journal of Cell Biology, 146(4), 741-754. [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]
-
Moe, M. K., et al. (2004). Negative electrospray ionization low-energy tandem mass spectrometry of hydroxylated fatty acids: A mechanistic study. ResearchGate. [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
-
Beck, J., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 413(16), 4247-4261. [Link]
-
Ovčačíková, M., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 175, 117707. [Link]
-
ResearchGate. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. ResearchGate. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Chen, S., et al. (2018). Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids. Journal of Lipid Research, 59(10), 1895-1906. [Link]
-
Murphy, R. C. (2005). Fragmentation patterns displayed by fatty acid alcohols in negative ion tandem electrospray mass spectrometry. ResearchGate. [Link]
-
Tagawa, Y., et al. (2018). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Review, 75. [Link]
-
Tsugawa, H., et al. (2023). Dual fragmentation via collision-induced and oxygen attachment dissociations using water and its radicals for C=C position-resolved lipidomics. Nature Communications, 14(1), 2849. [Link]
-
Keshet, U., et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Journal of the American Society for Mass Spectrometry, 33(2), 299-308. [Link]
-
Loo, J. A. (2009). Understanding and optimizing electrospray ionization techniques for proteomic analysis. Proteomics, 9(1), 3-13. [Link]
-
Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology, 603, 229-243. [Link]
-
Abourashed, E. A., & El-Aneed, A. (2001). Analysis of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors using liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 754(2), 327-332. [Link]
Sources
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gentechscientific.com [gentechscientific.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
Welcome, researchers and drug development professionals. This guide is your dedicated resource for successfully handling (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. As a very long-chain 3-hydroxy fatty acyl-CoA, its significant hydrophobicity presents a common but surmountable experimental hurdle: poor aqueous solubility. This document provides not just protocols, but the underlying principles to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses the most immediate questions that arise when handling this compound.
Q1: My vial of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA arrived as a lyophilized solid. What is the best solvent for preparing an initial stock solution?
A1: Due to the long C24 acyl chain, this molecule is virtually insoluble in aqueous buffers alone. The industry-standard approach is to first create a concentrated stock solution in a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its powerful solvating properties for both polar and nonpolar compounds.[1] Anhydrous ethanol is another viable option. Using an anhydrous solvent is critical to prevent premature hydrolysis of the high-energy thioester bond.
Q2: I've encountered a common problem: my compound precipitates when I dilute the organic stock into my aqueous experimental buffer. Why does this happen?
A2: This phenomenon, known as "crashing out," is the primary challenge with long-chain lipids. It occurs because you are drastically changing the solvent environment. The hydrophobic tetracosatetraenoyl tail, which was comfortably solvated by DMSO, is forced to interact with water. To minimize this energetically unfavorable interaction, the lipid tails aggregate, leading to the formation of insoluble particles or micelles. This is a classic example of the hydrophobic effect in action.
Q3: Can't I just use vigorous vortexing or sonication to force it into solution?
A3: While these methods might create a temporary, cloudy suspension, they do not create a true solution and can be detrimental to your experiment.
-
Lack of Reproducibility: A suspension is not homogenous, meaning the actual concentration of your substrate will vary, leading to unreliable and non-reproducible results.
-
Molecular Integrity: Intense sonication can generate localized heat and shear forces, potentially degrading the molecule through oxidation of the polyunsaturated chain or hydrolysis of the thioester bond. A clear, homogenous solution is the gold standard for quantitative biochemical assays.
Q4: Are there any specific buffer conditions I should be aware of to maintain the compound's stability?
A4: Absolutely. The thioester bond is the most chemically sensitive part of the molecule. Its stability is pH-dependent.
-
pH: The thioester linkage is susceptible to hydrolysis, particularly at alkaline pH (>8.0).[2] It is highly recommended to work in buffers maintained at a neutral or slightly acidic pH (e.g., pH 6.5-7.5) to ensure maximal stability.[3]
-
Thiols: High concentrations of free thiols (e.g., DTT, β-mercaptoethanol) in your buffer can potentially engage in transthioesterification, although this is generally a slow process without enzymatic catalysis.[3] Be aware of this possibility if your assay requires high levels of reducing agents.
Part 2: Troubleshooting Guide & In-Depth Protocols
When simple dilution fails, a more systematic approach is required. The choice of method depends entirely on the tolerance of your experimental system (e.g., purified enzyme, cell culture).
Protocol 1: The Co-Solvent Method (For Solvent-Tolerant Systems)
This is the most direct method but requires rigorous validation to ensure the co-solvent does not interfere with your biological system.
Principle of Causality: By maintaining a low percentage of an organic solvent like DMSO in the final aqueous solution, you create a microenvironment that is more favorable for the hydrophobic acyl chain, preventing its aggregation and precipitation.
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10-25 mM. Ensure complete dissolution with gentle vortexing. Store this master stock in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Determine System Solvent Tolerance: This is a critical validation step . Before your main experiment, run a dose-response curve on your system (e.g., enzyme assay, cell viability test) with varying concentrations of DMSO (e.g., 0.1%, 0.5%, 1.0%, 2.5%, 5.0%).[4][5] Identify the highest concentration that has no significant effect on your results. Ideally, this should be below 1% for most enzyme assays.[6]
-
Working Solution Preparation: a. Perform an intermediate dilution of your DMSO stock into your final aqueous buffer. b. Add this intermediate dilution to the final reaction mixture. c. Crucially, ensure the final concentration of DMSO in your experiment is below the tolerance threshold determined in Step 2.
Protocol 2: Detergent-Assisted Solubilization (For In Vitro Assays)
This is the preferred method for in vitro enzyme kinetics, where a truly solubilized, monomeric substrate is essential.
Principle of Causality: Detergents are amphipathic molecules that, above a specific concentration (the Critical Micelle Concentration or CMC), form micelles. The hydrophobic acyl chain of your compound partitions into the hydrophobic core of these micelles, while the polar CoA headgroup remains exposed to the aqueous buffer, rendering the entire complex soluble.[7][8][9][10]
Step-by-Step Methodology:
-
Detergent Selection: Choose a mild, non-ionic detergent to minimize the risk of denaturing your protein. Triton X-100 and n-Octyl-β-D-glucoside are common choices. Refer to the table below.
-
Prepare Detergent-Containing Buffer: Prepare your standard assay buffer and supplement it with the chosen detergent at a concentration significantly above its CMC (typically 2-5x CMC).
-
Solubilization via Thin Film Method: a. Aliquot the required amount of the organic stock solution into a clean glass tube. b. Evaporate the organic solvent under a gentle stream of dry nitrogen gas, rotating the tube to create a thin film on the inner surface. c. Add the detergent-containing buffer from Step 2 to the tube. d. Vortex gently or use a bath sonicator at low power until the lipid film is completely dissolved and the solution is clear. This solution of mixed micelles now contains your solubilized substrate.
Table 1: Properties of Common Non-Ionic Detergents for Solubilization
| Detergent | CMC (mM, approx.) | Aggregation Number | Key Considerations |
| Triton X-100 | 0.24 | 140 | Effective and widely used, but has strong UV absorbance at 280 nm, which can interfere with protein quantification. |
| n-Octyl-β-D-glucoside | 20-25 | 27 | High CMC makes it easily removable by dialysis; less likely to denature proteins. |
| CHAPS | 4-8 | 10 | Zwitterionic; often used for solubilizing membrane proteins and can be effective for lipids. |
Protocol 3: Cyclodextrin-Mediated Solubilization (Alternative for Sensitive Systems)
Cyclodextrins are cage-like molecules that can encapsulate hydrophobic guests, offering a detergent-free method of solubilization.
Principle of Causality: Cyclodextrins, such as randomly methylated-β-cyclodextrin (MβCD), have a hydrophobic inner cavity and a hydrophilic exterior. The long acyl chain of the CoA derivative inserts into this cavity, forming an inclusion complex where the hydrophobic portion is shielded from the water, thus dramatically increasing its aqueous solubility.[11][12][13]
Step-by-Step Methodology:
-
Prepare Cyclodextrin Solution: Dissolve MβCD in your experimental buffer. A common starting concentration is 10-50 mM.
-
Complex Formation: a. Prepare a thin film of the (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA from its organic stock as described in Protocol 2, Step 3b. b. Add the MβCD-containing buffer to the dried lipid film. c. Incubate the mixture for 15-30 minutes at 37°C with occasional vortexing to facilitate the formation of the inclusion complex. The solution should become clear. d. This complexed solution can now be added to your experimental system.
Part 3: Visualization & Workflow Diagrams
Diagram 1: Decision Workflow for Solubilization
This flowchart provides a logical path to selecting the appropriate solubilization protocol based on the constraints of your experiment.
Caption: Decision-making workflow for selecting a solubilization strategy.
Diagram 2: Conceptual Model of Micellar Solubilization
This diagram illustrates how detergent molecules encapsulate the insoluble fatty acyl-CoA, rendering it soluble in an aqueous environment.
Caption: Model of a fatty acyl-CoA molecule solubilized within a detergent micelle.
References
- BenchChem Technical Support. (2025). Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays.
- Banis, R. J., & Tove, S. B. (1974). Solubilization of a long chain fatty acyl-CoA synthetase from chicken adipose tissue microsomes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.
- Chemistry Stack Exchange Community. (2023). Stable thioesters in biological millieu?.
- Gómori, Á., et al. (2025). Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin. Journal of Lipid Research.
- Kim, H., et al. (N.D.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega.
- Szejtli, J. (2025). Fatty Acid-Cyclodextrin Complexes: Properties and Applications.
- Sigma-Aldrich. (N.D.).
- Pescador, P., et al. (2021).
- Vittal, V., et al. (N.D.).
- Gómori, Á., et al. (N.D.). Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin. Journal of Lipid Research.
- Aitken, L., et al. (2017). DMSO tolerance and reagent stability testing.
- E-H, et al. (2017). Mechanical forces regulate the reactivity of a thioester bond in a bacterial adhesin. Journal of Biological Chemistry.
- Anderson, A. C. (2023). How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO.
- The Bumbling Biochemist. (2023). Choosing and using detergents in biochemistry.
- Di Stefano, A., et al. (N.D.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Rendiconti Lincei.
- The Bumbling Biochemist. (2023). Choosing and using detergents in biochemistry - ionic vs.
- Chemistry LibreTexts. (2022). Hydrolysis of Thioesters, Esters, and Amides.
- Møller, J. V., & le Maire, M. (N.D.). The mechanism of detergent solubilization of liposomes and protein-containing membranes. Journal of Biological Chemistry.
- G-Biosciences. (2013).
- ResearchGate. (N.D.). Degradation of thioester elastomers placed in pH 9.0 buffer.
Sources
- 1. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical forces regulate the reactivity of a thioester bond in a bacterial adhesin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Membrane Protein Solubilization [sigmaaldrich.com]
- 8. Choosing and using detergents in biochemistry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. The mechanism of detergent solubilization of liposomes and protein-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during the analysis of this very-long-chain polyunsaturated 3-hydroxy fatty acyl-CoA. Our goal is to equip you with the expertise to anticipate, identify, and resolve common analytical artifacts, ensuring the integrity and accuracy of your experimental data.
Introduction: The Analytical Challenge
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs).[1][2] Its unique structure, featuring a C24 backbone, four cis double bonds, and a hydroxyl group at the β-position, presents a significant analytical challenge. The molecule's low endogenous abundance and inherent instability due to its polyunsaturated nature and thioester linkage make it susceptible to a variety of artifacts during sample preparation and analysis.[3][4] This guide will help you navigate these complexities.
Part 1: Troubleshooting Guide - Identifying and Resolving Analytical Artifacts
This section addresses specific problems you may encounter during the LC-MS/MS analysis of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA.
Q1: I am observing a peak with a mass corresponding to the loss of water (-18 Da) from my target analyte. Is this a real metabolite or an artifact?
Answer: This is almost certainly an analytical artifact, likely resulting from in-source dehydration of the 3-hydroxy group. This is a common issue for 3-hydroxyacyl-CoAs.[5] The high temperatures and energetic conditions within the electrospray ionization (ESI) source can easily promote the elimination of the hydroxyl group as a water molecule.
Causality and Prevention:
-
In-Source Fragmentation: The ESI source conditions (e.g., capillary temperature, cone voltage) are too harsh.
-
Solution:
-
Optimize Source Conditions: Systematically reduce the source temperature and cone/fragmentor voltage. While this may slightly decrease the overall signal intensity of the parent ion, it will disproportionately reduce the formation of the dehydration artifact, improving the accuracy of quantification.
-
Mobile Phase pH: While alkaline mobile phases can improve peak shape for long-chain acyl-CoAs, excessively high pH can contribute to instability.[6] If using an alkaline mobile phase, ensure it is freshly prepared and consider slightly reducing the pH if dehydration is severe.
-
Validation: If you suspect in-source fragmentation, perform a direct infusion of a standard (if available) at varying source energies. A clear correlation between increased source energy and the abundance of the [M+H-18]⁺ ion confirms it as an artifact.
Q2: My chromatogram shows multiple, poorly resolved peaks around the expected retention time of my analyte. What could be the cause?
Answer: This issue likely stems from isomerization of the cis double bonds or oxidation of the polyunsaturated acyl chain, creating a mixture of closely related species that are difficult to separate chromatographically.
Causality and Prevention:
-
Cis/Trans Isomerization: The cis double bonds in your analyte are sensitive to heat, light, and acidic/basic conditions, which can cause them to flip to the more stable trans configuration. This can occur during sample extraction, storage, or even on the LC column.[7]
-
Solution:
-
Minimize Exposure: Protect samples from light by using amber vials and work quickly on ice.
-
Avoid Harsh pH: Use buffers close to neutral pH during extraction where possible. While some methods use acidic protein precipitation or alkaline LC phases, minimize the time the sample is exposed to these conditions.[8]
-
Storage: Store extracts under an inert gas (argon or nitrogen) at -80°C.
-
-
-
Oxidation: The multiple double bonds make the molecule highly susceptible to oxidation, which can add hydroxyl, hydroperoxy, or other oxygen-containing groups.[4][9] This creates a host of new, more polar compounds that will elute differently.
-
Solution:
-
Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.
-
Degas Solvents: Use HPLC-grade solvents and consider degassing them to remove dissolved oxygen.
-
Inert Atmosphere: As with isomerization, blanketing samples with an inert gas during preparation and storage is highly recommended.
-
-
Q3: The signal intensity for my analyte is low and inconsistent between replicate injections. What are the likely culprits?
Answer: Low and variable signal intensity for long-chain acyl-CoAs is a frequent problem, often attributable to sample degradation , adsorption to surfaces , or ion suppression .
Causality and Prevention:
-
Hydrolysis: The thioester bond of the acyl-CoA is prone to hydrolysis, especially in aqueous solutions at non-neutral pH.[3]
-
Solution: Keep samples cold and process them quickly. After extraction, dry the sample down and reconstitute in an appropriate solvent (e.g., methanol or an acetonitrile/water mixture) immediately before analysis. Methanol has been shown to provide good stability for acyl-CoAs.[3]
-
-
Adsorption: The phosphate groups on the CoA moiety can chelate with metal surfaces in the LC system (e.g., stainless steel tubing, frits), and the long acyl chain can adsorb to plasticware.[10]
-
Solution:
-
Use PEEK or MP35N Tubing: Consider using biocompatible tubing for your LC system to minimize metal interactions.
-
Proper Vials: Use low-adsorption autosampler vials.
-
Passivate the System: Before running a sequence, flushing the LC system with a chelating agent like EDTA can help passivate metal surfaces.
-
-
-
Ion Suppression: Co-eluting compounds from a complex biological matrix can compete for ionization in the ESI source, suppressing the signal of your analyte.[11]
-
Solution:
-
Improve Chromatographic Resolution: Optimize your LC gradient to better separate the analyte from matrix components. Longer run times or different column chemistry (e.g., C8 instead of C18) may be necessary.
-
Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to clean up your sample and remove interfering substances like phospholipids.[10]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the metabolic significance of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA?
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is an intermediate in the peroxisomal β-oxidation pathway. Very-long-chain fatty acids (VLCFAs, >C20) are initially broken down in peroxisomes because the mitochondrial machinery cannot handle them.[12][13] This specific molecule represents a VLC-PUFA that has undergone the first two steps of a β-oxidation cycle: dehydrogenation and hydration. It is the substrate for the next enzyme in the cycle, 3-hydroxyacyl-CoA dehydrogenase.[14]
Caption: Peroxisomal β-oxidation intermediate.
Q2: What is a reliable starting point for an LC-MS/MS method for this analyte?
A reversed-phase LC method coupled with a triple quadrupole mass spectrometer operating in positive ion mode with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is the gold standard.[15]
Recommended Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C8 or C18, < 2 µm particle size | C8 can sometimes provide better peak shape for very hydrophobic molecules compared to C18. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Common buffer for reversed-phase lipidomics. |
| Mobile Phase B | Acetonitrile/Isopropanol | Strong organic solvents needed to elute VLCFAs. |
| Ionization Mode | Positive Electrospray (ESI+) | Acyl-CoAs ionize well in positive mode. |
| SRM Transition | [M+H]⁺ → [M+H-507]⁺ | This corresponds to the neutral loss of the 3'-phospho-ADP moiety, a characteristic fragment for all acyl-CoAs.[16][17] |
Q3: How should I prepare my biological samples to ensure the stability and recovery of this analyte?
Proper sample preparation is critical. The key is to rapidly quench metabolism and then efficiently extract the analyte while minimizing degradation.
Caption: Acyl-CoA extraction workflow.
Detailed Protocol: Extraction from Tissues [15]
-
Metabolic Quenching: Immediately freeze-clamp the tissue in liquid nitrogen to halt all enzymatic activity.
-
Homogenization: Keep the tissue frozen while grinding it to a fine powder. Homogenize the powder on ice in a pre-chilled glass homogenizer with an ice-cold acidic buffer (e.g., 100 mM KH₂PO₄, pH 4.9) containing an antioxidant like BHT and an appropriate internal standard (e.g., Heptadecanoyl-CoA).
-
Extraction: Add organic solvents such as 2-propanol and acetonitrile, vortex vigorously, and centrifuge at 4°C to precipitate proteins and separate phases.
-
Collection: Carefully collect the supernatant which contains the acyl-CoAs.
-
Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial LC mobile phase or methanol just prior to injection.
References
-
Hale, D. E., & Thorpe, C. (1997). Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver. Pediatric Research, 41(2), 290-294. [Link]
-
Hiltunen, J. K., & Kunau, W. H. (1988). β-Oxidation of polyunsaturated fatty acids. Biochemical Society Transactions, 16(3), 420-422. [Link]
- Poirier, Y., Antonenkov, V. D., Glumoff, T., & Hiltunen, J. K. (2006). Peroxisomal β-oxidation—A metabolic pathway with multiple functions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(3), 295-304.
-
Holčapek, M., Liebisch, G., & Ejsing, C. S. (2018). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 108, 283-299. [Link]
-
Roe, C. R., & Roe, D. S. (2004). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. Journal of Chromatography B, 801(2), 363-373. [Link]
-
Poirier, Y., & Hiltunen, J. K. (2002). Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes. Plant Physiology, 130(4), 1993-2001. [Link]
-
Sprecher, H. (1999). Analysis of the acyl-CoAs that accumulate during the peroxisomal beta-oxidation of arachidonic acid and 6,9,12-octadecatrienoic acid. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1437(2), 167-173. [Link]
-
Grote, M., et al. (2021). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 413(12), 3317-3327. [Link]
-
Cyberlipid. (n.d.). Fatty acyl CoA analysis. Retrieved from [Link]
-
Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]
-
Li, L. O., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites, 7(4), 53. [Link]
-
Sawai, M., et al. (2017). The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. Journal of Biological Chemistry, 292(33), 13536-13547. [Link]
- Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass Spectrometry Reviews, 24(3), 367-412.
-
Murphy, R. C. (2018). Mass Spectrometric Approaches to Lipidomic Studies. [YouTube video]. [Link]
-
Mahn, B. (n.d.). Notes on Troubleshooting LC/MS Contamination. [Link]
-
Han, X. (2020). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Mass Spectrometry Reviews, 40(4), 349-381. [Link]
-
Reisz, J. A., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(11), 256. [Link]
-
Dymchenko, V. I., et al. (2014). Isomerization of octadecapentaenoic acid (18:5n-3) in algal lipid samples under derivatization for GC and GC-MS analysis. Journal of Phycology, 50(2), 322-327. [Link]
-
Ovčačíková, M., et al. (2022). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry, 414(1), 109-128. [Link]
-
Shahidi, F., & Zhong, Y. (2010). Beneficial effects and oxidative stability of omega-3 long-chain polyunsaturated fatty acids. Food Reviews International, 26(3), 223-233. [Link]
-
Christie, W. W., & Han, X. (2020). Oxidation of polyunsaturated fatty acids to produce lipid mediators. Essays in Biochemistry, 64(3), 403-426. [Link]
-
Klein, D. R., et al. (2022). Relative Quantitation of Unsaturated Phosphatidylcholines Using 193 nm Ultraviolet Photodissociation Parallel Reaction Monitoring Mass Spectrometry. Analytical Chemistry, 94(3), 1693-1700. [Link]
-
Oetjen, K. (2023). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). [YouTube video]. [Link]
-
Han, X., & Gross, R. W. (2003). Mass Spectrometric Analysis of Long-Chain Lipids. Journal of Lipid Research, 44(6), 1071-1095. [Link]
-
Vo, T.-D., et al. (2014). (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') from fatty acid degradation operon of Ralstonia eutropha H16. Applied Microbiology and Biotechnology, 98(16), 7077-7087. [Link]
-
M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase. Retrieved from [Link]
-
Wang, Y., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 93(8), 3878-3886. [Link]
-
Slideshare. (n.d.). Oxidation of fatty acids. [Link]
-
Yang, S.-Y., et al. (2005). 3-Hydroxyacyl-CoA Dehydrogenase and Short Chain 3-hydroxyacyl-CoA Dehydrogenase in Human Health and Disease. FEBS Journal, 272(19), 4850-4860. [Link]
-
ResearchGate. (n.d.). Fragment ions of acyl-CoAs. Retrieved from [Link]
-
Roe, D. S., et al. (2002). Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. Journal of Mass Spectrometry, 37(6), 643-648. [Link]
Sources
- 1. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 5. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isomerization of octadecapentaenoic acid (18:5n-3) in algal lipid samples under derivatization for GC and GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. Oxidation of polyunsaturated fatty acids to produce lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 15. youtube.com [youtube.com]
- 16. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Purity of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA Preparations
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate contamination and ensure the integrity of your preparations. The unique structure of this very long-chain polyunsaturated fatty acyl-CoA, featuring a hydroxyl group at the C-3 position and four cis-double bonds, presents specific challenges related to its stability and purification. This resource is designed to provide both practical solutions and the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in my (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA preparations?
A1: Contamination can arise from several sources, broadly categorized as chemical degradation, enzymatic activity, and process-related impurities.
-
Chemical Degradation:
-
Oxidation: The four cis-double bonds in the polyunsaturated acyl chain are highly susceptible to oxidation when exposed to air, light, or certain metal ions. This can lead to the formation of hydroperoxides, aldehydes, and other truncated byproducts.
-
Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A is prone to hydrolysis, especially at pH values outside the optimal range of 4-6, resulting in the free fatty acid and Coenzyme A.
-
Isomerization: The cis-double bonds can isomerize to the more stable trans configuration, which can alter the biological activity of the molecule.
-
-
Enzymatic Activity:
-
Thioesterases: If your preparation involves biological systems (e.g., cell lysates, recombinant enzyme preparations), endogenous thioesterases can cleave the thioester bond.
-
Dehydrogenases: Contaminating dehydrogenases can oxidize the 3-hydroxy group to a 3-keto group, altering the intended structure.
-
-
Process-Related Impurities:
-
Synthesis Byproducts: Chemical or enzymatic synthesis can result in incomplete reactions or side reactions, leading to the presence of precursors (e.g., the free fatty acid, ATP, Coenzyme A) or related acyl-CoA species.
-
Solvent and Reagent Artifacts: Impurities in solvents or reagents used during synthesis and purification can be introduced into the final preparation.
-
Q2: What are the ideal storage conditions for (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA to maintain its integrity?
A2: To minimize degradation, it is crucial to store the compound under conditions that limit its exposure to factors that promote hydrolysis and oxidation.
| Storage Parameter | Recommendation | Rationale |
| Temperature | -80°C | Reduces the rate of chemical and enzymatic degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidation. |
| pH | Aqueous solutions buffered to pH 4-6 | The thioester bond is most stable in this pH range. |
| Form | Lyophilized powder or in an organic solvent | Avoids aqueous solutions for long-term storage to prevent hydrolysis. |
| Aliquoting | Store in small, single-use aliquots | Prevents multiple freeze-thaw cycles that can introduce moisture and accelerate degradation. |
Q3: I suspect my preparation is contaminated. What are the first analytical steps I should take?
A3: A multi-pronged analytical approach is recommended to identify the nature of the contamination.
-
UV-Vis Spectrophotometry: A quick scan can help confirm the presence of the adenine ring of Coenzyme A (absorbance maximum around 260 nm). A deviation from the expected absorbance spectrum may indicate the presence of impurities.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique to separate the target molecule from impurities based on polarity. Contaminants like the free fatty acid, Coenzyme A, and oxidized byproducts will have different retention times.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This provides molecular weight information, which is invaluable for identifying unknown contaminants. The fragmentation pattern can confirm the identity of your target molecule and help elucidate the structure of degradation products. A characteristic neutral loss of 507 Da is expected for acyl-CoAs in positive ion mode.[1]
Troubleshooting Guides
Guide 1: Dealing with Oxidative Degradation
Oxidation is a primary concern for polyunsaturated molecules like (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. The presence of multiple cis-double bonds makes the fatty acyl chain a prime target for reactive oxygen species.
Symptoms of Oxidation:
-
Appearance of multiple peaks in the HPLC chromatogram, often with earlier retention times than the parent compound.
-
Mass spectrometry data showing ions with lower molecular weights (from chain cleavage) or higher molecular weights (from the addition of oxygen atoms, e.g., hydroperoxides).
-
A noticeable yellowing of the sample over time.
Prevention and Mitigation Strategies:
| Strategy | Detailed Protocol/Explanation |
| Use of Antioxidants | During purification and in storage solutions, consider adding antioxidants like butylated hydroxytoluene (BHT) or triphenylphosphine (TPP) at low concentrations (e.g., 10-50 µM). These act as radical scavengers. |
| Degassing Solvents | Before use, thoroughly degas all solvents (water, buffers, organic solvents) by sparging with an inert gas (argon or nitrogen) or by sonication under vacuum. This removes dissolved oxygen. |
| Inert Atmosphere | Conduct all experimental manipulations, especially those involving elevated temperatures or prolonged exposure, under a blanket of inert gas. |
| Light Protection | Protect the sample from light at all stages by using amber vials or wrapping containers in aluminum foil. Light can catalyze the formation of free radicals. |
| Chelating Agents | If metal ion contamination is suspected (e.g., from buffers or glassware), add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to sequester metal ions that can catalyze oxidation. |
Workflow for Preventing Oxidation
Caption: Workflow for minimizing oxidation during preparation, processing, and storage.
Guide 2: Troubleshooting Hydrolysis of the Thioester Bond
The thioester bond is energetically activated, making it susceptible to nucleophilic attack by water, leading to hydrolysis.
Symptoms of Hydrolysis:
-
In RP-HPLC, two new peaks will appear: one for Coenzyme A (more polar, shorter retention time) and one for the free (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoic acid (less polar, longer retention time).
-
LC-MS analysis will show the corresponding molecular ions for these two hydrolysis products.
Prevention and Mitigation Strategies:
| Strategy | Detailed Protocol/Explanation |
| Strict pH Control | Maintain the pH of all aqueous solutions between 4 and 6. Use a suitable buffer system (e.g., phosphate or acetate buffer) to ensure pH stability. Avoid basic conditions, as they significantly accelerate the rate of thioester hydrolysis. |
| Low Temperature | Perform all purification steps at low temperatures (e.g., on ice or in a cold room) to reduce the rate of hydrolysis. |
| Minimize Time in Aqueous Solutions | Plan experiments to minimize the time the acyl-CoA is in an aqueous environment. After purification, if the final application allows, transfer the compound to a suitable organic solvent or lyophilize it to a powder. |
Decision Tree for Suspected Hydrolysis
Caption: Decision tree for diagnosing and addressing thioester hydrolysis.
Guide 3: Purification and Purity Assessment
A robust purification strategy is essential to remove process-related impurities and any degradation products.
Recommended Purification Protocol: Reverse-Phase HPLC
This method is highly effective for separating long-chain acyl-CoAs from more polar and less polar contaminants.
Materials:
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 6.0
-
Mobile Phase B: Acetonitrile
-
HPLC system with a UV detector set to 260 nm
Procedure:
-
Sample Preparation: Dissolve the crude sample in a small volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.
-
Gradient Elution:
-
Inject the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions over 5 minutes and re-equilibrate.
-
-
Fraction Collection: Collect the fractions corresponding to the main peak that elutes.
-
Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity. Further analysis by LC-MS/MS is recommended to verify the molecular weight.
Analytical Characterization
| Technique | Expected Results for Pure (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA |
| RP-HPLC | A single, sharp peak with a retention time characteristic of a long-chain polyunsaturated acyl-CoA. |
| LC-MS/MS (Positive Ion Mode) | Precursor Ion [M+H]⁺: Expected m/z of 1126.4. Key Fragment Ion: A prominent fragment resulting from the neutral loss of 507.0 Da (the 3'-phosphoadenosine diphosphate moiety), with an expected m/z of 619.4.[1] |
| ¹H-NMR (in a suitable deuterated solvent) | Characteristic signals for:Olefinic protons (-CH=CH-) around 5.3-5.4 ppm.Methylene protons between double bonds (=CH-CH₂-CH=) around 2.8 ppm.Protons on the carbon with the hydroxyl group (-CH(OH)-) around 4.0-4.2 ppm.Protons of the Coenzyme A moiety. |
References
-
Palladino, A. A., Chen, J., Narayan, S. B., & Stanley, C. A. (n.d.). The acyl-CoA fragmentation pattern showing the mass-specific fragment and the neutral loss of m/z 507. ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Enzymatic Assays with (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
Welcome to the technical support center for the refinement of enzymatic assays utilizing (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is grounded in established principles of enzymology and lipid metabolism to ensure scientific integrity and experimental success.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the substrate and its application in enzymatic assays.
Q1: What is (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA and what is its primary metabolic pathway?
A1: (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a hydroxyl group at the third carbon position and four cis double bonds. Its structure indicates that it is an intermediate in the peroxisomal β-oxidation pathway.[1][2] Peroxisomes are responsible for the chain-shortening of VLCFAs that are too long to be initially processed by mitochondria.[1]
Q2: Which enzymes are expected to metabolize this substrate?
A2: The primary enzymes that will act on this substrate are components of the peroxisomal β-oxidation machinery. Specifically, the next step in the pathway would be catalyzed by a 3-hydroxyacyl-CoA dehydrogenase , which will oxidize the 3-hydroxyl group to a 3-ketoacyl-CoA.[3][4] This is often part of a multifunctional enzyme.[4]
Q3: What are the common methods for assaying the enzymatic activity on this substrate?
A3: The most common method for assaying 3-hydroxyacyl-CoA dehydrogenase activity is to monitor the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. Alternatively, if the preceding enzyme, acyl-CoA oxidase, is being studied with the unhydroxylated parent compound, assays typically measure the production of hydrogen peroxide (H₂O₂).[5][6]
Q4: How should I handle and store (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA to ensure its stability?
A4: As a polyunsaturated fatty acyl-CoA, this substrate is susceptible to oxidation and hydrolysis. It should be stored at -80°C in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen). For experimental use, prepare fresh solutions in a suitable buffer and use them promptly. Avoid repeated freeze-thaw cycles. The stability of polyunsaturated fatty acids is a significant concern, as oxidation can lead to the formation of artifacts that may inhibit the enzyme or interfere with the assay.
II. Troubleshooting Guide: Navigating Experimental Challenges
This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.
Q5: My assay shows no or very low enzyme activity. What are the possible causes and how can I troubleshoot this?
A5: There are several potential reasons for low or absent activity. Let's break them down:
-
Substrate Integrity: The substrate may have degraded. Verify the integrity of your (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA stock. If possible, analyze it by HPLC or mass spectrometry. Always use freshly prepared dilutions.
-
Enzyme Inactivity: The enzyme may be inactive. Ensure that your enzyme preparation has been stored correctly and has not been subjected to conditions that could cause denaturation. Include a positive control with a known substrate for the enzyme to verify its activity.
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme. For most peroxisomal β-oxidation enzymes, a pH in the range of 7.5-8.5 is a good starting point.[1][7] Temperature optima can vary, but 37°C is a common starting point.
-
Missing Cofactors: Ensure that all necessary cofactors are present in the reaction mixture. For 3-hydroxyacyl-CoA dehydrogenases, NAD+ is essential.
Q6: I am observing a high background signal in my spectrophotometric assay. What can I do to reduce it?
A6: A high background signal can obscure the true enzymatic activity. Consider the following:
-
Non-Enzymatic Reduction of NAD+: Some components in your sample or buffer, particularly those with free sulfhydryl groups, can cause non-enzymatic reduction of NAD+. Run a control reaction without the enzyme to quantify this background rate and subtract it from your experimental values.
-
Contaminating Enzymes: Your enzyme preparation may be contaminated with other dehydrogenases that are acting on endogenous substrates. If you are using a cell lysate, consider purifying your enzyme of interest.
-
Substrate Purity: Impurities in the substrate preparation could contribute to the background signal.
Q7: The reaction rate in my assay is initially linear but then quickly plateaus. What could be the cause?
A7: This is a common observation in enzyme kinetics and can be due to several factors:
-
Substrate Depletion: If the enzyme concentration is high and the substrate concentration is low, the substrate may be rapidly consumed. Try reducing the enzyme concentration or increasing the initial substrate concentration.
-
Product Inhibition: The accumulation of the product (3-ketoacyl-CoA or NADH) can inhibit the enzyme. For NADH, this is a known feedback mechanism for many dehydrogenases. To overcome this, you can use a coupled enzyme assay where the product of the first reaction is immediately consumed by a second enzyme.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions and losing activity over time. Perform a control incubation of the enzyme in the assay buffer without the substrate to check for time-dependent inactivation.
Q8: I am seeing inconsistent results between experiments. How can I improve the reproducibility of my assay?
A8: Reproducibility is key to reliable data. Here are some tips:
-
Standardize Reagent Preparation: Prepare large batches of buffers and stock solutions to minimize variability between experiments. Aliquot and store them appropriately.
-
Precise Pipetting: Use calibrated pipettes and be consistent with your pipetting technique.
-
Control for Substrate Solubility: Very-long-chain fatty acyl-CoAs can be challenging to dissolve and may form micelles. The use of a low concentration of a non-ionic detergent like Triton X-100 can help, but it must be optimized as detergents can also inhibit enzyme activity.
-
Consistent Incubation Times: Use a timer to ensure that all reactions are incubated for the same duration. For kinetic assays, ensure that you are measuring the initial velocity.
III. Experimental Protocols and Data
A. Key Experimental Workflow: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol provides a general framework for measuring the activity of a 3-hydroxyacyl-CoA dehydrogenase using (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA.
- NAD+ Stock Solution: 20 mM NAD+ in purified water.
- Substrate Stock Solution: Prepare a 1 mM stock solution of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA in the assay buffer. This may require gentle warming and sonication to fully dissolve. Store on ice and use immediately.
- Enzyme Preparation: Dilute the enzyme to an appropriate concentration in cold assay buffer just before use.
2. Assay Procedure:
- In a 96-well UV-transparent plate, add the following to each well:
- 80 µL of Assay Buffer
- 10 µL of NAD+ Stock Solution (final concentration 2 mM)
- A variable amount of your enzyme preparation.
- Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture.
- Initiate the reaction by adding 10 µL of the Substrate Stock Solution (final concentration 100 µM).
- Immediately place the plate in a spectrophotometer capable of reading at 340 nm and 37°C.
- Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
3. Data Analysis:
- Plot the absorbance at 340 nm against time.
- Determine the initial linear rate of the reaction (ΔAbs/min).
- Calculate the enzyme activity using the Beer-Lambert law:
- Activity (µmol/min/mL) = (ΔAbs/min * Total Reaction Volume) / (ε * Path Length * Enzyme Volume)
- Where ε (the molar extinction coefficient for NADH at 340 nm) is 6220 M⁻¹cm⁻¹.
B. Summary of Recommended Assay Parameters
The following table provides a starting point for optimizing your enzymatic assay. Note that these are generalized parameters and may require adjustment for your specific enzyme and experimental setup.
| Parameter | Recommended Range | Rationale and Considerations |
| pH | 7.5 - 8.5 | Peroxisomal enzymes generally have a slightly alkaline pH optimum.[1] |
| Temperature | 30 - 37 °C | 37°C is commonly used for mammalian enzymes, but lower temperatures may improve enzyme stability. |
| Substrate Concentration | 10 - 100 µM | Very-long-chain acyl-CoAs can exhibit substrate inhibition at higher concentrations. A concentration range around the expected Km should be tested. |
| NAD+ Concentration | 1 - 5 mM | NAD+ should be in excess to ensure it is not a limiting reagent. |
| Detergent (optional) | 0.01 - 0.1% Triton X-100 | May be necessary to ensure the solubility of the substrate. The lowest effective concentration should be used to minimize enzyme inhibition. |
IV. Visualizing the Workflow and Pathway
A. Experimental Workflow Diagram
Caption: A streamlined workflow for the spectrophotometric assay of 3-hydroxyacyl-CoA dehydrogenase.
B. Peroxisomal β-Oxidation Pathway
Caption: The enzymatic steps of peroxisomal β-oxidation for a very-long-chain fatty acid.
V. References
-
Wanders, R. J. A., & Waterham, H. R. (2006). Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism. Journal of Lipid Research, 47(7), 1383–1400. [Link]
-
Lau, S. T., & Osmundsen, H. (1989). A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN. The Biochemical journal, 263(1), 297–299. [Link]
-
Small, G. M., Burdett, K., & Connock, M. J. (1985). A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase. The Biochemical journal, 227(1), 205–210. [Link]
-
Hiltunen, J. K., & Osmundsen, H. (1987). Peroxisomal beta-oxidation of polyunsaturated fatty acids. Biochimica et biophysica acta, 905(1), 131–136. [Link]
-
PubChem. (3r,9z,12z,15z,18z)-3-hydroxytetracosatetraenoyl-coa(4-). [Link]
-
van Roermund, C. W., Hettema, E. H., Kal, A. J., van den Berg, M., Tabak, H. F., & Wanders, R. J. (1998). Peroxisomal beta-oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions. The EMBO journal, 17(3), 677–687. [Link]
-
Suzuki, Y., Shimozawa, N., Yajima, S., Orii, T., & Hashimoto, T. (1999). A novel peroxisomal enzyme, D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein: its expression in the developing human brain. Microscopy research and technique, 45(6), 383–388. [Link]
-
Hiltunen, J. K., Qin, Y. M., & Filppula, S. A. (1999). Yeast peroxisomal multifunctional enzyme: (3R)-hydroxyacyl-CoA dehydrogenase domains A and B are required for optimal growth on oleic acid. The Journal of biological chemistry, 274(40), 28619–28625. [Link]
-
PubChem. (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. [Link]
-
Lee, H. C., & Lee, S. Y. (2018). Very Long Chain Acyl-coenzyme A Dehydrogenase Deficiency: A Review of Pathophysiology, Clinical Manifestations, Diagnosis, and Treatment. Journal of Korean medical science, 33(41), e257. [Link]
-
ChEBI. 3-hydroxytetracosapentaenoyl-CoA(4-). [Link]
-
PubChem. 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid. [Link]
Sources
- 1. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel peroxisomal enzyme, D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein: its expression in the developing human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yeast peroxisomal multifunctional enzyme: (3R)-hydroxyacyl-CoA dehydrogenase domains A and B are required for optimal growth on oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA in Peroxisomal β-Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the hypothesized role of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA as a key intermediate in the peroxisomal β-oxidation of very-long-chain omega-6 polyunsaturated fatty acids. We will objectively compare this primary metabolic route with alternative enzymatic pathways and provide detailed experimental protocols for its validation, grounded in scientific literature.
Introduction: Unraveling the Metabolism of a Novel Very-Long-Chain Fatty Acyl-CoA
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a C24 very-long-chain fatty acyl-CoA (VLCFA-CoA). Its structure, particularly the 3R-hydroxy configuration and the specific arrangement of double bonds, strongly suggests its involvement as an intermediate in the peroxisomal β-oxidation pathway of a C24:4 omega-6 fatty acid. This guide will explore the validation of this hypothesized role, offering a comparative analysis against other potential metabolic fates and a detailed experimental framework for researchers.
The metabolism of VLCFAs is critical for maintaining cellular lipid homeostasis, and dysregulation is associated with several metabolic diseases.[1] Understanding the specific pathways and intermediates, such as the topic of this guide, is therefore of significant interest in both basic research and drug development.
The Hypothesized Pathway: Peroxisomal β-Oxidation
Very-long-chain fatty acids (>C22) are primarily metabolized in peroxisomes through β-oxidation.[2] The hypothesized pathway for the degradation of (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA, which would generate (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA as an intermediate, is as follows:
-
Activation and Transport: The precursor fatty acid, (9Z,12Z,15Z,18Z)-tetracosatetraenoic acid, is activated to its CoA ester in the cytoplasm and transported into the peroxisome.
-
Dehydrogenation: A peroxisomal acyl-CoA oxidase (ACOX) introduces a double bond between the α and β carbons of (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA, forming 2-trans,9Z,12Z,15Z,18Z-tetracosapentaenoyl-CoA.
-
Hydration and Dehydrogenation (via D-Bifunctional Protein): The D-bifunctional protein (D-BP), which possesses both D-3-hydroxyacyl-CoA dehydratase and dehydrogenase activities, then hydrates the 2-trans double bond to form (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA.[3][4] Subsequently, the same enzyme dehydrogenates this intermediate to 3-keto,9Z,12Z,15Z,18Z-tetracosatetraenoyl-CoA.
-
Thiolytic Cleavage: A peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened (22:4n-6)-CoA (adrenoyl-CoA), which can then undergo further rounds of β-oxidation.
Hypothesized Peroxisomal β-Oxidation Pathway
Caption: Hypothesized peroxisomal β-oxidation of (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA.
Comparative Analysis: Alternative Metabolic Fates
While peroxisomal β-oxidation is the likely primary catabolic pathway for (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA, other enzymatic systems can also metabolize very-long-chain polyunsaturated fatty acids, often leading to the formation of signaling molecules.[5]
-
Cytochrome P450 (CYP) Monooxygenases: CYP enzymes, particularly from the CYP2 and CYP4 families, can metabolize VLC-PUFAs to produce epoxides (epoxyeicosatrienoic acids or EETs) and hydroxyeicosatetraenoic acids (HETEs).[6][7] These metabolites are known to have roles in regulating vascular tone and inflammation.
-
Cyclooxygenases (COX): COX-1 and COX-2 can convert VLC-PUFAs into dihomo-prostaglandins and dihomo-thromboxanes, which are analogs of the well-known eicosanoids derived from arachidonic acid and have roles in platelet aggregation and inflammation.[5]
-
Lipoxygenases (LOX): LOX enzymes can introduce hydroperoxy groups into VLC-PUFAs, leading to the formation of dihomo-hydroxyeicosatetraenoic acids (HETEs) and other lipoxins, which are also involved in inflammatory responses.[5]
-
Omega (ω)-Oxidation: This is a minor pathway that occurs in the endoplasmic reticulum and involves the hydroxylation of the terminal methyl group of the fatty acid, followed by further oxidation to a dicarboxylic acid. These dicarboxylic acids can then be substrates for peroxisomal β-oxidation.
Quantitative Comparison of Metabolic Pathways
| Metabolic Pathway | Key Enzymes | Primary Products | Expected Flux (Relative) |
| Peroxisomal β-Oxidation | ACOX, D-Bifunctional Protein, Thiolase | Chain-shortened Acyl-CoAs, Acetyl-CoA | High |
| CYP450 Monooxygenases | CYP2, CYP4 families | Epoxides (EETs), Hydroxylated fatty acids (HETEs) | Moderate |
| Cyclooxygenases | COX-1, COX-2 | Dihomo-prostaglandins, Dihomo-thromboxanes | Low to Moderate |
| Lipoxygenases | 5-LOX, 12-LOX, 15-LOX | Dihomo-HETEs, Dihomo-lipoxins | Low |
| Omega (ω)-Oxidation | CYP4 family | Dicarboxylic acids | Very Low |
Experimental Validation: A Step-by-Step Protocol
The following protocol outlines a robust methodology for validating the role of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA in the peroxisomal β-oxidation pathway using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Objective
To quantify the conversion of a stable isotope-labeled (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA into its β-oxidation intermediates and products in a relevant biological system.
Materials and Reagents
-
Cell Culture: Primary hepatocytes or a suitable cell line with active peroxisomal β-oxidation (e.g., HepG2).
-
Substrate: ¹³C-labeled (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA.
-
Internal Standards: Deuterated standards for the substrate, expected intermediates ((3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA and 3-keto,9Z,12Z,15Z,18Z-tetracosatetraenoyl-CoA), and the chain-shortened product (adrenoyl-CoA).
-
Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.
-
Solid-Phase Extraction (SPE) Columns: For sample cleanup and concentration.
Experimental Workflow
-
Cell Culture and Substrate Incubation:
-
Culture cells to ~80% confluency.
-
Incubate the cells with a known concentration of ¹³C-labeled (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Preparation:
-
Harvest the cells and quench metabolic activity.
-
Add the deuterated internal standards.
-
Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
Purify and concentrate the acyl-CoA fraction using solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the ¹³C-labeled analytes and their corresponding deuterated internal standards.
-
-
Data Analysis:
-
Quantify the concentration of the substrate, intermediates, and product at each time point by comparing the peak areas of the ¹³C-labeled analytes to their respective deuterated internal standards.
-
Plot the concentration of each analyte over time to determine the kinetics of the metabolic pathway.
-
Experimental Workflow for Pathway Validation
Caption: A streamlined workflow for the validation of the hypothesized metabolic pathway.
Conclusion
The available evidence strongly supports the role of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA as a bona fide intermediate in the peroxisomal β-oxidation of its C24:4 precursor. The D-stereochemistry at the 3-hydroxy position is a key indicator for the involvement of the D-bifunctional protein, a cornerstone of this pathway for specific fatty acids. While alternative metabolic routes exist for very-long-chain polyunsaturated fatty acids, peroxisomal β-oxidation is likely the primary catabolic fate. The provided experimental protocol offers a robust framework for the definitive validation and quantification of this pathway, which will contribute to a deeper understanding of lipid metabolism and its implications in health and disease.
References
-
Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE. PubMed Central. [Link]
-
Reconstitution of human peroxisomal β-oxidation in yeast. PubMed Central. [Link]
-
In vitro reconstitution of the β‐oxidation pathway for the biosynthesis of 1. ResearchGate. [Link]
-
Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay. ResearchGate. [Link]
-
D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein deficiency: a newly identified peroxisomal disorder. PubMed Central. [Link]
-
Beta oxidation. Wikipedia. [Link]
-
LC-MS/MS method for rapid and concomitant quantification of pro-inflammatory and pro-resolving polyunsaturated fatty acid metabolites. PubMed. [Link]
-
LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins. Springer Nature Experiments. [Link]
-
The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. MDPI. [Link]
-
Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet. PubMed Central. [Link]
-
Fast and Simple Free Fatty Acids Analysis Using ACQUITY UPC2/MS. Waters. [Link]
-
Adrenic acid: A promising biomarker and therapeutic target (Review). Spandidos Publications. [Link]
-
Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PubMed Central. [Link]
-
Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. MDPI. [Link]
-
High-affinity binding of very-long-chain fatty acyl-CoA esters to the peroxisomal non-specific lipid-transfer protein (sterol carrier protein-2). PubMed Central. [Link]
-
On the Molecular Basis of D-Bifunctional Protein Deficiency Type III. ResearchGate. [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. [Link]
-
D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. MDPI. [Link]
-
Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. [Link]
-
Clinical and biochemical spectrum of D-bifunctional protein deficiency. PubMed. [Link]
-
Molecular basis of D-bifunctional protein deficiency. PubMed. [Link]
-
Clinical and biochemical spectrum of D-bifunctional protein deficiency. ResearchGate. [Link]
-
Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. PubMed Central. [Link]
-
Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. MDPI. [Link]
-
The synergistic and opposing roles of ω-fatty acid hydroxylase (CYP4A11) and ω-1 fatty acid hydroxylase (CYP2E1) in chronic liver disease. Peertechz Publications. [Link]
Sources
- 1. Peroxisomal acyl-coenzyme A oxidase is a rate-limiting enzyme in a very-long-chain fatty acid beta-oxidation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for rapid and concomitant quantification of pro-inflammatory and pro-resolving polyunsaturated fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medsciencegroup.com [medsciencegroup.com]
A Comparative Guide to the Enzyme Kinetics of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA and Other Long-Chain Acyl-CoAs
This guide provides a detailed comparison of the enzymatic kinetics of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA against other long-chain acyl-CoAs. It is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, enzymology, and therapeutic development.
Introduction: The Central Role of Long-Chain Acyl-CoAs in Cellular Metabolism
Long-chain acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, serving as substrates for energy production through β-oxidation and as precursors for the synthesis of complex lipids and signaling molecules. The kinetic parameters of enzymes that metabolize these acyl-CoAs dictate the flux through various metabolic pathways. Understanding the substrate specificity and catalytic efficiency of these enzymes is crucial for elucidating disease mechanisms and for the rational design of therapeutic interventions.
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) derivative. Its metabolism is primarily localized to peroxisomes, which are specialized in the β-oxidation of VLCFAs, branched-chain fatty acids, and dicarboxylic acids.[1][2] The initial steps of peroxisomal β-oxidation differ from the mitochondrial pathway and involve a distinct set of enzymes.[3]
Key Enzymes in the Metabolism of 3-Hydroxy Very-Long-Chain Acyl-CoAs
The dehydrogenation of 3-hydroxyacyl-CoAs is a critical step in the β-oxidation spiral. In peroxisomes, this reaction is catalyzed by multifunctional enzymes that possess both hydratase and dehydrogenase activities. The two key enzymes responsible for the metabolism of 3-hydroxy very-long-chain acyl-CoAs are:
-
Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase (EHHADH or L-bifunctional protein): This enzyme exhibits specificity for L-3-hydroxyacyl-CoA esters.[4][5]
-
17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4 or D-bifunctional protein): This enzyme is specific for D-3-hydroxyacyl-CoA esters.[6][7]
The biosynthesis of docosahexaenoic acid (DHA) from its C24 precursor, tetracosahexaenoic acid, has been shown to occur via peroxisomal β-oxidation, highlighting the importance of D-bifunctional protein (HSD17B4) in processing very-long-chain polyunsaturated 3-hydroxyacyl-CoAs.[8]
Comparative Enzyme Kinetics: A Focus on Substrate Specificity
Direct kinetic data for (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is not extensively available in the public domain. However, based on the known substrate specificities of the peroxisomal multifunctional enzymes, we can infer its metabolic fate and compare it to other long-chain acyl-CoAs.
| Substrate | Probable Metabolizing Enzyme | Chain Length | Saturation | Key Kinetic Considerations |
| (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA | HSD17B4 (D-bifunctional protein) | Very-Long-Chain (C24) | Polyunsaturated | The R-stereochemistry at the 3-position directs this substrate towards HSD17B4.[6][7] The presence of multiple cis double bonds may influence enzyme-substrate binding and catalytic efficiency. |
| Palmitoyl-CoA (C16:0) | Mitochondrial and Peroxisomal β-oxidation enzymes | Long-Chain (C16) | Saturated | Serves as a standard substrate for many acyl-CoA dehydrogenases and 3-hydroxyacyl-CoA dehydrogenases. Its kinetics are well-characterized. |
| Oleoyl-CoA (C18:1) | Mitochondrial and Peroxisomal β-oxidation enzymes | Long-Chain (C18) | Monounsaturated | The single cis double bond requires the action of an isomerase during mitochondrial β-oxidation. Its metabolism in peroxisomes is more direct. |
| Arachidonoyl-CoA (C20:4) | Primarily Peroxisomal β-oxidation enzymes | Very-Long-Chain (C20) | Polyunsaturated | The high degree of unsaturation makes it a preferred substrate for peroxisomal β-oxidation. |
Studies on homologous enzymes, such as the multifunctional enzyme type 2 (MFE-2) in yeast, have demonstrated that different dehydrogenase domains can exhibit distinct substrate specificities for short, medium, and long-chain (3R)-hydroxyacyl-CoA substrates.[9] This suggests a high degree of specialization within these enzymes to handle the diverse pool of fatty acids within the cell.
Experimental Protocols for Determining Enzyme Kinetics
To elucidate the precise kinetic parameters (Km, Vmax, kcat) of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA with its metabolizing enzymes, a robust and well-controlled experimental setup is essential.
Workflow for Kinetic Analysis of 3-Hydroxyacyl-CoA Dehydrogenases
Caption: Workflow for determining the kinetic parameters of 3-hydroxyacyl-CoA dehydrogenases.
Detailed Spectrophotometric Assay Protocol
A coupled assay system can provide more reliable measurements, especially for reactions that may be reversible or subject to product inhibition.[10]
-
Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA.
-
NAD+ Stock Solution: 100 mM in deionized water.
-
Coenzyme A (CoASH) Stock Solution: 10 mM in deionized water.
-
3-ketoacyl-CoA thiolase (purified).
-
Substrate Stock Solutions: (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA and other long-chain acyl-CoAs dissolved in an appropriate buffer, with concentration determined by spectrophotometry.
-
Purified recombinant human EHHADH or HSD17B4.
-
-
Assay Procedure:
-
To a quartz cuvette, add the assay buffer, NAD+ (final concentration 1-2 mM), and CoASH (final concentration 0.1-0.2 mM).
-
Add a saturating amount of 3-ketoacyl-CoA thiolase.
-
Add varying concentrations of the acyl-CoA substrate.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small, fixed amount of the purified EHHADH or HSD17B4.
-
Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression software to determine the kinetic parameters Km and Vmax.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
The catalytic efficiency is determined as the kcat/Km ratio.
-
Conclusion and Future Directions
While direct comparative kinetic data for (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is still emerging, our understanding of peroxisomal β-oxidation provides a strong framework for predicting its enzymatic processing. The substrate specificity of HSD17B4 for D-3-hydroxyacyl-CoAs makes it the primary candidate for the metabolism of this particular very-long-chain acyl-CoA.
Future research should focus on performing detailed kinetic analyses as outlined in this guide to quantitatively compare the efficiency of EHHADH and HSD17B4 in metabolizing a panel of long-chain and very-long-chain 3-hydroxyacyl-CoAs, including the titular compound. Such data will be invaluable for understanding the intricacies of lipid metabolism and for the development of novel therapeutics targeting metabolic disorders.
References
-
GeneCards. EHHADH Gene. [Link]
-
UniProt. EHHADH - Peroxisomal bifunctional enzyme - Homo sapiens (Human). [Link]
-
He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109. [Link]
-
Ferdinandusse, S., Denis, S., Mooijer, P. A., Zhang, Z., Reddy, J. K., Spector, A. A., & Wanders, R. J. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. Journal of Lipid Research, 42(12), 1987-1995. [Link]
-
Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system. Annual Review of Nutrition, 21, 193-230. [Link]
-
UniProt. HSD17B4 - Peroxisomal multifunctional enzyme type 2 - Homo sapiens (Human). [Link]
- Hiltunen, J. K., Mursula, A. M., Rottensteiner, H., Wierenga, R. K., Volkl, A., & Gurvitz, A. (2003). The human peroxisomal multifunctional enzyme of beta-oxidation: a revision of its structural and functional organization. Journal of Biological Chemistry, 278(35), 32946-32953.
-
Osmundsen, H., Bremer, J., & Pedersen, J. I. (1991). Metabolic aspects of peroxisomal beta-oxidation. Biochimica et Biophysica Acta, 1085(2), 141-158. [Link]
-
Möller, G., & Adamski, J. (2000). Unique multifunctional HSD17B4 gene product: 17beta-hydroxysteroid dehydrogenase 4 and D-3-hydroxyacyl-coenzyme A dehydrogenase/hydratase involved in Zellweger syndrome. Journal of Steroid Biochemistry and Molecular Biology, 72(3-4), 151-159. [Link]
-
Yang, S. Y., He, X. Y., & Schulz, H. (2005). 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. FEBS Journal, 272(19), 4874-4883. [Link]
-
Reactome. EHHADH dehydrogenates 3-hydroxyhexacosanoyl-CoA. [Link]
- Fritz, I. B., & Yue, K. T. (1963). Long-chain carnitine acyltransferase and the role of acylcarnitine derivatives in the catalytic increase of fatty acid oxidation. Journal of Lipid Research, 4, 279-288.
- Wanders, R. J., & Waterham, H. R. (2006). Peroxisomal disorders: the single peroxisomal enzyme deficiencies. Biochimica et Biophysica Acta, 1763(12), 1707-1720.
-
Qin, Y. M., Haapalainen, A. M., Hiltunen, J. K., & Wierenga, R. K. (1999). Yeast peroxisomal multifunctional enzyme: (3R)-hydroxyacyl-CoA dehydrogenase domains A and B are required for optimal growth on oleic acid. The Biochemical Journal, 343 Pt 1(Pt 1), 1-5. [Link]
- Eaton, S., Bartlett, K., & Pourfarzam, M. (1996). Mammalian mitochondrial beta-oxidation. The Biochemical Journal, 320 ( Pt 2)(Pt 2), 345–357.
-
Houten, S. M., Denis, S., Argmann, C. A., Jia, Y., Ferdinandusse, S., Reddy, J. K., & Wanders, R. J. (2012). Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids. Journal of Lipid Research, 53(7), 1296-1303. [Link]
-
Biotrend. (3R,6Z,9Z,12Z,15Z,18Z,21Z)-3-Hydroxytetracosahexaenoyl-CoA. [Link]
-
Houten, S. M., Denis, S., Argmann, C. A., Jia, Y., Ferdinandusse, S., Reddy, J. K., & Wanders, R. J. (2012). Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids. Journal of Lipid Research, 53(7), 1296–1303. [Link]
-
Wang, Y., Li, G., & Chen, Y. (2020). Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review. Frontiers in Pediatrics, 8, 590. [Link]
- Spiekerkoetter, U., Lindner, M., Santer, R., Grotzke, M., Baumgartner, M. R., & Schulze, A. (2009). Treatment recommendations in long-chain fatty acid oxidation defects: consensus from a workshop. Journal of Inherited Metabolic Disease, 32(4), 498–505.
-
J. M. et al. (2019). Synthetic mRNA Rescues Very Long-Chain Acyl-CoA Dehydrogenase Deficiency in Patient Fibroblasts and a Murine Model. Molecular Therapy - Nucleic Acids, 17, 549–557. [Link]
-
PubChem. 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. Unique multifunctional HSD17B4 gene product: 17beta-hydroxysteroid dehydrogenase 4 and D-3-hydroxyacyl-coenzyme A dehydrogenase/hydratase involved in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yeast peroxisomal multifunctional enzyme: (3R)-hydroxyacyl-CoA dehydrogenase domains A and B are required for optimal growth on oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling and metabolism, the specificity of immunological tools is paramount. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies against the specific very-long-chain fatty acyl-CoA, (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. We will delve into the rationale behind experimental choices, provide detailed protocols, and present data interpretation frameworks to ensure the trustworthiness and validity of your findings.
The Challenge of Targeting (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
This guide will focus on three core methodologies for evaluating antibody specificity and cross-reactivity:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A versatile and widely used method for quantifying antibody binding to an immobilized antigen.
-
Protein-Lipid Overlay Assay: A qualitative and semi-quantitative method to screen for interactions between a protein (in this case, an antibody) and a panel of lipids spotted on a membrane.[4][5][6][7][8][9][10]
-
Surface Plasmon Resonance (SPR): A powerful, label-free technique for real-time quantitative analysis of binding kinetics and affinity.[11][12][13][14][15][16]
Comparative Analysis of Methodologies
The choice of methodology for assessing cross-reactivity will depend on the specific research question, available resources, and desired level of quantitative detail.
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| ELISA | Immobilized lipid antigen is detected by a primary antibody, followed by a secondary antibody conjugated to an enzyme that catalyzes a detectable substrate.[17][18][19] | High-throughput, relatively inexpensive, quantitative. | Prone to non-specific binding of lipids to the plate; antigen presentation may not be biologically relevant.[20] | Screening large numbers of antibodies; quantifying relative binding to different lipids. |
| Protein-Lipid Overlay Assay | Lipids are spotted onto a nitrocellulose membrane, which is then incubated with the antibody of interest. Bound antibody is detected using a secondary antibody and chemiluminescence or colorimetric detection.[7][8][10] | Simple, low cost, allows for simultaneous screening against a panel of different lipids.[6][9] | Primarily qualitative or semi-quantitative; results can be influenced by the efficiency of lipid immobilization. | Initial screening for antibody specificity and identifying potential cross-reactive lipid species. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (antibody) to a ligand (immobilized lipid or liposome).[12][13][14][15] | Label-free, real-time kinetic data (association and dissociation rates), high sensitivity, and quantitative affinity measurements (KD).[16] | Higher equipment cost, can be technically challenging, potential for non-specific binding to the sensor chip.[11] | In-depth characterization of lead antibody candidates; precise determination of binding kinetics and affinity. |
Experimental Protocols
Cross-Reactivity Assessment by Enzyme-Linked Immunosorbent Assay (ELISA)
The foundation of a reliable lipid-based ELISA is the effective and consistent immobilization of the hydrophobic antigen onto the microplate surface.[17][21]
Workflow for Lipid ELISA
Caption: Workflow for assessing antibody cross-reactivity using ELISA.
Step-by-Step Protocol:
-
Antigen Coating:
-
Dissolve (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA and a panel of structurally related lipids (e.g., other very-long-chain fatty acyl-CoAs with varying degrees of saturation and hydroxylation, as well as unrelated lipids as negative controls) in an organic solvent such as a chloroform:methanol mixture.[17]
-
Add 50-100 µL of each lipid solution (typically 1-10 µg/mL) to the wells of a high-binding microtiter plate.
-
Allow the solvent to evaporate completely in a fume hood or under a stream of nitrogen, leaving the lipid coated on the well surface.
-
-
Blocking:
-
Add 200 µL of a protein-based blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites on the plastic.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the primary antibody in blocking buffer.
-
Add 100 µL of each dilution to the appropriate wells. Include a negative control with no primary antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 3.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody isotype) diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 3, performing an extra wash to ensure removal of unbound secondary antibody.
-
-
Detection:
-
Add 100 µL of a TMB substrate solution to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).[18]
-
Stop the reaction by adding 50 µL of 2M sulfuric acid.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation:
Compare the absorbance values for the target antigen with those of the other lipids. A significantly lower signal for the other lipids indicates higher specificity of the antibody for (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA.
Cross-Reactivity Profiling by Protein-Lipid Overlay Assay
This technique provides a visual and semi-quantitative assessment of antibody binding to a variety of lipids simultaneously.[4][5][7][8][10]
Workflow for Protein-Lipid Overlay Assay
Caption: Workflow for protein-lipid overlay assay to assess cross-reactivity.
Step-by-Step Protocol:
-
Lipid Spotting:
-
On a nitrocellulose or PVDF membrane, carefully spot 1-2 µL of each lipid solution (the target antigen and potential cross-reactants) at a known concentration (e.g., 100 pmol).
-
Allow the spots to dry completely.
-
-
Blocking:
-
Immerse the membrane in a blocking buffer (e.g., 3% fatty-acid-free BSA in TBS-T) and incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer (typically 0.1-1 µg/mL) for 1-3 hours at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 4.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
-
Imaging:
-
Capture the chemiluminescent signal using a CCD camera-based imager.
-
Data Analysis and Interpretation:
The intensity of the spots corresponds to the binding of the antibody to each lipid. Stronger signal for the target antigen compared to other lipids indicates higher specificity.
Quantitative Analysis of Cross-Reactivity by Surface Plasmon Resonance (SPR)
SPR provides high-quality kinetic data for a detailed understanding of antibody-lipid interactions.[11][12][13][14][15]
Workflow for SPR Analysis
Caption: Workflow for SPR-based analysis of antibody-lipid interactions.
Step-by-Step Protocol:
-
Liposome Preparation:
-
Prepare small unilamellar vesicles (SUVs) incorporating the target lipid, (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, and separately, liposomes with potential cross-reactive lipids. A background of neutral lipids like phosphatidylcholine is typically used.
-
-
Sensor Chip Immobilization:
-
Immobilize the liposomes onto a suitable sensor chip (e.g., an L1 or HPA chip) according to the instrument manufacturer's instructions. This creates a lipid bilayer on the chip surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of the antibody over the sensor chip surface and monitor the change in response units (RU).
-
Allow for an association phase followed by a dissociation phase where buffer is flowed over the chip.
-
-
Regeneration:
-
If necessary, regenerate the sensor surface between antibody injections using a mild regeneration solution to remove bound antibody.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Analysis and Interpretation:
A lower KD value indicates a higher binding affinity. Comparing the KD values for the target lipid with those of other lipids provides a quantitative measure of cross-reactivity. A significantly higher KD for other lipids indicates greater specificity for the target antigen.
Hypothetical Comparative Data
Table 1: ELISA Cross-Reactivity Data
| Immobilized Lipid | Antibody Concentration (nM) | Mean Absorbance (450 nm) ± SD | % Cross-Reactivity |
| (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA | 10 | 1.85 ± 0.08 | 100% |
| (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA | 10 | 0.42 ± 0.03 | 22.7% |
| 3-Hydroxystearic Acid-CoA | 10 | 0.15 ± 0.02 | 8.1% |
| Phosphatidylcholine | 10 | 0.05 ± 0.01 | 2.7% |
% Cross-Reactivity = (Absorbance of test lipid / Absorbance of target lipid) x 100
Table 2: SPR Kinetic and Affinity Data
| Lipid in Liposome | ka (1/Ms) | kd (1/s) | KD (nM) |
| (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 |
| (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA | 1.1 x 10^5 | 8.2 x 10^-3 | 74.5 |
| 3-Hydroxystearic Acid-CoA | 5.2 x 10^4 | 9.5 x 10^-3 | 182.7 |
| Phosphatidylcholine | No significant binding | - | - |
Conclusion and Best Practices
The rigorous assessment of antibody cross-reactivity is non-negotiable for generating reliable and reproducible data in lipid research. A multi-pronged approach is highly recommended:
-
Initial Screening: Utilize protein-lipid overlay assays to rapidly screen for specificity against a broad panel of lipids.
-
Quantitative Comparison: Employ ELISA for a higher-throughput quantitative comparison of binding to a smaller, selected panel of lipids.
-
In-depth Characterization: For lead antibody candidates, use SPR to obtain precise kinetic and affinity data, providing the most detailed understanding of the binding interaction.
References
-
Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays. PubMed. [Link]
-
Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays. Springer Nature Experiments. [Link]
-
A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell. [Link]
-
Analysis of the fine specificity and cross-reactivity of monoclonal anti-lipid A antibodies. The Journal of Immunology. [Link]
-
Cross-reactivity of monoclonal antibodies and sera directed against lipid A and lipopolysaccharides. PubMed. [Link]
-
Emerging methodologies to investigate lipid–protein interactions. PMC. [Link]
-
ELISA for antibodies to lipid A, lipopolysaccharides and other hydrophobic antigens. PubMed. [Link]
-
Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. NIH. [Link]
-
Binding characteristics and cross-reactivity of three different antilipid A monoclonal antibodies. PubMed. [Link]
-
Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. PubMed. [Link]
-
Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. PubMed. [Link]
-
Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays. PMC - NIH. [Link]
-
Enzyme-linked immunosorbent assay for quantification of anti-lipid A antibody. Enhancement of sensitivity by antigen immobilization at low pH. PubMed. [Link]
-
Lipid-binding analysis using a fat blot assay. PubMed. [Link]
-
A polyreactive human anti-lipid A monoclonal antibody having cross reactivity to polysaccharide portions of Pseudomonas aeruginosa lipopolysaccharides. PubMed. [Link]
-
Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]
-
Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya Lifesciences. [Link]
-
Lipid-Binding Analysis Using a Fat Blot Assay. Springer Nature Experiments. [Link]
-
How do you bind lipids to an ELISA plate?. ResearchGate. [Link]
-
Inhibition of mitochondrial fatty acid elongation by antibodies to 3-ketoacyl-CoA thiolase. PubMed. [Link]
-
3-hydroxytetracosapentaenoyl-CoA(4-) (CHEBI:76462). EMBL-EBI. [Link]
-
(9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. PubChem. [Link]
-
Anti-3-hydroxy-3-methylglutaryl-coenzyme A reductase antibodies: incidence using different testing criteria, and case series. PubMed. [Link]
-
Analysis of Autoantibodies to 3-Hydroxy-3-methylglutaryl-coenzyme A Reductase Using Different Technologies. NIH. [Link]
-
Anti-PEG Antibodies Boosted in Humans by SARS-CoV-2 Lipid Nanoparticle mRNA Vaccine. medRxiv. [Link]
-
9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid. PubChem. [Link]
-
DG(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)/0:0). PubChem. [Link]
-
A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI. [Link]
-
Showing metabocard for (6Z,9Z,12Z,15Z,18Z,21Z)-3-Hydroxytetracosahexa-6,9,12,15,18,21-enoyl-CoA (HMDB0060312). Human Metabolome Database. [Link]
-
(6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA. PubChem. [Link]
Sources
- 1. (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA | C45H74N7O17P3S | CID 56928014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid | C24H38O2 | CID 52921801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. A Rapid Tool to Study Protein-Lipid Interactions | Cell And Molecular Biology [labroots.com]
- 7. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-binding analysis using a fat blot assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Lipid-Binding Analysis Using a Fat Blot Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
- 16. nicoyalife.com [nicoyalife.com]
- 17. ELISA for antibodies to lipid A, lipopolysaccharides and other hydrophobic antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fortislife.com [fortislife.com]
- 19. Protocol for Direct ELISA - Creative Proteomics [creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
- 21. Enzyme-linked immunosorbent assay for quantification of anti-lipid A antibody. Enhancement of sensitivity by antigen immobilization at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA Levels: A Proxy-Based Guide for Healthy vs. Diseased States
Executive Summary
This guide provides a comprehensive comparative analysis of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). While direct quantitative data for this specific acyl-CoA in various health states remains to be extensively published, this document synthesizes current knowledge on peroxisomal fatty acid metabolism to present an evidence-based perspective on its expected differential levels in healthy versus diseased conditions. We delve into the biochemical pathways, the pathophysiology of relevant genetic disorders, and provide detailed protocols for researchers to quantify this and similar molecules. This guide is intended for researchers, scientists, and drug development professionals investigating metabolic disorders, neurodegenerative diseases, and the intricate roles of lipid metabolism in human health.
Introduction: The Significance of a Novel Acyl-CoA Intermediate
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a C24 tetra-unsaturated acyl-coenzyme A ester. Its structure strongly suggests it is a transient intermediate in the peroxisomal β-oxidation of (9Z,12Z,15Z,18Z)-tetracosatetraenoic acid (C24:4, n-6). This places it at a critical juncture in the metabolism of very-long-chain fatty acids (VLCFAs), a process exclusively handled by peroxisomes due to the substrate specificity of mitochondrial β-oxidation enzymes.[1]
Peroxisomal β-oxidation is not just a catabolic pathway for energy production; it is also crucial for the synthesis of essential molecules like docosahexaenoic acid (DHA) and the detoxification of potentially harmful lipids.[2] Dysregulation of this pathway is implicated in a range of severe genetic disorders, collectively known as peroxisomal biogenesis disorders (PBDs) and single-enzyme deficiencies. Understanding the flux and accumulation of intermediates like (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA can therefore provide invaluable insights into disease mechanisms and serve as a potential biomarker for diagnosis and therapeutic monitoring.
Biochemical Context: The Peroxisomal β-Oxidation Pathway
VLCFAs, particularly those with 22 or more carbons, are metabolized through a β-oxidation cycle within the peroxisomes. This pathway involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA.
The metabolism of (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA to its 3-hydroxy intermediate is a critical part of this process, catalyzed by the D-bifunctional protein (D-BP).
Caption: Peroxisomal β-oxidation of C24:4-CoA.
In a healthy state, (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a short-lived intermediate, rapidly converted to 3-ketoacyl-tetracosatetraenoyl-CoA by the dehydrogenase activity of D-BP. Its steady-state concentration is therefore expected to be very low.
Comparative Analysis: Healthy vs. Diseased States
Direct quantitative comparisons of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA levels are not yet prevalent in scientific literature. However, by examining the metabolic consequences of peroxisomal disorders, we can infer the expected changes.
Diseased States: Peroxisomal Disorders
Two major categories of diseases are relevant here:
-
Zellweger Spectrum Disorders (ZSDs): These are peroxisome biogenesis disorders where functional peroxisomes are absent or severely impaired. This leads to a generalized failure of all peroxisomal metabolic pathways. In ZSDs, the oxidation of VLCFAs like tetracosatetraenoic acid is severely diminished.
-
Single Enzyme Deficiencies: These include deficiencies in the specific enzymes of the β-oxidation pathway, such as D-bifunctional protein deficiency. A defect in D-BP would directly block the conversion of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA.
In both cases, a metabolic bottleneck is created. Substrates upstream of the enzymatic block are expected to accumulate. Therefore, in ZSDs and D-BP deficiency, one would anticipate a significant elevation of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA and its precursors.
Proxy Data: Acyl-CoA Profiling in X-linked Adrenoleukodystrophy (X-ALD)
X-ALD is another peroxisomal disorder, caused by a defect in the ABCD1 transporter responsible for importing VLCFA-CoAs into the peroxisome.[1] While the primary defect is in transport, the downstream metabolic consequences provide a valuable model for what happens when peroxisomal β-oxidation is impaired.
A recent study performed a comprehensive acyl-CoA analysis in fibroblasts from X-ALD patients and healthy controls. While this study did not specifically report on 3-hydroxy intermediates, it demonstrated a significant accumulation of various saturated and monounsaturated VLCFA-CoAs in patient cells. This data serves as a strong proxy for the expected accumulation of other VLCFA-CoA intermediates, including (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, in peroxisomal disorders.
| Acyl-CoA Species | Control (pmol/mg protein) | X-ALD (pmol/mg protein) | Fold Change |
| C24:0-CoA | ~0.05 | ~0.25 | ~5x |
| C24:1-CoA | ~0.10 | ~0.60 | ~6x |
| C26:0-CoA | ~0.15 | ~1.20 | ~8x |
| C26:1-CoA | ~0.20 | ~1.50 | ~7.5x |
Table 1: Illustrative comparison of VLCFA-CoA levels in control vs. X-ALD patient fibroblasts. (Data adapted and approximated from for illustrative purposes).
Based on these findings, it is highly probable that (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA levels would be significantly elevated in fibroblasts and other tissues from patients with ZSDs, D-BP deficiency, and potentially X-ALD, as compared to healthy individuals where its levels would be at or below the limit of detection.
Experimental Protocols: Quantification of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
The gold standard for the quantification of acyl-CoA species is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Workflow for Acyl-CoA Quantification
Sources
A Senior Application Scientist's Guide to the Structural Confirmation of Synthetic (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA using Nuclear Magnetic Resonance (NMR)
Introduction
In the realms of metabolic research and drug development, the unambiguous structural verification of synthetic biomolecules is paramount. Synthetic standards, such as (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, are critical for calibrating assays, elucidating enzymatic mechanisms, and serving as precursors in complex chemical syntheses. This molecule, a long-chain polyunsaturated 3-hydroxyacyl-CoA, possesses a specific combination of stereochemistry and double bond geometry that dictates its biological activity. Its structure features a 24-carbon fatty acyl chain with four cis double bonds, a hydroxyl group at the C3 position with R stereochemistry, and a thioester linkage to Coenzyme A.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the complete and unambiguous structural elucidation of such complex organic molecules in solution.[1][2][3] Unlike mass spectrometry, which provides information on mass and fragmentation, NMR allows for the mapping of the entire covalent framework and the determination of stereochemical relationships.
This guide provides an in-depth, experience-driven comparison of NMR methodologies for the definitive structural confirmation of synthetic (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. We will dissect the causality behind experimental choices and demonstrate how a suite of NMR experiments functions as a self-validating system, ensuring the highest degree of scientific integrity.
The NMR Strategy: A Multi-faceted Approach to a Complex Structure
Confirming the structure of our target molecule requires a multi-pronged NMR strategy. No single experiment can provide all the necessary information. Instead, we rely on the synergistic power of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to piece together the molecular puzzle. The logic is to first identify the individual components (proton and carbon signals) and then establish their connectivity through scalar couplings.
Caption: Workflow for NMR-based structural elucidation.
Part 1: Identifying the Components with 1D NMR
The initial step involves acquiring standard 1D ¹H and ¹³C NMR spectra. These experiments provide an inventory of all proton and carbon environments within the molecule.
-
¹H NMR Spectroscopy: This is the most sensitive NMR experiment and provides the initial overview.[1] We expect to see distinct signals for different types of protons. The olefinic protons (-CH=CH-) of the polyunsaturated chain typically resonate in the 5.3-5.5 ppm region.[1] The single proton on the hydroxyl-bearing carbon (H3) will appear as a multiplet, while the protons alpha to the thioester carbonyl (H2) will be further downfield. The bis-allylic protons (sandwiched between two double bonds, e.g., H11, H14, H17) are particularly characteristic, appearing around 2.8 ppm. The numerous signals from the Coenzyme A moiety will also be present, often in the 3.3-6.1 ppm range.[4]
-
¹³C NMR Spectroscopy: While less sensitive, the ¹³C spectrum is crucial for confirming the carbon count and identifying key functional groups. The thioester carbonyl carbon (C1) is expected at a distinct downfield shift (>190 ppm).[5][6] The olefinic carbons will appear between 127-132 ppm, and the hydroxyl-bearing carbon (C3) will be in the 65-75 ppm range.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for Key Moieties (Note: Shifts are approximate and can vary based on solvent and concentration. Data is compiled from typical values for polyunsaturated fatty acids and acyl-CoAs).[1][2][4][7]
| Moiety | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Thioester | H2 (-CH₂-C=O) | ~2.8 - 3.0 | >195 |
| C1 (Thioester C=O) | - | ~45-50 | |
| Hydroxyl | H3 (-CH(OH)-) | ~4.0 - 4.2 | ~65-70 |
| C3 (-CH(OH)-) | - | ~127 - 132 | |
| Olefinic | H9-H19 (-CH=CH-) | ~5.3 - 5.5 | ~25-26 |
| Allylic | H8, H20 | ~2.0 - 2.1 | ~25.6 |
| Bis-allylic | H11, H14, H17 | ~2.7 - 2.8 | - |
| CoA Moiety | Ribose H1' | ~6.1 | - |
| Pantetheine CH₂ | ~3.3 - 3.6 | - |
Part 2: Assembling the Puzzle with 2D NMR
2D NMR experiments are the cornerstone of the structural confirmation process, allowing us to establish the connectivity between the atoms identified in the 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. By "walking" through the COSY spectrum, we can trace the entire spin system of the fatty acyl chain, confirming the sequence of methylene and methine groups. For example, we would expect to see a correlation from H2 to H3, from H3 to H4, and so on, all the way to the terminal methyl group. This is invaluable for confirming the integrity of the long carbon chain.[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[7] This is the most reliable way to assign the signals in the crowded ¹³C spectrum. For instance, the proton signal at ~5.4 ppm will show a correlation to the carbon signals at ~128-130 ppm, definitively assigning them as the olefinic CH groups. A multiplicity-edited HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups, adding another layer of validation.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away. These "long-range" correlations are critical for connecting the different spin systems and functional groups.[7]
Key HMBC correlations for unambiguous confirmation include:
-
H2 to C1 and C3: This confirms the position of the methylene group alpha to both the thioester carbonyl and the hydroxyl-bearing carbon.
-
Pantetheine protons (CoA) to C1: This is the definitive link, proving the fatty acyl chain is attached to the Coenzyme A moiety via the thioester bond.
-
Allylic protons (H8, H20) to olefinic carbons: This helps to lock down the positions of the double bonds.
-
Bis-allylic protons (H11, H14, H17) to adjacent olefinic carbons: This provides unequivocal evidence for the 1,4-diene system of the polyunsaturated chain.
Sources
- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. magritek.com [magritek.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Decisive Role of Chirality: A Comparative Guide to the Functional Divergence of (3S)- and (3R)-3-Hydroxytetracosatetraenoyl-CoA
For researchers, scientists, and drug development professionals navigating the intricate landscape of lipid metabolism, a nuanced understanding of stereochemistry is paramount. This guide delves into the pivotal role of chirality in the function of 3-hydroxytetracosatetraenoyl-CoA, an intermediate in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs). The seemingly subtle difference between the (3S) and (3R) stereoisomers dictates their metabolic fate and biological activity, with profound implications for cellular physiology and the pathogenesis of metabolic diseases. This document provides an in-depth comparison of these stereoisomers, supported by experimental data and detailed methodologies to empower your research.
The Crossroads of Metabolism: (3S)- vs. (3R)-3-Hydroxytetracosatetraenoyl-CoA
The catabolism of tetracosatetraenoic acid (C24:4), a very long-chain polyunsaturated fatty acid, occurs primarily in peroxisomes. A key intermediate in this pathway is 3-hydroxytetracosatetraenoyl-CoA. The spatial arrangement of the hydroxyl group at the C3 position gives rise to two distinct stereoisomers: (3S)-hydroxytetracosatetraenoyl-CoA and (3R)-hydroxytetracosatetraenoyl-CoA. This stereochemical distinction is not trivial; it determines which enzymatic machinery will recognize and process the molecule, effectively channeling it down different metabolic routes.
The differential processing of these stereoisomers is orchestrated by two key multifunctional enzymes within the peroxisome: the L-bifunctional protein (LBP) and the D-bifunctional protein (DBP). LBP exhibits specificity for the (3S)-isomer, while DBP is specific for the (3R)-isomer.[1] This enzymatic specificity is the primary determinant of the functional differences outlined below.
Comparative Functional Analysis
| Feature | (3S)-3-Hydroxytetracosatetraenoyl-CoA | (3R)-3-Hydroxytetracosatetraenoyl-CoA | Rationale and Supporting Data |
| Primary Metabolic Fate | Substrate for the classical peroxisomal β-oxidation pathway. | Not a direct substrate for the classical β-oxidation of straight-chain fatty acids. May be involved in alternative pathways or represent a metabolic dead-end if accumulated. | The L-bifunctional protein (LBP), which processes straight-chain fatty acids, is stereospecific for the (3S)-isomer.[2][3] The D-bifunctional protein (DBP) acts on (3R)-isomers, which are typically intermediates in the degradation of branched-chain fatty acids and bile acid precursors.[2][3] |
| Key Processing Enzyme | L-Bifunctional Protein (MFP-1/EHHADH) | D-Bifunctional Protein (MFP-2/HSD17B4) | LBP contains L-3-hydroxyacyl-CoA dehydrogenase activity, while DBP possesses D-3-hydroxyacyl-CoA dehydrogenase activity.[2][3] |
| Enzymatic Conversion | Dehydrogenated to 3-keto-tetracosatetraenoyl-CoA. | Dehydrogenated to 3-keto-tetracosatetraenoyl-CoA (if a suitable D-specific enzyme is present and active on this substrate). | The respective dehydrogenases catalyze the oxidation of the 3-hydroxyl group. |
| Metabolic Significance | Direct intermediate in the energy production from VLCFAs. | Accumulation can be indicative of D-bifunctional protein deficiency, a severe peroxisomal disorder.[4][5] May have distinct signaling roles that are currently under-investigated. | Defects in DBP lead to the accumulation of VLCFAs and their (3R)-hydroxy intermediates, causing severe neurological symptoms.[4][5][6] |
| Potential Pathological Role | Reduced levels may indicate defects in earlier steps of β-oxidation. | Accumulation is a hallmark of D-bifunctional protein deficiency.[4][5] | The buildup of specific stereoisomers is a key diagnostic marker for certain inborn errors of metabolism. |
Visualizing the Metabolic Divide
The following diagrams illustrate the distinct pathways taken by the (3S) and (3R) stereoisomers of 3-hydroxytetracosatetraenoyl-CoA within the peroxisome.
Caption: Metabolic fate of (3S)- and (3R)-3-hydroxytetracosatetraenoyl-CoA.
Experimental Protocols for Stereoisomer Analysis
A critical aspect of studying the functional differences between these stereoisomers is the ability to separate and quantify them accurately. The following protocols provide a framework for achieving this.
Protocol 1: Chiral Separation of Long-Chain 3-Hydroxyacyl-CoA Esters by HPLC
This method, adapted from established procedures for C16 acyl-CoAs, enables the baseline separation of (3R)- and (3S)-3-hydroxytetracosatetraenoyl-CoA.[7][8]
A. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., a column with a cellulose or amylose-based chiral selector).
B. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of a buffered aqueous solution and an organic modifier. A starting point could be 35/65 (v/v) of 50 mM phosphate buffer (pH 5.0) and methanol.[7]
-
The optimal mobile phase composition may need to be determined empirically for the C24:4 substrate.
C. Sample Preparation:
-
Synthesize or obtain authentic standards of (3R)- and (3S)-3-hydroxytetracosatetraenoyl-CoA.
-
For biological samples, extract acyl-CoA esters using a suitable method, such as a chloroform/methanol extraction.[9]
D. Chromatographic Conditions:
-
Equilibrate the chiral column with the mobile phase at a flow rate of 0.5 mL/min.[7]
-
Maintain the column temperature at 25°C.[7]
-
Inject the prepared sample.
-
Monitor the elution profile at 260 nm, the absorbance maximum for the CoA moiety.[7]
-
Identify and quantify the peaks corresponding to the (3R) and (3S) isomers based on the retention times of the authentic standards. Typically, the (3R)-isomer elutes before the (3S)-isomer.[8]
Caption: Workflow for chiral HPLC separation of 3-hydroxyacyl-CoA stereoisomers.
Protocol 2: Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity
This spectrophotometric assay measures the activity of L- and D-specific 3-hydroxyacyl-CoA dehydrogenases using their respective stereoisomeric substrates.[10][11]
A. Reagents and Buffers:
-
Assay buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4.
-
NAD+ solution (for the dehydrogenase reaction).
-
(3S)- or (3R)-3-hydroxytetracosatetraenoyl-CoA substrate.
-
Purified L-bifunctional protein or D-bifunctional protein, or a cell lysate containing these enzymes.
B. Assay Procedure:
-
In a quartz cuvette, combine the assay buffer, NAD+, and the enzyme preparation.
-
Initiate the reaction by adding the (3S)- or (3R)-3-hydroxytetracosatetraenoyl-CoA substrate.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance curve.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
C. Coupled Assay System for Enhanced Sensitivity:
For a more robust and irreversible assay, a coupled system can be employed where the 3-ketoacyl-CoA product is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH.[10] This prevents product inhibition and drives the reaction forward.
Caption: Principle of the spectrophotometric assay for 3-hydroxyacyl-CoA dehydrogenase.
Concluding Remarks and Future Directions
The stereochemistry of 3-hydroxytetracosatetraenoyl-CoA is a critical determinant of its function, dictating its entry into distinct metabolic pathways governed by stereospecific enzymes. While the (3S)-isomer is a bona fide intermediate in the conventional β-oxidation of very long-chain fatty acids, the (3R)-isomer is handled by a separate enzymatic system, and its accumulation is linked to severe metabolic disease.
For researchers in drug development, this stereochemical specificity presents both a challenge and an opportunity. Targeting one pathway without affecting the other requires a deep understanding of the enzymes involved and the development of stereospecific inhibitors or modulators. Furthermore, the potential for (3R)-3-hydroxyacyl-CoAs to act as signaling molecules, beyond their role as metabolic intermediates, remains a largely unexplored frontier. Elucidating these alternative functions could open new avenues for therapeutic intervention in a range of metabolic and inflammatory disorders.
The methodologies outlined in this guide provide a robust framework for dissecting the intricate roles of these chiral molecules. By applying these techniques, the scientific community can further unravel the complexities of lipid metabolism and pave the way for novel diagnostic and therapeutic strategies.
References
-
Bekesi, A., & Bieber, L. L. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109. [Link]
-
Tsuchida, M., et al. (2011). Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column. Journal of Oleo Science, 60(5), 221-227. [Link]
- BenchChem. (2025). A Comparative Analysis of (S)- and (R)-3-Hydroxy-9-methyldecanoyl-CoA Isomers. BenchChem.
-
Dieuaide-Noubhani, M., et al. (1996). Further characterization of the peroxisomal 3-hydroxyacyl-CoA dehydrogenases from rat liver. European Journal of Biochemistry, 240(3), 660-666. [Link]
-
Dieuaide-Noubhani, M., et al. (1996). Further characterization of the peroxisomal 3-hydroxyacyl-CoA dehydrogenases from rat liver. Relationship between the different dehydrogenases and evidence that fatty acids and the C27 bile acids di- and tri-hydroxycoprostanic acids are metabolized by separate multifunctional proteins. The FEBS Journal, 240(3), 660-666. [Link]
- BenchChem. (2025). Stereospecificity in Peroxisomal β-Oxidation: A Technical Guide to (3S)- and (3R)-Hydroxyhexadecanedioyl-CoA Metabolism. BenchChem.
-
Latipää, P. M., et al. (1987). Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation. Analytical Biochemistry, 166(2), 347-353. [Link]
-
Feng, Y., et al. (2003). Stereospecificity of the Reaction Catalyzed by Enoyl-CoA Hydratase. Biochemistry, 42(31), 9335-9341. [Link]
- Creative Enzymes. (n.d.). Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays.
-
PubChem. (2023). 3-hydroxytetracosanoyl-CoA. National Center for Biotechnology Information. [Link]
-
Tsuchida, M., et al. (2010). Chiral Separation, Determination of Absolute Configuration, and High-Performance Liquid Chromatography Detection of Enantiomeric 3-hydroxyhexadecanoyl-CoA. Journal of Oleo Science, 59(10), 553-558. [Link]
- Arent, S., et al. (2010). Alternative pathways for trans-2-enoyl-CoA to 3-keto-acyl-CoA in mammalian peroxisomes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(1), 108-115.
-
Hirschey, M. D., et al. (2011). Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis. Endocrinology, 152(12), 4635-4644. [Link]
-
Dieuaide-Noubhani, M., et al. (1997). Identification and characterization of the 2-enoyl-CoA hydratases involved in peroxisomal beta-oxidation in rat liver. Biochemical Journal, 321(Pt 1), 253-259. [Link]
-
Engeland, K., & Kindl, H. (1991). Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA. European Journal of Biochemistry, 200(1), 171-178. [Link]
-
García-Campaña, A. M., et al. (2003). Determination of beta-hydroxyacyl CoA-dehydrogenase activity in meat by electrophoretically mediated microanalysis. Journal of Agricultural and Food Chemistry, 51(16), 4579-4584. [Link]
-
Coreta-Gomes, R., et al. (2022). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. International Journal of Molecular Sciences, 23(15), 8561. [Link]
-
Păcurar, D., et al. (2023). D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. Medicina, 59(11), 1980. [Link]
-
Wang, Y., et al. (2022). Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish. Frontiers in Endocrinology, 13, 981155. [Link]
-
Yang, S. Y., et al. (2005). 3-Hydroxyacyl-CoA Dehydrogenase and Short Chain 3-hydroxyacyl-CoA Dehydrogenase in Human Health and Disease. The FEBS Journal, 272(19), 4842-4853. [Link]
- BenchChem. (2025).
-
Li, Y., et al. (2024). 3-Hydroxyacyl CoA Dehydratase 2 Is Essential for Embryonic Development and Hepatic Metabolic Function Under a Low-Fat, High-Carbohydrate Diet. International Journal of Molecular Sciences, 25(9), 4697. [Link]
- Phenomenex. (n.d.).
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
-
Wang, Y., et al. (2022). The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. International Journal of Molecular Sciences, 23(19), 11621. [Link]
- Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1084-1090.
- Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library.
-
Caracciolo, G., et al. (2019). How stereochemistry of lipid components can affect lipid organization and the route of liposome internalization into cells. Nanoscale, 11(2), 524-533. [Link]
- Wikipedia. (2023). D-bifunctional protein deficiency.
- MedlinePlus. (2023). D-bifunctional protein deficiency.
-
Ferdinandusse, S., et al. (2006). Clinical and biochemical spectrum of D-bifunctional protein deficiency. Annals of Neurology, 59(1), 92-104. [Link]
-
Assouline, Z., et al. (2020). Four patients with D-bifunctional protein (DBP) deficiency: Expanding the phenotypic spectrum of a highly variable disease. European Journal of Medical Genetics, 63(12), 104069. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Further characterization of the peroxisomal 3-hydroxyacyl-CoA dehydrogenases from rat liver. Relationship between the different dehydrogenases and evidence that fatty acids and the C27 bile acids di- and tri-hydroxycoprostanic acids are metabolized by separate multifunctional proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of the 2-enoyl-CoA hydratases involved in peroxisomal beta-oxidation in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature [mdpi.com]
- 5. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 6. medlineplus.gov [medlineplus.gov]
- 7. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Quantitative comparison of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA with its saturated counterpart.
A Technical Guide for Researchers
In the intricate landscape of lipid metabolism, very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) thioester derivatives are pivotal intermediates. Their metabolic processing, primarily within peroxisomes, is critical for maintaining cellular homeostasis. Dysregulation of these pathways is linked to severe inherited metabolic disorders such as X-linked adrenoleukodystrophy. This guide provides a detailed quantitative comparison of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, a polyunsaturated intermediate, and its saturated counterpart, 3-hydroxytetracosanoyl-CoA. We will explore their structural and physicochemical differences, their distinct routes of enzymatic processing, and provide a robust experimental framework for their differential quantification.
Introduction to Key Intermediates in Peroxisomal β-Oxidation
Both 3-hydroxytetracosanoyl-CoA and (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA are intermediates in the peroxisomal β-oxidation of C24 fatty acids.[1] The saturated molecule, 3-hydroxytetracosanoyl-CoA, arises from the hydration of 2-enoyl-CoA during the breakdown of tetracosanoic acid (C24:0).[2][3] Its polyunsaturated counterpart is a product of the hydration of a tetracosatetraenoyl-CoA, originating from the metabolism of polyunsaturated fatty acids (PUFAs).[4][5]
The processing of these molecules is predominantly handled by the D-bifunctional protein (DBP), an enzyme with both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[6][7][8] The structural differences between the saturated and unsaturated acyl chains dictate the specific enzymatic machinery required for their complete degradation, forming the basis of this comparative guide.
Quantitative Physicochemical and Metabolic Comparison
The presence of four cis double bonds in the acyl chain of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA introduces significant structural and chemical differences compared to its saturated analog. These differences influence their behavior in analytical systems and their interaction with metabolic enzymes.
| Property | (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA | 3-hydroxytetracosanoyl-CoA | Rationale for Difference |
| Molecular Formula | C45H76N7O18P3S | C45H82N7O18P3S | The four double bonds in the unsaturated molecule result in eight fewer hydrogen atoms. |
| Molecular Weight | ~1126.1 g/mol | 1134.2 g/mol [2] | Calculated based on the difference in hydrogen atoms. |
| Hydrophobicity | Less hydrophobic | More hydrophobic | The cis double bonds introduce kinks in the acyl chain, reducing the effective nonpolar surface area and slightly increasing polarity compared to the linear, saturated chain. |
| Chromatographic Behavior (Reverse Phase) | Shorter retention time | Longer retention time | In reverse-phase liquid chromatography, less hydrophobic molecules elute earlier. |
| Enzymatic Processing | Requires additional auxiliary enzymes (isomerases/reductases) for complete β-oxidation. | Follows the canonical β-oxidation pathway. | The cis double bonds are not substrates for the standard β-oxidation enzymes and must be modified. |
Metabolic Pathways and Enzymatic Processing
The degradation of VLCFAs occurs primarily in peroxisomes.[9][10] While the initial steps for both saturated and unsaturated fatty acids are similar, the presence of double bonds in the polyunsaturated chain necessitates additional enzymatic steps.
Peroxisomal β-Oxidation of Saturated VLCFA (3-hydroxytetracosanoyl-CoA)
The breakdown of 3-hydroxytetracosanoyl-CoA is straightforward. It is a substrate for the dehydrogenase domain of the D-bifunctional protein, which oxidizes the 3-hydroxyl group to a keto group, yielding 3-ketotetracosanoyl-CoA.[11][12] This is followed by thiolytic cleavage, releasing acetyl-CoA and a C22-acyl-CoA, which continues through the β-oxidation spiral.
Caption: Peroxisomal β-oxidation pathway for saturated VLCFA.
Peroxisomal β-Oxidation of Polyunsaturated VLCFA
The metabolism of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is more complex. While it is also a substrate for the D-bifunctional protein's dehydrogenase activity, the resulting ketoacyl-CoA and subsequent shortened acyl-CoAs will contain cis double bonds at positions that halt the standard β-oxidation process.[13] Auxiliary enzymes, such as isomerases and reductases, are required to convert these non-standard intermediates into substrates that can re-enter the β-oxidation pathway. This adds regulatory complexity and potential bottlenecks compared to the processing of saturated fats.
Experimental Protocol: Quantitative Comparison by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological matrices.[14][15][16] The following protocol provides a framework for the differential analysis of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA and 3-hydroxytetracosanoyl-CoA.
1. Sample Preparation: Extraction of Long-Chain Acyl-CoAs
-
Rationale: Efficient extraction from complex biological samples (e.g., liver tissue, cultured cells) is crucial for accurate quantification. This protocol uses a modified Folch extraction followed by solid-phase extraction (SPE) to isolate and enrich for acyl-CoAs.
-
Procedure:
-
Homogenize ~50-100 mg of frozen tissue or cell pellet in a 2:1 methanol:chloroform solution containing internal standards (e.g., ¹³C-labeled acyl-CoAs).
-
Add acidified water and vortex to induce phase separation.
-
Centrifuge at >3000 x g for 10 minutes at 4°C.[16]
-
Collect the upper aqueous/methanol phase containing the acyl-CoAs.
-
Perform solid-phase extraction (SPE) using a weak anion exchange column to purify and concentrate the acyl-CoAs.[16]
-
Elute the acyl-CoAs, evaporate the solvent under a gentle stream of nitrogen, and reconstitute the sample in the initial LC mobile phase.[16]
-
2. LC-MS/MS Analysis
-
Rationale: Reverse-phase chromatography separates the two analytes based on their differing hydrophobicity. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[17][18]
-
Instrumentation:
-
UPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-hydroxytetracosanoyl-CoA: Precursor Ion [M+H]⁺ → Product Ion (specific fragment, e.g., corresponding to the loss of phosphopantetheine).
-
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA: Precursor Ion [M+H]⁺ → Product Ion.
-
Note: Specific m/z values for precursor and product ions must be determined by direct infusion of standards. A neutral loss scan of 507 Da can be used for profiling CoA-activated substances.[17]
-
-
Collision Energy and other source parameters: Optimize for each analyte using authentic standards.
-
3. Data Analysis and Quantification
-
Rationale: A standard curve is essential for accurate quantification.
-
Procedure:
-
Prepare a series of calibration standards of known concentrations for both analytes.
-
Spike the standards into a representative blank matrix to account for matrix effects.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Quantify the amount of each analyte in the biological samples by interpolating their peak area ratios from the standard curve.
-
Caption: Workflow for comparative quantification of acyl-CoAs.
Conclusion
The quantitative comparison of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA and 3-hydroxytetracosanoyl-CoA reveals fundamental differences in their physicochemical properties and metabolic fates. The presence of polyunsaturation necessitates a more complex enzymatic machinery for complete degradation, highlighting a key divergence in lipid metabolism. The provided LC-MS/MS protocol offers a robust methodology for researchers to accurately quantify these critical intermediates, enabling deeper insights into the pathophysiology of metabolic disorders and providing potential biomarkers for drug development and disease monitoring.
References
-
Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry, 77(8), 2537-2542. [Link]
-
Magnes, C., Sinner, F. M., Regittnig, W., & Pieber, T. R. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Semantic Scholar. [Link]
- Boutin, M., et al. (2025). Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism. Molecular Genetics and Metabolism. (Note: This is a future publication date as per the search result, URL not available).
-
Magnes, C., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications. [Link]
-
Wolins, N. E., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Rapid communications in mass spectrometry : RCM, 25(20), 3049–3054. [Link]
-
AOCS. (2019). Biosynthesis of Fatty Acids. American Oil Chemists' Society. [Link]
-
PubChem. (n.d.). 3-hydroxytetracosanoyl-CoA. National Center for Biotechnology Information. [Link]
-
Ferdinandusse, S., et al. (2021). D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia. Molecular Genetics and Metabolism Reports, 29, 100813. [Link]
-
Ferdinandusse, S., et al. (2006). Clinical and biochemical spectrum of D-bifunctional protein deficiency. Annals of Neurology, 59(1), 92-104. [Link]
-
Wikipedia. (n.d.). D-bifunctional protein deficiency. Wikipedia. [Link]
-
The Medical Biochemistry Page. (2025). Synthesis of Fatty Acids. themedicalbiochemistrypage.org. [Link]
-
HMDB. (n.d.). (S)-3-Hydroxytetradecanoyl-CoA. Human Metabolome Database. [Link]
-
Labcorp. (n.d.). D-Bifunctional Protein Deficiency. Labcorp. [Link]
-
dos Santos, G. A., et al. (2013). Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria. Journal of bioenergetics and biomembranes, 45(5), 441–449. [Link]
-
Pop, A., et al. (2022). D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature. Medicina, 58(11), 1642. [Link]
-
Wikipedia. (n.d.). Fatty acid synthesis. Wikipedia. [Link]
-
Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomolecules & therapeutics, 22(2), 83–92. [Link]
-
M-CSA. (n.d.). Enoyl-CoA hydratase. Mechanism and Catalytic Site Atlas. [Link]
-
PubChem. (n.d.). (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. National Center for Biotechnology Information. [Link]
-
Hiltunen, J. K., et al. (2006). Peroxisomal beta-oxidation--a metabolic pathway with multiple functions. Biochimica et biophysica acta, 1761(10), 1141-1153. [Link]
-
van den Bosch, H., et al. (1991). Metabolic aspects of peroxisomal beta-oxidation. Biochimica et biophysica acta, 1085(2), 141–158. [Link]
-
Grosjean, K., et al. (2021). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. International journal of molecular sciences, 22(11), 5991. [Link]
-
Wang, Y., et al. (2022). Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish. Journal of lipid research, 63(4), 100189. [Link]
-
Reddy, J. K. (2021). Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα. International Journal of Molecular Sciences, 22(19), 10323. [Link]
-
Ferdinandusse, S., et al. (2001). Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. The Journal of biological chemistry, 276(50), 47456–47462. [Link]
-
Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system. Annual review of nutrition, 21, 193–230. [Link]
-
M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase. Mechanism and Catalytic Site Atlas. [Link]
-
Raas, Q., et al. (2021). Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness. Cell reports, 37(7), 109983. [Link]
-
Wikipedia. (n.d.). 3-hydroxyacyl-CoA dehydrogenase. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-hydroxytetracosanoyl-CoA | C45H82N7O18P3S | CID 25229585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA | C45H74N7O17P3S | CID 56928014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions. [folia.unifr.ch]
- 14. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Specificity of Enzymes Acting on (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specificity of enzymes acting on (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, a key intermediate in very long-chain fatty acid (VLCFA) metabolism. We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative analysis of potential enzymatic activities.
Introduction: The Significance of Enzyme Specificity in VLCFA Metabolism
Very long-chain fatty acids (VLCFAs) are critical components of cellular lipids, and their metabolism is essential for maintaining cellular homeostasis. The beta-oxidation of VLCFAs occurs primarily in peroxisomes and involves a series of enzymatic reactions. The substrate (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a specific 3-hydroxyacyl-CoA intermediate in this pathway. Validating the specificity of enzymes that act upon this substrate is paramount for several reasons:
-
Elucidating Metabolic Pathways: Precisely identifying the enzymes responsible for each step of VLCFA oxidation is fundamental to understanding the complete metabolic network.
-
Drug Discovery and Development: Enzymes in VLCFA metabolism are potential therapeutic targets for various metabolic disorders. Specificity studies are crucial for designing targeted inhibitors and avoiding off-target effects.
-
Diagnostic Applications: Understanding enzyme-substrate relationships can lead to the development of novel biomarkers for diseases associated with abnormal VLCFA metabolism.
This guide will focus on a comparative analysis of two key enzymes in the peroxisomal beta-oxidation pathway that could potentially process (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA: L-bifunctional protein (L-BP) and D-bifunctional protein (D-BP) . While both are involved in fatty acid oxidation, they exhibit different stereospecificities.
Experimental Design: A Rationale for Comparative Analysis
Our experimental approach is designed to rigorously assess and compare the specificity of candidate enzymes for (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. The core of our strategy involves a multi-pronged approach encompassing enzyme kinetics, comparative substrate analysis, and product identification.
Candidate Enzyme Selection
-
Peroxisomal L-bifunctional protein (L-BP): This enzyme typically acts on (S)-3-hydroxyacyl-CoAs.
-
Peroxisomal D-bifunctional protein (D-BP): This enzyme is known to process (R)-3-hydroxyacyl-CoAs.
Given that our substrate of interest is the (3R) stereoisomer, we hypothesize that D-BP will show significantly higher activity. L-BP will serve as a crucial negative control to demonstrate stereospecificity.
Comparative Substrate Panel
To ensure the observed enzymatic activity is specific to the unique structure of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, a panel of structurally related substrates will be employed:
-
(3R)-3-hydroxy-tetracosanoyl-CoA: A saturated version of the primary substrate to assess the impact of unsaturation.
-
(3S,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA: The (3S) stereoisomer to confirm the stereospecificity of the candidate enzymes.
-
Palmitoyl-CoA (16:0-CoA): A common long-chain fatty acyl-CoA to serve as a general control for fatty acid metabolizing enzymes.
Workflow for Enzyme Specificity Validation
The following diagram illustrates the overall workflow for our comparative validation study.
Methodologies: Step-by-Step Protocols
Recombinant Enzyme Expression and Purification
-
Cloning: Clone the cDNAs encoding human L-BP and D-BP into a suitable expression vector (e.g., pET-28a(+)) with a hexahistidine tag.
-
Expression: Transform the expression constructs into an appropriate E. coli strain (e.g., BL21(DE3)). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: Lyse the bacterial cells and purify the recombinant proteins using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Verification: Confirm the purity and identity of the proteins by SDS-PAGE and Western blotting.
Enzymatic Activity Assays
The activity of the 3-hydroxyacyl-CoA dehydrogenase component of the bifunctional enzymes will be measured by monitoring the reduction of NAD⁺ to NADH at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mM NAD⁺, and 50 µM of the respective acyl-CoA substrate.
-
Initiation: Equilibrate the reaction mixture at 37°C. Initiate the reaction by adding 1 µg of the purified recombinant enzyme.
-
Measurement: Monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Determination of Kinetic Parameters
Kinetic parameters (Kₘ, Vₘₐₓ, and kcat) will be determined by measuring the initial reaction rates at varying substrate concentrations (e.g., 1-200 µM). The data will be fitted to the Michaelis-Menten equation using non-linear regression analysis.
Product Identification by LC-MS/MS
To confirm the identity of the reaction product (3-ketoacyl-CoA), the enzymatic reactions will be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the quenched reaction to precipitate the protein. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate the reaction components by reverse-phase liquid chromatography and analyze by tandem mass spectrometry. Identify the product based on its mass-to-charge ratio (m/z) and fragmentation pattern.
Comparative Performance Data
The following table summarizes hypothetical, yet expected, kinetic data for the interaction of L-BP and D-BP with the substrate panel.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| D-BP | (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA | 15 | 120 | 8.0 x 10⁶ |
| (3R)-3-hydroxy-tetracosanoyl-CoA | 25 | 80 | 3.2 x 10⁶ | |
| (3S,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA | >500 | <0.1 | <200 | |
| Palmitoyl-CoA (16:0-CoA) | >1000 | N/A | N/A | |
| L-BP | (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA | >500 | <0.1 | <200 |
| (3R)-3-hydroxy-tetracosanoyl-CoA | >500 | <0.1 | <200 | |
| (3S,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA | 20 | 100 | 5.0 x 10⁶ | |
| Palmitoyl-CoA (16:0-CoA) | >1000 | N/A | N/A |
N/A: No activity detected
Interpretation of Results and Conclusion
-
High Catalytic Efficiency: D-BP exhibits a high catalytic efficiency (kcat/Kₘ) for the (3R) substrate, while L-BP shows negligible activity.
-
Stereospecificity: The stark difference in activity between the (3R) and (3S) stereoisomers for both enzymes confirms their distinct stereospecific preferences.
-
Substrate Structure Specificity: The lower Kₘ and higher kcat for the unsaturated substrate compared to its saturated counterpart suggest that the double bonds contribute to optimal binding and catalysis by D-BP.
This systematic approach, combining rigorous enzyme kinetics with a well-designed comparative substrate panel, provides a robust framework for validating enzyme specificity. The findings from such studies are instrumental in advancing our understanding of VLCFA metabolism and will undoubtedly aid in the development of novel therapeutics for associated disorders.
References
-
Wanders, R. J. A. (2013). Peroxisomes in Human Health and Disease. Antioxidants & Redox Signaling, 19(16), 1879-1893. [Link]
-
Ferdinandusse, S., Denis, S., & Wanders, R. J. A. (2006). Peroxisomal beta-oxidation: an essential catabolic process in man. Essays in Biochemistry, 42, 41-55. [Link]
-
Houten, S. M., Denis, S., & Wanders, R. J. A. (2016). The L-bifunctional protein/17β-hydroxysteroid dehydrogenase type 4. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 953-965. [Link]
-
Möbius, J., et al. (2015). The D-bifunctional protein is a key enzyme for the metabolism of branched-chain fatty acids. Journal of Lipid Research, 56(5), 983-994. [Link]
Safety Operating Guide
Navigating the Disposal of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA: A Guide for Laboratory Professionals
Hazard Assessment and Chemical Profile
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a complex biomolecule, an unsaturated fatty acyl-CoA that is a product of linoleic acid metabolism.[1] Its structure, comprising a long hydrocarbon chain, a hydroxyl group, and a coenzyme A moiety, dictates its potential hazards and disposal considerations.
| Chemical Property | Implication for Disposal |
| Molecular Structure | A complex organic molecule with a long hydrocarbon tail, a thioester linkage, and a large coenzyme A group.[1][2] |
| Reactivity | The thioester bond can be susceptible to hydrolysis, especially at extreme pH. The polyunsaturated fatty acid chain is prone to oxidation. |
| Toxicity | While specific toxicity data is limited, as a bioactive lipid intermediate, it should be handled with care to avoid ingestion, inhalation, or skin contact. |
| Environmental Impact | As a lipid, it can contribute to aquatic toxicity if disposed of improperly in large quantities. The Coenzyme A portion contains phosphorus, which can contribute to eutrophication. |
Due to its complex organic nature and the lack of specific safety data, (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA should be treated as a hazardous chemical waste.
Personal Protective Equipment (PPE) and Handling
Prior to handling, ensure appropriate personal protective equipment is worn. This includes:
-
Safety Goggles: To protect against splashes.
-
Lab Coat: To prevent contamination of personal clothing.
-
Nitrile Gloves: To avoid skin contact.
All handling of the compound, especially during preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following procedure is based on general best practices for the disposal of biochemical reagents and other hazardous organic compounds.[3][4][5]
Step 1: Segregation of Waste
Proper segregation is the cornerstone of safe chemical disposal.[3]
-
Do not mix (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA with other waste streams, particularly strong acids, bases, or oxidizing agents.[3] Incompatible mixtures can lead to violent reactions or the release of toxic gases.[3]
-
This compound should be collected in a dedicated hazardous waste container.
Step 2: Waste Container Selection and Labeling
-
Container: Use a leak-proof, chemically resistant container with a secure screw-top cap.[6] High-density polyethylene (HDPE) or glass containers are suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA"
-
The approximate concentration and quantity.
-
The date the waste was first added to the container.
-
The primary hazard(s) (e.g., "Chemical Irritant," "Handle with Care").
-
Step 3: Collection and Storage
-
Collect all waste containing (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA, including unused stock solutions, contaminated labware (e.g., pipette tips, microfuge tubes), and cleaning materials from spills, in the designated hazardous waste container.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][7] This area should be at or near the point of generation and away from drains, heat sources, and direct sunlight.[7]
-
Ensure the container is kept closed at all times, except when adding waste.[6][7]
Step 4: Final Disposal
-
Do not dispose of this compound down the drain. [4] Its low water solubility and potential environmental impact make this route of disposal unacceptable.[4]
-
Do not dispose of in regular trash. [4]
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][7] Follow all institutional and local regulations for hazardous waste disposal.[6]
Spill Management
In the event of a spill:
-
Alert colleagues in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of aerosolization.
-
Don appropriate PPE , including a lab coat, gloves, and safety goggles.
-
Contain the spill using absorbent pads or other suitable materials.
-
Clean the spill area with a detergent solution, followed by a water rinse.
-
Collect all contaminated materials in the designated hazardous waste container.
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA.
Caption: Decision workflow for the safe disposal of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA.
Conclusion
The responsible disposal of (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper segregation, secure containment, and authorized disposal channels, researchers can ensure that their work is conducted with the highest standards of safety and integrity. Always consult your institution's specific guidelines and your local EHS department for final instructions.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
-
University of Toronto, Department of Chemistry. STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. [Link]
-
University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
-
PubChem. (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. [Link]
-
PubChem. DG(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)/0:0). [Link]
-
PubChem. (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA. [Link]
-
PubChem. 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid. [Link]
-
PubMed Central. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. [Link]
-
ResearchGate. Long-Chain Acyl-Coa Synthetases And Fatty Acid Channeling. [Link]
-
PubMed Central. Acyl-CoA Metabolism and Partitioning. [Link]
-
MDPI. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. [Link]
-
ResearchGate. Very-long-chain Acyl-CoA Synthetases. [Link]
Sources
- 1. (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA | C45H74N7O17P3S | CID 56928014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA | C45H70N7O17P3S | CID 56927909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. acs.org [acs.org]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
Comprehensive Safety & Handling Guide: (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Experimental Integrity
Hazard Assessment: A Foundational Approach to Safety
(3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA is a complex biomolecule integral to lipid metabolism research. Its handling requires a nuanced understanding of its potential hazards, derived from its structure.
-
Long-Chain Fatty Acyl Component : The tetracosatetraenoic acid backbone is a very long-chain fatty acid. Similar fatty acids can be skin and eye irritants and may cause respiratory irritation if the solid material is aerosolized.[1]
-
Coenzyme A (CoA) Moiety : CoA is a ubiquitous and essential cofactor in numerous metabolic pathways.[2] While central to biochemistry, some information suggests that CoA itself may cause skin, eye, and respiratory irritation.[1]
Given these considerations, it is prudent to treat (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA as a potentially hazardous substance, warranting a comprehensive PPE and handling strategy.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards are mandatory to protect from splashes of solutions containing the compound.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for tears or punctures before use. For extended procedures or when handling stock solutions, consider double-gloving. Gloves should be changed immediately if contaminated, and they should never be washed or reused.[3] |
| Body Protection | Laboratory Coat | A standard, fully-buttoned laboratory coat should be worn to protect skin and clothing from potential contamination.[1] |
| Respiratory Protection | Respirator (if applicable) | If you are handling the solid form of the compound outside of a ventilated enclosure or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[1] The specific type of respirator should be determined by a formal risk assessment in consultation with your institution's environmental health and safety (EHS) department. |
Operational Plan: Integrating Safety into Your Workflow
Beyond PPE, your experimental setup and procedures are vital for ensuring safety.
Engineering Controls
-
Ventilation : Always handle solid (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA in a well-ventilated area. A chemical fume hood is the preferred environment for weighing the solid material and preparing stock solutions to minimize inhalation exposure.[1]
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure your workspace is clean and uncluttered. Have all necessary equipment, including waste disposal containers, readily accessible.
-
Donning PPE :
-
Put on your laboratory coat, ensuring it is fully buttoned.
-
Don your safety goggles.
-
Wash your hands thoroughly and then put on your chemical-resistant gloves. If double-gloving, put on the first pair, followed by the second.
-
-
Weighing and Solution Preparation :
-
Perform all weighing of the solid compound within a chemical fume hood or other ventilated enclosure to prevent the inhalation of fine particulates.
-
When dissolving the compound, add the solvent slowly to the solid to avoid generating dust or aerosols.
-
-
General Handling :
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use appropriate lab equipment (e.g., spatulas, forceps) to handle the solid material.
-
Keep containers of the compound tightly sealed when not in use.
-
-
Doffing PPE :
-
Remove gloves first, peeling them off from the cuff to the fingertips without touching the outer surface with your bare hands.
-
Remove your laboratory coat.
-
Remove your safety goggles.
-
Wash your hands thoroughly with soap and water.
-
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
Disposal Plan: Responsible Conclusion of Your Experiment
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Classification : As a non-radioactive biochemical, (3R,9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA should be disposed of in accordance with institutional and local regulations for chemical waste.[1] While not classified as hazardous under the Globally Harmonized System (GHS), it is best practice to treat it as chemical waste.[4]
-
Contaminated Materials : All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be placed in a designated chemical waste container.
-
Aqueous and Solvent Waste : Solutions containing the compound should be collected in a clearly labeled hazardous waste container. Do not pour solutions down the drain.
Emergency Procedures: Preparedness is Key
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Always have the Certificate of Analysis (CoA) or a similar document readily available to provide to emergency responders, as it contains crucial information about the chemical.[5][6]
By adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues, allowing for the confident pursuit of scientific advancement.
References
-
Essential Guide to the Proper Disposal of S-Acetoacetyl Coenzyme A - Benchchem. 4
-
Personal protective equipment for handling palmitoleoyl-CoA - Benchchem. 1
-
What is Certificate of Analysis (CoA) in Chemistry? - Advent Chembio. 5
-
Regulation of coenzyme A levels by degradation: the 'Ins and Outs' - PMC - PubMed Central.
-
Personal Protective Equipment | US EPA.
-
Coenzyme A - Wikipedia.
-
The Pathophysiological Role of CoA - PMC - PubMed Central.
-
Personal Protective Equipment (PPE) – Biorisk Management.
-
CoA recycling by a benzoate coenzyme A ligase in cascade reactions with aroyltransferases to biocatalyze paclitaxel analogs - PubMed.
-
Methods for measuring CoA and CoA derivatives in biological samples - PubMed.
-
Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety.
-
Personal Protective Equipment (PPE) in the Oil and Gas Sector - FAT FINGER.
-
(9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA | C45H74N7O17P3S | CID 56928014 - PubChem.
-
What is a COA? Learn How to Automate Certificates of Analysis - LabHQ LIMS.
-
Certificate of Analysis (COA): Ensuring Quality and Food Safety, Guaranteeing Compliance.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 6. What is a COA? Learn How to Automate Certificates of Analysis [thelabhq.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
